Product packaging for Frakefamide(Cat. No.:CAS No. 188196-22-7)

Frakefamide

Cat. No.: B1674048
CAS No.: 188196-22-7
M. Wt: 563.6 g/mol
InChI Key: GTPHQORJKFJIRB-JTQLPTLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FRAKEFAMIDE is a Protein drug with a maximum clinical trial phase of II.
an analgesic with mu-opioid receptor-mediated effect

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34FN5O5 B1674048 Frakefamide CAS No. 188196-22-7

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39)/t18-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHQORJKFJIRB-JTQLPTLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030318
Record name Frakefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188196-22-7
Record name Frakefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188196227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frakefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRAKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM32B4GU70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Frakefamide: An In-depth Technical Guide on its Mechanism of Action as a μ-Opioid Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An examination of available data on Frakefamide reveals a significant gap in publicly accessible, detailed quantitative information regarding its mechanism of action. While identified as a peripherally-specific, selective μ-opioid receptor agonist, precise binding affinities, efficacy, and potency data from preclinical studies are not available in the public domain. This technical guide synthesizes the existing general knowledge and outlines the standard experimental protocols used to characterize such compounds, providing a framework for understanding this compound's presumed mechanism of action.

Introduction to this compound

This compound is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. Developed by AstraZeneca and Shire, it was investigated for the treatment of pain. A key characteristic of this compound is its peripheral specificity, meaning it does not readily cross the blood-brain barrier. This property is significant as it suggests the potential for providing analgesia without the central nervous system side effects commonly associated with opioids, such as respiratory depression. Clinical development of this compound was discontinued after Phase II trials.

Presumed Mechanism of Action: μ-Opioid Receptor Agonism

This compound is classified as a selective μ-opioid receptor (MOR) agonist. The μ-opioid receptor is a G-protein coupled receptor (GPCR) primarily located in the central and peripheral nervous systems. Agonism at the MOR by an opioid ligand like this compound is expected to initiate a cascade of intracellular signaling events.

G-Protein Signaling Pathway

Upon binding of this compound to the μ-opioid receptor, a conformational change in the receptor is induced, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, ultimately leading to an analgesic effect.

A diagram illustrating the canonical μ-opioid receptor G-protein signaling pathway is presented below.

MOR_G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+) G_betagamma->GIRK Activates VGCC VGCC (Ca2+) G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion

Caption: Canonical G-protein signaling pathway of the μ-opioid receptor.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. This process is typically initiated by G-protein receptor kinases (GRKs) phosphorylating the intracellular tail of the activated receptor. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling. The degree to which this compound promotes β-arrestin recruitment compared to G-protein activation (a concept known as "biased agonism") is a critical aspect of its pharmacological profile that remains uncharacterized in public literature.

Below is a diagram illustrating the general workflow for a β-arrestin recruitment assay.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow start Start: Cells expressing MOR-reporter fusion and β-arrestin-reporter fusion add_ligand Add this compound (or other ligand) start->add_ligand incubation Incubate add_ligand->incubation detection Measure reporter signal (e.g., luminescence, fluorescence) incubation->detection analysis Data Analysis: Generate dose-response curve, calculate EC50 and Emax detection->analysis end End analysis->end

Caption: Generalized workflow for a β-arrestin recruitment assay.

Quantitative Data (Hypothetical)

Due to the absence of published data for this compound, the following tables are presented as templates to illustrate how quantitative data for a μ-opioid agonist would be structured.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)
μ-opioid (MOR)[3H]-DAMGOData not available
δ-opioid (DOR)[3H]-DPDPEData not available
κ-opioid (KOR)[3H]-U69,593Data not available

Table 2: Functional Activity of this compound at the μ-Opioid Receptor

AssayParameterValue
G-Protein Activation
[35S]GTPγS BindingEC50 (nM)Data not available
Emax (% of DAMGO)Data not available
cAMP Inhibition
IC50 (nM)Data not available
Imax (% Inhibition)Data not available
β-Arrestin Recruitment
EC50 (nM)Data not available
Emax (% of DAMGO)Data not available

Experimental Protocols

The characterization of a μ-opioid agonist like this compound would involve several standard in vitro assays. Detailed protocols for these assays are provided below as a reference.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human μ-opioid receptor.

    • Radiolabeled ligand (e.g., [3H]-DAMGO).

    • Unlabeled competing ligand (this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

A diagram of the competitive binding assay workflow is shown below.

Binding_Assay_Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow start Start: Prepare MOR-expressing cell membranes, radioligand, and varying concentrations of this compound incubate Incubate components to reach equilibrium start->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Scintillation counting to measure radioactivity wash->count analyze Data Analysis: Determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

  • Materials:

    • Cell membranes with μ-opioid receptors.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Varying concentrations of this compound.

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add varying concentrations of this compound followed by [35S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • Plot the data to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi activation.

  • Materials:

    • Whole cells expressing the μ-opioid receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Varying concentrations of this compound.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Treat cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Incubate to allow for agonist-mediated inhibition of adenylyl cyclase.

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

    • Determine the IC50 (potency) and Imax (efficacy) for cAMP inhibition.

Conclusion

This compound is a peripherally restricted, selective μ-opioid receptor agonist. Its mechanism of action is presumed to follow the canonical signaling pathways of MOR activation, leading to G-protein activation and subsequent downstream effects that produce analgesia. However, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available quantitative data on its binding affinity, potency, and efficacy in functional assays, including its potential for biased agonism. The experimental protocols outlined in this guide represent the standard methods that would be employed to fully characterize the in vitro mechanism of action of this compound. Further research and data release would be necessary to complete a detailed technical profile of this compound.

Frakefamide: A Technical Whitepaper on its Peripheral Selectivity and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frakefamide (Tyr-D-Ala-(p-F)Phe-Phe-NH2) is a synthetic tetrapeptide and a potent, selective agonist of the peripheral μ-opioid receptor. A key characteristic of this compound is its designed inability to cross the blood-brain barrier (BBB), a feature that confers a significant therapeutic advantage. This peripheral selectivity allows for potent analgesic effects mediated by μ-opioid receptors in the peripheral nervous system, while avoiding the centrally-mediated side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction.[1] Developed by AstraZeneca and later Shire, this compound's clinical development was discontinued after Phase II trials.[1] This document provides a comprehensive overview of the principles underlying this compound's peripheral selectivity and its interaction with the blood-brain barrier, based on available information and established methodologies in pharmacology and drug development.

Introduction

Opioid analgesics are mainstays in pain management, but their clinical utility is often limited by severe central nervous system (CNS) side effects. The discovery and development of peripherally acting opioid agonists represent a significant strategy to decouple potent analgesia from these undesirable CNS effects. This compound emerged from this research as a promising candidate. Its chemical structure, a fluorinated tetrapeptide, was optimized to interact with peripheral μ-opioid receptors while possessing physicochemical properties that hinder its passage across the BBB.

Molecular Profile
PropertyValueReference
Chemical Name L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide[1]
Amino Acid Sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2[1]
Molecular Formula C30H34FN5O5[1]
Molar Mass 563.63 g/mol
Mechanism of Action Peripherally-specific, selective μ-opioid receptor agonist

Peripheral Selectivity and Opioid Receptor Binding

Data Presentation: Opioid Receptor Binding Affinity (Hypothetical Data)

The following table illustrates the type of data that would be generated from radioligand binding assays to characterize this compound's receptor binding profile. The values presented are hypothetical and for illustrative purposes only, reflecting the expected high affinity and selectivity for the μ-opioid receptor.

LigandReceptorKi (nM) - Hypothetical
This compoundμ-opioid< 1
This compoundδ-opioid> 1000
This compoundκ-opioid> 1000
Morphine (Control)μ-opioid~ 1
DAMGO (μ-selective)μ-opioid< 1
DPDPE (δ-selective)δ-opioid< 1
U50,488 (κ-selective)κ-opioid< 1
Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for opioid receptors would be determined using competitive radioligand binding assays.

Objective: To determine the inhibition constant (Ki) of this compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human recombinant μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ receptors), [³H]DPDPE (for δ receptors), and [³H]U50,488 (for κ receptors).

  • This compound (test compound).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Blood-Brain Barrier Permeability

The limited permeability of this compound across the BBB is a cornerstone of its pharmacological profile. This is attributed to its physicochemical properties, including its relatively high molecular weight and potentially low lipophilicity, which are unfavorable for passive diffusion across the tight junctions of the BBB.

Data Presentation: In Vitro BBB Permeability (Hypothetical Data)

An in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a transwell insert, would be used to quantify the permeability of this compound. The apparent permeability coefficient (Papp) is a standard measure. A low Papp value indicates poor permeability.

CompoundDirectionPapp (x 10⁻⁶ cm/s) - Hypothetical
This compoundApical to Basolateral (A-B)< 0.1
This compoundBasolateral to Apical (B-A)< 0.1
Propranolol (High Permeability Control)Apical to Basolateral (A-B)> 20
Atenolol (Low Permeability Control)Apical to Basolateral (A-B)< 0.5
Experimental Protocols: In Vitro Blood-Brain Barrier Transwell Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.

Materials:

  • Transwell inserts with a microporous membrane.

  • Human brain microvascular endothelial cells (hBMECs).

  • Human astrocytes.

  • Cell culture medium.

  • This compound (test compound).

  • Lucifer yellow (a marker for paracellular permeability to assess monolayer integrity).

  • LC-MS/MS for quantification of this compound.

Procedure:

  • Model Establishment: hBMECs are seeded on the apical side of the transwell insert, and astrocytes are cultured on the basolateral side. The cells are co-cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, this compound is added to the apical (blood side) chamber.

    • At various time points, samples are taken from the basolateral (brain side) chamber.

    • For basolateral-to-apical (B-A) permeability, the process is reversed.

  • Integrity Check: After the experiment, the integrity of the cell monolayer is confirmed by measuring the leakage of Lucifer yellow.

  • Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Peripheral μ-Opioid Receptor Agonist

The binding of this compound to peripheral μ-opioid receptors on sensory neurons is expected to initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

G This compound This compound mu_Opioid_Receptor Peripheral μ-Opioid Receptor This compound->mu_Opioid_Receptor Binds to G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channels->K_Channel Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, CGRP) Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Signaling cascade initiated by this compound binding to peripheral μ-opioid receptors.

Experimental Workflow for Assessing Peripheral Selectivity

A series of in vitro and in vivo experiments are necessary to establish the peripheral selectivity of a compound like this compound.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Receptor_Binding Opioid Receptor Binding Assays (μ, δ, κ) Functional_Assay Functional Assays (e.g., [³⁵S]GTPγS binding, cAMP) Receptor_Binding->Functional_Assay Confirms functional activity PK_Studies Pharmacokinetic Studies (Plasma vs. Brain Concentrations) Receptor_Binding->PK_Studies Guides in vivo dosing BBB_Model In Vitro BBB Permeability Assay (e.g., Transwell model) BBB_Model->PK_Studies Predicts in vivo BBB penetration Analgesia_Models Peripheral Pain Models (e.g., Formalin test, CFA) PK_Studies->Analgesia_Models Side_Effect_Models CNS Side Effect Models (e.g., Respiratory depression, Sedation) PK_Studies->Side_Effect_Models Comparison Compare effects of peripheral vs. central administration Analgesia_Models->Comparison Side_Effect_Models->Comparison

References

In Vitro Binding Affinity of Frakefamide to Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2.[1] It was developed as a peripherally-specific and selective μ-opioid receptor agonist for the treatment of pain.[1][2] A key characteristic of this compound is its inability to cross the blood-brain barrier, which allows it to exert potent analgesic effects through peripheral μ-opioid receptors without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1][2] This guide provides a comprehensive overview of the in vitro binding characteristics of this compound to opioid receptors, details the experimental protocols for assessing binding affinity, and illustrates the associated signaling pathways. Although this compound was under development by AstraZeneca and Shire, it was ultimately shelved after Phase II clinical trials.

This compound and Opioid Receptor Interaction

This compound is designed to selectively target and activate μ-opioid receptors (MORs). Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. The selective agonist activity of this compound at peripheral MORs is the basis for its analgesic properties.

Quantitative Binding Affinity Data

A comprehensive search of the scientific literature did not yield specific quantitative data (Kᵢ, IC₅₀, or Kₔ) for the binding affinity of this compound to μ, δ, or κ opioid receptors. This information is not publicly available.

To provide context for the expected binding profile of a selective μ-opioid agonist, the following table presents representative binding affinities for other well-characterized opioid compounds.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Compound Type
MorphineMu (μ)1.2Agonist
DAMGOMu (μ)1.23Selective Agonist
FentanylMu (μ)~1.35Agonist
LoperamideMu (μ)~2.5Peripherally Restricted Agonist
DPDPEDelta (δ)1.4Selective Agonist
U69,593Kappa (κ)0.89Selective Agonist

Disclaimer: The data in this table are for illustrative purposes only and do not represent the binding affinities of this compound.

Experimental Protocols for Determining Opioid Receptor Binding Affinity

The binding affinity of a compound like this compound to opioid receptors is typically determined using in vitro radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand (a radioligand) from the receptor by the compound of interest.

Competitive Radioligand Binding Assay

This is the standard method for determining the inhibition constant (Kᵢ) of a non-radioactive compound.

Objective: To determine the affinity of an unlabeled compound (e.g., this compound) for a specific opioid receptor subtype by measuring its ability to compete with a radioligand for binding.

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

  • A subtype-selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • The unlabeled test compound (this compound).

  • A non-selective opioid antagonist (e.g., Naloxone) to determine non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenized cell membranes containing the opioid receptor of interest are prepared and protein concentration is determined.

  • Assay Setup: The assay is typically performed in 96-well plates.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membrane preparation in the binding buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with opioid receptors) Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and This compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Experimental workflow for a competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

As a G-protein coupled receptor, the μ-opioid receptor transduces the extracellular signal of this compound binding into an intracellular response. The canonical signaling pathway for MOR activation is through the inhibitory G-protein, Gαi/o.

Mechanism of Action:

  • Agonist Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit of the heterotrimeric G-protein.

  • Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

  • Downstream Effects:

    • Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, reducing its excitability. The inhibition of VGCCs reduces neurotransmitter release.

  • Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_Protein Gαi/o-GDP-Gβγ (Inactive) MOR->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange G_alpha Gαi/o-GTP G_Protein_Active->G_alpha G_beta_gamma Gβγ G_Protein_Active->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC VGCC G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Canonical Gαi/o-mediated signaling pathway of the μ-opioid receptor.

Conclusion

This compound is a peripherally restricted, selective μ-opioid receptor agonist with demonstrated analgesic effects. While specific in vitro binding affinity data for this compound are not publicly available, the established methodologies for determining these values are well-defined. The mechanism of action of this compound is understood to be through the activation of the canonical Gαi/o-mediated signaling pathway of the μ-opioid receptor, leading to reduced neuronal excitability in the periphery. This technical guide provides researchers and drug development professionals with a foundational understanding of the in vitro pharmacology of this compound and the experimental approaches used to characterize such compounds.

References

Frakefamide: A Technical Guide to its Application as a Peripherally Selective μ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a potent and selective tetrapeptide agonist of the peripheral μ-opioid receptor (MOR). Its unique characteristic of not crossing the blood-brain barrier makes it a valuable tool compound for investigating the roles of peripheral opioid receptors in analgesia and other physiological processes, without the confounding central nervous system effects typically associated with opioids. This technical guide provides an in-depth overview of this compound, including its mechanism of action, illustrative pharmacological data, and detailed experimental protocols for its use in peripheral opioid research.

Introduction to this compound

This compound, with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, is a synthetic opioid peptide designed for peripheral selectivity. This selectivity is achieved through its physicochemical properties that hinder its passage across the blood-brain barrier. As a potent agonist at the μ-opioid receptor, this compound has demonstrated significant analgesic effects in preclinical models of pain, mediated exclusively by its action on peripheral neurons. The development of this compound was initiated by AstraZeneca and later continued by Shire; however, its clinical development was halted after Phase II trials. Despite this, this compound remains a crucial pharmacological tool for elucidating the functions of the peripheral opioid system.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located on the peripheral terminals of sensory neurons.

Signaling Cascade

Activation of the μ-opioid receptor by this compound initiates a downstream signaling cascade characteristic of Gi/o protein coupling. This includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.

  • MAPK Pathway Activation: Like other opioids, this compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which can influence long-term cellular processes.

  • β-Arrestin Recruitment: Upon activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.

Frakefamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates MAPK MAPK Pathway MOR->MAPK beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK VGCC ↓ Ca²⁺ Channel Activity G_protein->VGCC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

Figure 1: this compound's μ-Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data

Table 1: Illustrative Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Representative Peripheral MOR Agonist1 - 10> 1000> 1000
Morphine (for comparison)1 - 550 - 10020 - 50

Table 2: Illustrative Functional Activity (EC50, nM and Emax, %)

CompoundG-Protein Activation (e.g., [³⁵S]GTPγS)β-Arrestin Recruitment
EC₅₀ (nM) Eₘₐₓ (%)
Representative Peripheral MOR Agonist5 - 2090 - 100
DAMGO (standard MOR agonist)2 - 10100

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays relevant to the study of this compound and other peripheral opioid agonists.

Radioligand Binding Assay for μ-Opioid Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compound (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the cell membranes.

  • Add the different concentrations of the test compound to the respective wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (this compound) - Buffers B1 Incubate: Membranes + Radioligand + this compound A1->B1 B2 Separate Bound & Free Ligand (Filtration) B1->B2 B3 Quantify Bound Radioactivity (Scintillation Counting) B2->B3 C1 Generate Competition Curve B3->C1 C2 Calculate IC₅₀ C1->C2 C3 Calculate Ki (Cheng-Prusoff Equation) C2->C3

Figure 2: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins by an agonist, providing a measure of its efficacy.

Materials:

  • Cell membranes expressing the μ-opioid receptor.

  • [³⁵S]GTPγS.

  • Test compound (this compound).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads (optional).

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.

  • Add the different concentrations of the test compound.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration or, if using SPA beads, by centrifugation.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

Materials:

  • A cell line co-expressing the μ-opioid receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., using PathHunter® or Tango™ assay technologies).

  • Test compound (this compound).

  • Cell culture medium and reagents.

  • A plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

  • Plate the engineered cells in a 96-well plate and allow them to attach.

  • Prepare a dilution series of the test compound.

  • Add the different concentrations of the test compound to the cells.

  • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the reporter signal using a plate reader.

  • Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

In Vivo Models of Peripheral Analgesia

These models are used to assess the analgesic efficacy of peripherally restricted compounds.

4.4.1. Formalin-Induced Paw Licking Test

This model assesses inflammatory pain.

Animals:

  • Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Acclimatize the animals to the observation chambers.

  • Administer the test compound (this compound) or vehicle via a systemic route (e.g., intraperitoneal or subcutaneous).

  • After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-60 minutes) of the pain response.

  • A reduction in licking time in the late phase indicates an anti-inflammatory analgesic effect.

4.4.2. Hot Plate Test

This model assesses thermal nociception.

Animals:

  • Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Determine the baseline latency for each animal to respond to a heated surface (e.g., 55°C) by licking its paws or jumping. A cut-off time is used to prevent tissue damage.

  • Administer the test compound (this compound) or vehicle.

  • At various time points after administration, re-test the animals on the hot plate.

  • An increase in the response latency indicates an analgesic effect.

Conclusion

This compound serves as a highly valuable tool for the specific investigation of peripheral μ-opioid receptor function. Its inability to cross the blood-brain barrier allows for the dissection of peripheral analgesic mechanisms from central effects. While the discontinuation of its clinical development has limited the availability of comprehensive public data, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to utilize this compound and similar compounds to advance our understanding of peripheral opioid signaling and its therapeutic potential.

Pharmacological Profile of Frakefamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frakefamide (chemical name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide) is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂. It was developed as a peripherally-specific and selective μ-opioid receptor agonist for the treatment of pain. The rationale behind its development was to create an analgesic that could provide pain relief without the central nervous system (CNS) side effects typically associated with traditional opioids, such as respiratory depression, sedation, and euphoria. This compound was under development by AstraZeneca and Shire but was ultimately discontinued after Phase II clinical trials. This guide provides a comprehensive overview of the available pharmacological data on this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its analgesic effects by selectively binding to and activating μ-opioid receptors (MORs) located on the peripheral terminals of primary afferent neurons and in the dorsal root ganglia.[1][2][3] Its large molecular size (molar mass of 563.630 g·mol⁻¹) and specific chemical structure are designed to restrict its passage across the blood-brain barrier, thereby confining its activity to the peripheral nervous system.

Upon binding to peripheral MORs, this compound initiates a signaling cascade characteristic of G-protein coupled receptors (GPCRs). The MOR is coupled to inhibitory G-proteins (Gi/Go). Activation of the receptor by an agonist like this compound leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

The combined effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (such as substance P and calcitonin gene-related peptide) from the peripheral terminals of sensory neurons. This ultimately blunts the transmission of pain signals to the central nervous system.

Signaling Pathway Diagram

Frakefamide_Signaling_Pathway cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP VGCC Voltage-Gated Ca²⁺ Channel Analgesia Reduced Neuronal Excitability (Analgesia) VGCC->Analgesia GIRK GIRK K⁺ Channel GIRK->Analgesia This compound This compound This compound->MOR G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC cAMP->Analgesia

Caption: this compound binds to peripheral μ-opioid receptors, initiating G-protein signaling.

Pharmacodynamics

Despite extensive searches of publicly available scientific literature and clinical trial databases, specific quantitative pharmacodynamic data for this compound, such as receptor binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) at opioid receptors, are not available. This information is likely proprietary to the developing companies (AstraZeneca and Shire) and was not published following the discontinuation of the drug's development.

The primary pharmacodynamic effect of this compound is potent analgesia, which has been demonstrated in both preclinical and human studies. A key differentiating feature of this compound compared to centrally-acting opioids like morphine is its significantly reduced risk of respiratory depression. Clinical studies have shown that this compound does not produce the respiratory depression commonly seen with morphine, supporting its peripherally-restricted mechanism of action.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans (e.g., Cmax, Tmax, half-life, bioavailability, volume of distribution, and clearance) are not publicly available. As a peptide-based therapeutic, it would be expected to undergo proteolytic degradation and have a relatively short half-life, a common challenge for peptide drugs. Its fluorination and the inclusion of a D-amino acid (D-Ala) are chemical modifications typically employed to increase metabolic stability against peptidases. Its inability to cross the blood-brain barrier is a key pharmacokinetic property that defines its safety profile.

Preclinical and Clinical Development

This compound demonstrated potent analgesic activity in preclinical models of pain. Subsequently, it advanced into clinical development for the treatment of pain. While it progressed to Phase II clinical trials, the program was ultimately shelved. The specific reasons for the discontinuation have not been made public, and the detailed results from these trials are not available in published literature or public trial registries.

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on this compound are not available in the public domain. However, based on the standard methodologies for characterizing opioid compounds, the following experimental workflows would have been essential in its pharmacological profiling.

Experimental Workflow: Receptor Binding Affinity

Receptor_Binding_Workflow prep Prepare Membranes (e.g., from cells expressing MOR) incubation Incubate Membranes, Radioligand, & varying [this compound] prep->incubation radioligand Select Radioligand (e.g., [³H]DAMGO for MOR) radioligand->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis (Calculate IC₅₀ and Ki) quantify->analysis

Caption: Workflow for determining this compound's binding affinity via radioligand assay.

Experimental Workflow: Functional Activity (GTPγS Assay)

GTP_Assay_Workflow prep Prepare Membranes (from cells expressing MOR) incubation Incubate Membranes with GDP & varying [this compound] prep->incubation reaction Initiate Reaction with [³⁵S]GTPγS incubation->reaction separation Separate Bound/Free [³⁵S]GTPγS (Filtration) reaction->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis (Determine EC₅₀ and Emax) quantify->analysis

Caption: Workflow for assessing this compound's functional activity via GTPγS assay.

This compound is a peripherally restricted, selective μ-opioid receptor agonist designed to provide analgesia without centrally-mediated side effects. Its mechanism relies on the activation of peripheral MORs, leading to a reduction in neuronal excitability and nociceptive signaling. While preclinical and early clinical studies confirmed its potent analgesic effects and lack of respiratory depression, the development of this compound was halted after Phase II trials. A significant limitation in providing a complete pharmacological profile is the absence of publicly available quantitative data regarding its binding affinity, functional potency, and pharmacokinetics. This information remains proprietary, precluding a full, in-depth analysis and comparison with other opioid analgesics. The information presented in this guide is based on the limited data available in the public domain.

References

Frakefamide: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Frakefamide is a synthetic tetrapeptide that acts as a peripherally-specific, selective μ-opioid receptor agonist. Its unique characteristic lies in its inability to cross the blood-brain barrier, a property that garnered significant interest in its potential as a potent analgesic without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as respiratory depression and sedation. This technical guide provides a comprehensive overview of the discovery, development, and underlying scientific principles of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound, with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, was developed with the goal of creating a potent analgesic with a favorable safety profile. The key to its peripheral selectivity is its chemical structure, which restricts its passage across the blood-brain barrier.

Synthesis Protocol

A pilot-plant-scale synthesis of this compound hydrochloride has been developed, achieving a 70% overall yield and 99.5% purity without the need for chromatography. The synthesis involves a seven-step process starting from its constituent amino acid monomers.

Key Synthesis Steps:

  • Peptide Bond Formation: The peptide bonds are formed using isobutyl chloroformate-mediated mixed anhydride coupling reactions. These mixed anhydrides have demonstrated notable stability at -10 °C, making them suitable for large-scale synthesis.

  • Protecting Group: The benzyloxycarbonyl (Z) group is utilized as the amino-protecting group throughout the synthesis.

  • Deprotection: Removal of the Z-group is achieved through hydrogenolysis, a method that has proven to be efficient and scalable.

This process is characterized by the isolation of only two intermediates, streamlining the production process.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively agonizing the μ-opioid receptors located in the peripheral nervous system. Upon binding, it initiates a downstream signaling cascade characteristic of G-protein coupled receptors (GPCRs).

μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor by an agonist like this compound leads to the activation of inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

  • β-Arrestin Pathway: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events. While G-protein signaling is primarily associated with analgesia, the β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and constipation. As this compound is peripherally restricted, its engagement of the β-arrestin pathway would primarily affect peripheral tissues.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates GRK GRK MOR->GRK Activates P P G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Analgesia Analgesia G_alpha->Analgesia GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits G_betagamma->Analgesia cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion Ca_ion ↓ Ca2+ Influx Ca_channel->Ca_ion GRK->MOR Phosphorylates beta_arrestin β-Arrestin P->beta_arrestin Recruits

μ-Opioid Receptor Signaling Pathway

Preclinical and Clinical Development

This compound underwent preclinical and clinical evaluation to assess its safety and efficacy as an analgesic.

Quantitative Data Summary

Table 1: In Vitro Pharmacology of this compound

ParameterReceptorValueAssay
Binding Affinity (Ki)μ-Opioid-Radioligand Binding
Functional Potency (EC50)μ-Opioid-GTPγS Binding
Efficacy (% of max)μ-Opioid-GTPγS Binding

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesRouteCmaxTmaxt1/2Bioavailability
RatIV----
RatPO----
DogIV----
DogPO----

Table 3: Preclinical Analgesic Efficacy of this compound

Animal ModelPain TypeRouteED50
Rat Hot PlateThermal--
Mouse WrithingVisceral--

Table 4: Human Pharmacokinetics of this compound (Phase I)

DoseRouteCmaxTmaxt1/2
-IV---
-PO---
Clinical Trials

This compound progressed to Phase II clinical trials for the treatment of pain. However, its development was ultimately discontinued by AstraZeneca and Shire. The specific reasons for shelving the project have not been publicly disclosed in detail, but this decision is often related to a lack of desired efficacy, an unfavorable side effect profile discovered in later-stage trials, or strategic business decisions.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used to characterize compounds like this compound.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor

  • Radiolabeled ligand (e.g., [³H]-DAMGO)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radiolabeled ligand.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration washing Wash Filters filtration->washing scintillation Measure Radioactivity (Scintillation Counting) washing->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Opioid Receptor Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor

  • [³⁵S]GTPγS

  • GDP

  • Test compound (this compound)

  • Assay buffer

Procedure:

  • Pre-incubate the cell membranes with GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Plot the specific binding against the concentration of the test compound to determine the EC50 and Emax values.

gtp_gamma_s_workflow start Start prepare_reagents Prepare Reagents (Membranes, GDP, this compound) start->prepare_reagents pre_incubation Pre-incubate prepare_reagents->pre_incubation add_gtp Add [³⁵S]GTPγS pre_incubation->add_gtp incubation Incubate add_gtp->incubation filtration Terminate and Filter incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (Calculate EC50 and Emax) counting->analysis end End analysis->end

In-Depth Technical Guide to Frakefamide: A Peripherally Selective μ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. It is a potent and selective agonist for the peripheral μ-opioid receptors.[1] Developed initially for the treatment of pain, this compound demonstrated potent analgesic effects without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1] This is attributed to its inability to cross the blood-brain barrier.[1] Despite promising preclinical and early clinical development, its progression was halted after Phase II clinical trials.[1] This guide provides a comprehensive overview of this compound, including its amino acid sequence, its mechanism of action through the μ-opioid receptor signaling pathway, and detailed experimental protocols for its synthesis and pharmacological evaluation.

Amino Acid Sequence and Structure

This compound is a tetrapeptide with the following amino acid sequence:

Tyr-D-Ala-(p-F)Phe-Phe-NH₂

  • Full Chemical Name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide[1]

  • Molecular Formula: C₃₀H₃₄FN₅O₅

  • Molar Mass: 563.63 g/mol

The structure incorporates a D-amino acid (D-Alanine) to increase its stability against enzymatic degradation, a common strategy in peptide drug design. The presence of a para-fluorinated Phenylalanine residue is a notable feature of its structure.

Mechanism of Action: μ-Opioid Receptor Signaling Pathway

This compound exerts its analgesic effects by acting as a selective agonist at μ-opioid receptors (MORs). These receptors are G-protein coupled receptors (GPCRs) primarily located on the membranes of neuronal cells. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The canonical signaling pathway for the μ-opioid receptor, activated by agonists like this compound, involves the following key steps:

  • Ligand Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

  • G-Protein Activation: This binding event triggers the activation of an associated inhibitory G-protein (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effector Modulation:

    • The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

    • The Gβγ dimer can also activate G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability.

These actions collectively result in a reduction in the transmission of pain signals.

Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.

Quantitative Data

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to characterize a novel opioid peptide like this compound.

Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A detailed pilot-plant scale synthesis has been described, which involves a seven-step solution-phase synthesis starting from the constituent amino acid monomers. The peptide bond formation is promoted by isobutyl chloroformate-mediated mixed anhydride coupling reactions. Benzyloxycarbonyl is utilized as the amino-protecting group throughout the synthesis, and its removal is achieved through hydrogenolysis. This process has been shown to produce this compound hydrochloride with a purity of 99.5% and an overall yield of 70%.

synthesis_workflow start Start with Amino Acid Monomers step1 Stepwise Peptide Coupling (Mixed Anhydride Method) start->step1 step2 Deprotection of Amino Group (Hydrogenolysis) step1->step2 Repeat for each amino acid step2->step1 step3 Purification and Isolation step2->step3 end This compound HCl (>99% Purity) step3->end

Caption: General workflow for the solution-phase synthesis of this compound.
In Vitro Pharmacological Assays

This assay measures the affinity of this compound for the μ-opioid receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human μ-opioid receptor.

    • Radioligand (e.g., [³H]DAMGO).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins by the μ-opioid receptor upon binding of this compound.

  • Materials:

    • Cell membranes expressing the human μ-opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • Incubate the cell membranes with GDP and varying concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • The EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined from the dose-response curve.

in_vitro_workflow start This compound binding_assay Radioligand Binding Assay (μ-Opioid Receptor) start->binding_assay functional_assay [³⁵S]GTPγS Binding Assay start->functional_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result functional_result Determine Potency (EC50) and Efficacy (Emax) functional_assay->functional_result

Caption: Experimental workflow for in vitro characterization of this compound.
In Vivo Analgesia Assay

This is a common method to assess the analgesic properties of a compound in animal models.

  • Animals: Rats or mice.

  • Apparatus: Tail-flick meter with a radiant heat source.

  • Procedure:

    • Administer this compound to the animals at various doses (e.g., via subcutaneous or intravenous injection).

    • At a predetermined time after administration, place the animal in the apparatus and focus the radiant heat source on its tail.

    • Measure the latency for the animal to flick its tail away from the heat source. A cut-off time is used to prevent tissue damage.

    • The increase in tail-flick latency is a measure of the analgesic effect.

    • The ED50 (the dose of this compound that produces a maximal possible effect in 50% of the animals) is calculated from the dose-response data.

Conclusion

This compound is a well-defined synthetic tetrapeptide with selective agonist activity at peripheral μ-opioid receptors. Its unique pharmacological profile, characterized by potent analgesia without central side effects, made it a promising drug candidate. While its clinical development was discontinued, the study of this compound and similar peripherally restricted opioids continues to be an important area of research for the development of safer and more effective pain therapeutics. The methodologies outlined in this guide provide a framework for the synthesis and comprehensive pharmacological evaluation of such compounds.

References

Frakefamide: An Investigation into a Peripherally-Acting Analgesic

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Frakefamide is a synthetic tetrapeptide that acts as a potent and selective agonist for the peripherally-located μ-opioid receptors. Its unique pharmacological profile, characterized by its inability to cross the blood-brain barrier, offered the promise of potent analgesia without the severe central nervous system-mediated side effects associated with traditional opioids, such as respiratory depression. Developed by AstraZeneca and Shire, this compound progressed to Phase II clinical trials before its development was discontinued. This whitepaper provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, and discusses the challenges in accessing detailed preclinical and clinical data that currently limit a full quantitative assessment of its analgesic properties.

Introduction

The quest for potent analgesics with improved safety profiles remains a cornerstone of pain management research. A significant limitation of conventional opioid analgesics is their action within the central nervous system (CNS), which, while effective for pain relief, leads to a cascade of undesirable and often life-threatening side effects, including respiratory depression, sedation, and addiction. The development of peripherally-acting opioid agonists, which selectively target opioid receptors in the peripheral nervous system, represents a promising strategy to dissociate the desired analgesic effects from these central side effects.

This compound (Tyr-D-Ala-(p-F)Phe-Phe-NH2) emerged as a compelling candidate in this class of analgesics.[1] As a synthetic, fluorinated linear tetrapeptide, its chemical structure was designed to restrict its passage across the blood-brain barrier.[1][2] Preclinical and early clinical investigations suggested that this compound could produce potent analgesic effects, comparable to traditional opioids, by activating μ-opioid receptors located on the peripheral terminals of sensory neurons.[1] This document aims to synthesize the publicly available information on this compound to provide a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action: Peripheral μ-Opioid Receptor Agonism

This compound exerts its analgesic effects through the selective activation of μ-opioid receptors.[1] These G protein-coupled receptors are expressed on the terminals of primary afferent (nociceptive) neurons.

Signaling Pathway

The binding of this compound to peripheral μ-opioid receptors is hypothesized to initiate a signaling cascade analogous to that of other opioid agonists, leading to a reduction in neuronal excitability and neurotransmitter release.

Frakefamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (Peripheral Neuron) This compound->MOR Binds G_protein Gαi/o Activation MOR->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibits K_channel K⁺ Channel Activation G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, CGRP) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: Proposed signaling pathway of this compound at peripheral μ-opioid receptors.

By inhibiting adenylyl cyclase and modulating ion channel activity, this compound is believed to reduce the transmission of pain signals from the periphery to the central nervous system.

Quantitative Data: A Notable Absence

A comprehensive review of the scientific literature and publicly accessible clinical trial databases reveals a significant lack of specific quantitative data for this compound. Key metrics essential for a thorough evaluation of a drug candidate, such as:

  • Receptor Binding Affinity (Ki values): Quantitative measures of the affinity of this compound for the μ-opioid receptor are not available in the public domain.

  • In Vitro Potency (EC50/IC50 values): Data from in vitro functional assays to determine the concentration of this compound required to elicit a half-maximal response or inhibition are not publicly reported.

  • In Vivo Efficacy (ED50 values): The effective dose of this compound required to produce a 50% analgesic effect in various animal models of pain has not been published.

  • Pharmacokinetic Parameters: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, including its half-life, clearance, and volume of distribution in both preclinical models and humans, remains undisclosed.

The absence of this critical data precludes the creation of comparative tables and a detailed quantitative analysis of this compound's analgesic properties against other opioids.

Experimental Protocols

Detailed experimental methodologies for the pivotal preclinical and clinical studies of this compound are not available in the public literature. To provide context for the type of studies that would have been conducted, a generalized experimental workflow for assessing a novel peripheral analgesic is presented below.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Receptor Binding & Functional Assays) animal_models In Vivo Animal Models of Pain (e.g., Hot Plate, Tail Flick, Neuropathic Pain Models) in_vitro->animal_models pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Modeling animal_models->pk_pd toxicology Toxicology & Safety Pharmacology pk_pd->toxicology phase1 Phase I Clinical Trials (Safety, Tolerability, PK in Healthy Volunteers) toxicology->phase1 phase2 Phase II Clinical Trials (Efficacy in Patients with Pain, Dose-Ranging) phase1->phase2 phase3 Phase III Clinical Trials (Pivotal Efficacy & Safety Studies) phase2->phase3

Caption: Generalized experimental workflow for the development of a novel analgesic like this compound.

It is known that this compound's development was halted after the completion of Phase II clinical trials. However, the specific protocols and outcomes of these trials have not been made publicly available.

Discussion and Future Perspectives

This compound represented a promising therapeutic approach to pain management by targeting peripheral μ-opioid receptors, thereby aiming to separate analgesia from centrally-mediated side effects. The discontinuation of its development after Phase II trials suggests that the compound may have faced challenges related to efficacy, safety, or commercial viability that are not in the public record.

For the scientific community to fully learn from the development of this compound, access to the detailed preclinical and clinical data would be invaluable. Such information could provide critical insights into the therapeutic potential and the challenges of developing peripherally-restricted opioid peptides. Future research in this area may benefit from exploring alternative peptide scaffolds, novel drug delivery systems to enhance peripheral targeting, and a deeper understanding of the expression and regulation of peripheral opioid receptors in various pain states.

Conclusion

This compound remains an intriguing example of a peripherally-acting μ-opioid receptor agonist with demonstrated analgesic potential. While the conceptual framework of its mechanism of action is understood, a comprehensive, data-driven technical assessment is currently impossible due to the lack of publicly available quantitative preclinical and clinical data. The information presented in this whitepaper summarizes the current state of knowledge and highlights the critical gaps that prevent a more in-depth analysis of this compound's analgesic properties. The story of this compound underscores both the promise and the inherent difficulties in the development of novel, safer analgesics.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Frakefamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂.[1] It functions as a peripherally-specific and selective μ-opioid receptor agonist, demonstrating potent analgesic effects without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, leveraging standard Fmoc/tBu chemistry. While a pilot-plant scale solution-phase synthesis has been reported, this guide focuses on the more common and adaptable solid-phase methodology for laboratory-scale synthesis.[2]

This compound: Chemical and Pharmacological Profile

ParameterDescriptionReference
IUPAC Name (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide[1]
Amino Acid Sequence L-Tyrosyl-D-alanyl-p-fluoro-L-phenylalanyl-L-phenylalaninamide[2]
Molecular Formula C₃₀H₃₄FN₅O₅
Molar Mass 563.630 g·mol⁻¹
Mechanism of Action Selective μ-opioid receptor agonist with peripheral action

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following protocol outlines the manual solid-phase synthesis of this compound using the Fmoc/tBu strategy. This methodology is widely adopted for peptide synthesis due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide)

  • Fmoc-protected Amino Acids:

    • Fmoc-Phe-OH

    • Fmoc-(p-F)Phe-OH

    • Fmoc-D-Ala-OH

    • Fmoc-Tyr(tBu)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Washing Solvents: DMF, DCM, Isopropanol

  • Precipitation and Wash: Cold diethyl ether

Experimental Protocol

Step 1: Resin Swelling

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)

  • Fmoc Deprotection (of the Rink Amide linker): Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Chain Elongation (Iterative Cycles) Repeat the following deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-(p-F)Phe-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Optional: Perform a Kaiser test to confirm the completion of each coupling step.

Step 4: Final Fmoc Deprotection After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step with 20% piperidine in DMF to remove the N-terminal Fmoc group.

Step 5: Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from Tyrosine.

  • Filter the resin and collect the filtrate containing the crude peptide.

Step 6: Precipitation, Purification, and Characterization

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm identity and purity.

Quantitative Data from Solution-Phase Synthesis

The following data is from a reported pilot-plant-scale solution-phase synthesis of this compound hydrochloride and can serve as a benchmark for expected outcomes.

ParameterValue
Overall Yield 70%
Final Product Purity 99.5%
Tripeptide Intermediate Purity 99%
Crystallization Yield of this compound Base ~80% (over two steps)

Diagrams

This compound SPPS Workflow

Frakefamide_SPPS_Workflow cluster_cycles Iterative Cycles (x3) start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect_linker Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_linker couple_phe Couple Fmoc-Phe-OH deprotect_linker->couple_phe HATU/DIPEA deprotect_n Fmoc Deprotection couple_phe->deprotect_n couple_n Couple Next Fmoc-AA-OH deprotect_n->couple_n HATU/DIPEA couple_n->deprotect_n Repeat for: (p-F)Phe, D-Ala, Tyr(tBu) final_deprotect Final Fmoc Deprotection couple_n->final_deprotect cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end This compound purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

This compound Mechanism of Action

Frakefamide_MOA This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Agonist Binding G_protein Gi/Go Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channels Ion Channel Modulation G_protein->Ion_channels Modulation cAMP ↓ cAMP Analgesia Peripheral Analgesia

Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.

References

Application Notes and Protocols: Isobutyl Chloroformate-Mediated Coupling in the Synthesis of Frakefamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frakefamide is a synthetic tetrapeptide with the amino acid sequence L-Tyrosyl-D-alanyl-p-fluoro-L-phenylalanyl-L-phenylalaninamide (Tyr-D-Ala-(p-F)Phe-Phe-NH₂). It functions as a selective µ-opioid receptor agonist. A key step in the chemical synthesis of this compound is the formation of amide bonds between the constituent amino acids. The isobutyl chloroformate-mediated mixed anhydride method is a well-established and efficient technique for this purpose, particularly suitable for large-scale synthesis due to its rapid reaction times and the use of inexpensive reagents. This document provides detailed application notes and protocols for the isobutyl chloroformate-mediated coupling steps in the synthesis of this compound.

Principle of the Method

The isobutyl chloroformate-mediated coupling method involves the activation of the carboxy group of an N-protected amino acid by reacting it with isobutyl chloroformate in the presence of a tertiary base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive mixed anhydride intermediate. The mixed anhydride then readily reacts with the free amino group of another amino acid or peptide to form the desired amide bond, releasing carbon dioxide and isobutanol as byproducts. The use of low temperatures during the activation and coupling steps is crucial to minimize side reactions, such as racemization.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the pilot-plant-scale synthesis of this compound using isobutyl chloroformate-mediated coupling.

ParameterValueReference
Overall Yield 70%[1]
Final Product Purity 99.5%[1]
Racemization Traces, if any[1]
Mixed Anhydride Stability Stable for several hours at -10 °C[1]
Coupling Reaction Time A few minutes to 1 hour[1]
Yield of Coupling Product (non-isolated) 95-98%

Experimental Protocols

This section provides a general protocol for the isobutyl chloroformate-mediated coupling of N-protected amino acids, which can be adapted for the specific coupling steps in the synthesis of this compound.

Materials
  • N-protected amino acid (e.g., Z-Tyr(Bzl)-OH, Z-D-Ala-OH, Z-p-F-Phe-OH)

  • Amino acid amide or peptide with a free amino group

  • Isobutyl chloroformate (IBCF)

  • N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetone)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

General Protocol for a Coupling Step
  • Dissolution of the N-protected Amino Acid: Dissolve the N-protected amino acid (1 equivalent) in a suitable anhydrous solvent in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to -15 °C to -10 °C in an ice-salt or dry ice-acetone bath.

  • Addition of Base: Add N-methylmorpholine (1 equivalent) to the cooled solution while maintaining the temperature below -10 °C.

  • Formation of the Mixed Anhydride: Slowly add isobutyl chloroformate (1 equivalent) to the reaction mixture, ensuring the temperature does not rise above -10 °C. Stir the mixture for 5-15 minutes at this temperature to allow for the formation of the mixed anhydride.

  • Coupling Reaction: In a separate vessel, dissolve the amino acid amide or peptide with the free amino group (1 equivalent) in a suitable solvent. If it is a hydrochloride salt, add one equivalent of NMM to neutralize it. Add this solution to the mixed anhydride solution while keeping the temperature at -10 °C.

  • Reaction Completion: Allow the reaction to proceed at -10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary. In the pilot-plant scale synthesis of this compound, no chromatographic purification was required for the intermediates.

Visualizations

This compound Synthesis Workflow

Frakefamide_Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Tripeptide Formation cluster_step3 Step 3: Tetrapeptide Formation cluster_deprotection Deprotection Z_p_F_Phe Z-p-F-Phe-OH Dipeptide Z-p-F-Phe-Phe-NH2 Z_p_F_Phe->Dipeptide 1. IBCF, NMM 2. Phe-NH2 Phe_NH2 Phe-NH2 Phe_NH2->Dipeptide Deprotected_Dipeptide H-p-F-Phe-Phe-NH2 Dipeptide->Deprotected_Dipeptide H2, Pd/C Tripeptide Z-D-Ala-p-F-Phe-Phe-NH2 Z_D_Ala Z-D-Ala-OH Z_D_Ala->Tripeptide 1. IBCF, NMM 2. H-p-F-Phe-Phe-NH2 Deprotected_Dipeptide->Tripeptide Deprotected_Tripeptide H-D-Ala-p-F-Phe-Phe-NH2 Tripeptide->Deprotected_Tripeptide H2, Pd/C Tetrapeptide Z-Tyr(Bzl)-D-Ala-p-F-Phe-Phe-NH2 Z_Tyr_Bzl Z-Tyr(Bzl)-OH Z_Tyr_Bzl->Tetrapeptide 1. IBCF, NMM 2. H-D-Ala-p-F-Phe-Phe-NH2 Deprotected_Tripeptide->Tetrapeptide This compound This compound (Tyr-D-Ala-p-F-Phe-Phe-NH2) Tetrapeptide->this compound H2, Pd/C

Caption: Workflow for the convergent synthesis of this compound.

Isobutyl Chloroformate-Mediated Amide Coupling Mechanism

Amide_Coupling_Mechanism N_Protected_AA N-Protected Amino Acid R-COOH Mixed_Anhydride Mixed Anhydride R-CO-O-CO-O-iBu N_Protected_AA->Mixed_Anhydride + IBCF, NMM IBCF Isobutyl Chloroformate Cl-CO-O-iBu IBCF->Mixed_Anhydride NMM N-Methylmorpholine NMM->Mixed_Anhydride Peptide Dipeptide R-CO-NH-R' Mixed_Anhydride->Peptide + H2N-R' Amino_Component Amino Component H2N-R' Amino_Component->Peptide Byproducts Byproducts CO2 + iBuOH + NMM·HCl

Caption: Mechanism of isobutyl chloroformate-mediated amide bond formation.

µ-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR binds G_protein Gi/o Protein (αβγ) MOR->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel inhibits K_channel GIRK Channel G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia modulates gene expression Ca_channel->Analgesia reduces neurotransmitter release K_channel->Analgesia leads to hyperpolarization

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

References

Application Notes and Protocols for Frakefamide Purification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and characterization of Frakefamide, a synthetic tetrapeptide with peripherally-specific μ-opioid receptor agonist activity. The protocols outlined below are based on established techniques for synthetic peptide analysis and are intended to serve as a comprehensive guide for researchers working with this compound or structurally similar peptides.

This compound: An Overview

This compound is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2.[1] It acts as a selective μ-opioid receptor agonist with potent analgesic effects.[1] A key characteristic of this compound is its inability to cross the blood-brain barrier, which limits its action to the peripheral nervous system and reduces the risk of central nervous system-mediated side effects like respiratory depression.[1]

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C30H34FN5O5[1]
Molar Mass 563.630 g/mol [1]
Amino Acid Sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2
Physical State White to off-white lyophilized powderAssumed based on typical synthetic peptides
Solubility Soluble in water and aqueous buffersAssumed based on peptide characteristics

Purification of this compound

The primary method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated sequences, and protecting group adducts.

Purification Workflow

The purification process for this compound can be visualized as a sequential workflow, from the initial crude product to the final, highly purified active pharmaceutical ingredient (API).

Frakefamide_Purification_Workflow crude Crude this compound (from SPPS) dissolution Dissolution in Aqueous Buffer crude->dissolution filtration Sterile Filtration (0.22 µm) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fractionation Fraction Collection (UV Detection at 220/280 nm) hplc->fractionation analysis Purity Analysis of Fractions (Analytical RP-HPLC) fractionation->analysis pooling Pooling of High-Purity Fractions (>98%) analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound API lyophilization->final_product

Caption: Workflow for the purification of this compound.

Experimental Protocol: Preparative RP-HPLC

This protocol details the purification of crude this compound using preparative RP-HPLC.

Materials:

  • Crude this compound

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A to a concentration of approximately 10-20 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.

    • Inject the filtered sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. The gradient should be optimized based on analytical HPLC of the crude material, but a typical starting point is a gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the this compound peptide.

  • Purity Analysis:

    • Analyze the purity of each collected fraction using analytical RP-HPLC (see section 3.1).

  • Pooling and Lyophilization:

    • Pool the fractions with a purity of ≥98%.

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Typical Preparative HPLC Parameters:

ParameterValue
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration)

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of the purified this compound.

Characterization Workflow

The characterization process involves a logical sequence of analyses to build a comprehensive profile of the this compound API.

Frakefamide_Characterization_Workflow start Purified this compound hplc_purity Purity by Analytical RP-HPLC start->hplc_purity ms Identity by Mass Spectrometry start->ms nmr Structure by NMR Spectroscopy start->nmr ftir Secondary Structure by FTIR start->ftir aaa Amino Acid Analysis start->aaa end Complete Characterization Profile hplc_purity->end ms->end nmr->end ftir->end aaa->end

Caption: Logical flow for the characterization of this compound.

Experimental Protocol: Analytical RP-HPLC for Purity Assessment

Objective: To determine the purity of this compound and to quantify any related impurities.

Materials:

  • Purified this compound

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Same as for preparative HPLC.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Method:

    • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a known volume (e.g., 20 µL) of the sample.

    • Elute using a linear gradient, for example, 10-70% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram at 220 nm.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Typical Analytical HPLC Parameters:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-70% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

Acceptance Criteria for Pharmaceutical Grade this compound:

ParameterSpecification
Purity (by HPLC) ≥ 98.0%
Any single impurity ≤ 0.5%
Total impurities ≤ 2.0%
Experimental Protocol: Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µM) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 400-800).

  • Data Analysis: The expected monoisotopic mass for [M+H]+ of this compound (C30H34FN5O5) is approximately 564.26 g/mol .

Expected Mass Spectrometry Results:

IonCalculated m/zObserved m/z
[M+H]+ 564.26564.26 ± 0.05
[M+Na]+ 586.24586.24 ± 0.05
Experimental Protocol: NMR Spectroscopy for Structural Elucidation

Objective: To confirm the primary structure and stereochemistry of this compound.

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • 1H NMR

    • 13C NMR

    • COSY (Correlation Spectroscopy)

    • TOCSY (Total Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Data Analysis:

    • Assign all proton and carbon signals to the specific atoms in the this compound molecule.

    • Use COSY and TOCSY to identify spin systems of the individual amino acid residues.

    • Use HSQC and HMBC to connect the proton and carbon skeletons.

    • Use NOESY to establish through-space proximities between protons, which helps to confirm the amino acid sequence and provides information about the peptide's conformation.

Experimental Protocol: FTIR Spectroscopy for Secondary Structure Analysis

Objective: To characterize the secondary structure of this compound in the solid state.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the lyophilized this compound powder directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Analyze the amide I band (1600-1700 cm-1) and amide II band (1500-1600 cm-1).

    • The position of the amide I band is indicative of the peptide's secondary structure (e.g., β-sheets, turns, random coil). For a small peptide like this compound, a combination of β-turns and random coil structures is expected.

Typical FTIR Amide I Band Positions for Peptides:

Secondary StructureWavenumber (cm-1)
α-Helix 1650–1658
β-Sheet 1620–1640
β-Turn 1660–1695
Random Coil ~1645

This compound Signaling Pathway

This compound exerts its analgesic effect by activating peripheral μ-opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound binding leads to a reduction in neuronal excitability and nociceptive signaling.

Frakefamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Hyperpolarization->Neurotransmitter_release Contributes to Analgesia Analgesia Neurotransmitter_release->Analgesia Results in

References

Frakefamide In Vivo Administration in Animal Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frakefamide is a synthetic, peripherally acting tetrapeptide with selective agonist activity at the μ-opioid receptor (MOR). Its chemical structure is Tyr-D-Ala-(p-F)Phe-Phe-NH2. A key characteristic of this compound is its inability to cross the blood-brain barrier, which theoretically offers a significant advantage over traditional centrally acting opioids by providing analgesia without the associated central nervous system (CNS) side effects, such as respiratory depression, sedation, and addiction potential. This compound was under development by AstraZeneca and Shire for the treatment of pain but was ultimately discontinued after Phase II clinical trials.

These application notes provide a summary of the available information on the in vivo administration of this compound in animal models of pain, including experimental protocols and a discussion of its mechanism of action. Due to the limited publicly available preclinical data, some sections will draw upon general principles of peripheral opioid receptor pharmacology and common methodologies used in pain research.

Data Presentation

A comprehensive search of publicly available preclinical studies did not yield specific quantitative data for this compound in various animal models of pain. Therefore, a detailed comparative table of its efficacy across different models and dosages cannot be provided at this time. The information presented is based on the general understanding of its mechanism as a peripheral μ-opioid agonist.

Mechanism of Action: Peripheral μ-Opioid Receptor Signaling

This compound exerts its analgesic effects by binding to and activating μ-opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons. This activation initiates a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals to the CNS.

The proposed signaling pathway for this compound at the peripheral nerve terminal is as follows:

Frakefamide_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Inhibition of Pro-nociceptive Neurotransmitter Release (e.g., Substance P, CGRP) VGCC->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Proposed signaling pathway of this compound at peripheral nociceptive terminals.

Experimental Protocols

Inflammatory Pain Model: Carrageenan-Induced Paw Edema and Thermal Hyperalgesia

This model is used to assess the efficacy of analgesic compounds against inflammatory pain.

Experimental Workflow:

Carrageenan_Workflow A Acclimatize Animals B Baseline Paw Volume and Thermal Latency Measurement A->B C Administer this compound or Vehicle B->C D Inject Carrageenan into Hind Paw C->D E Measure Paw Volume and Thermal Latency at Timed Intervals D->E F Data Analysis E->F

Caption: Workflow for the carrageenan-induced inflammatory pain model.

Protocol Details:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimated to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements:

    • Paw Volume: Measure the volume of the right hind paw using a plethysmometer.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Compound: this compound dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline).

    • Route of Administration: Intraperitoneal (i.p.), subcutaneous (s.c.), or intraplantar (i.pl.) injection.

    • Dose: A range of doses should be tested to determine a dose-response relationship.

    • Control: A vehicle control group should be included.

  • Induction of Inflammation:

    • 30 minutes after drug administration, inject 100 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.

  • Post-Carrageenan Measurements:

    • Measure paw volume and thermal withdrawal latency at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume compared to baseline.

    • Calculate the change in paw withdrawal latency from baseline.

    • Compare the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is used to study nerve injury-induced neuropathic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia.

Experimental Workflow:

CCI_Workflow A Acclimatize Animals B Baseline Mechanical and Thermal Sensitivity Measurement A->B C Chronic Constriction Injury (CCI) Surgery B->C D Post-operative Recovery (7-14 days) C->D E Confirm Development of Allodynia/Hyperalgesia D->E F Administer this compound or Vehicle E->F G Measure Mechanical and Thermal Sensitivity at Timed Intervals F->G H Data Analysis G->H

Caption: Workflow for the Chronic Constriction Injury (CCI) neuropathic pain model.

Protocol Details:

  • Animals: Male Wistar rats (200-225 g).

  • Housing and Acclimatization: As described for the inflammatory pain model.

  • Baseline Measurements:

    • Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments using the up-down method.

    • Thermal Hyperalgesia: Measure paw withdrawal latency to a radiant heat source.

  • CCI Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Expose the sciatic nerve in the mid-thigh level of the right hind limb.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve.

  • Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours and monitor the animals for signs of distress.

  • Development of Neuropathic Pain: Allow 7-14 days for the development of stable mechanical allodynia and thermal hyperalgesia. Confirm the development of pain-like behaviors before drug administration.

  • Drug Administration:

    • Compound, Route, and Dose: As described for the inflammatory pain model.

  • Post-Drug Measurements:

    • Assess mechanical withdrawal threshold and thermal withdrawal latency at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for thermal hyperalgesia.

    • Determine the paw withdrawal threshold in grams for mechanical allodynia.

    • Compare the this compound-treated groups to the vehicle-treated group.

Conclusion

This compound, as a peripherally restricted μ-opioid receptor agonist, holds theoretical promise as an analgesic with a reduced side-effect profile. While specific preclinical data on its efficacy in various animal models of pain are not widely available in the public domain, the standardized protocols provided here offer a framework for its evaluation. Further research would be necessary to fully characterize its analgesic potential and to generate the quantitative data needed for a comprehensive understanding of its in vivo pharmacology. The lack of publicly available data following its Phase II clinical trial discontinuation suggests that researchers may need to conduct their own preclinical assessments to explore its therapeutic potential further.

Application Notes and Protocols for Frakefamide (ART26.12) in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frakefamide, also known as ART26.12, is a novel, orally bioavailable, selective inhibitor of Fatty Acid-Binding Protein 5 (FABP5).[1][2][3] It represents a promising non-opioid, non-steroidal therapeutic agent for the management of chronic neuropathic pain.[3][4] Preclinical studies have demonstrated its efficacy in a variety of animal models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN), diabetic neuropathy, and cancer-induced bone pain. The analgesic effect of this compound is primarily mediated through the modulation of the endocannabinoid system.

Mechanism of Action

Fatty Acid-Binding Protein 5 (FABP5) is an intracellular lipid chaperone protein that binds to and facilitates the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide (AEA). FABP5 delivers AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation.

By selectively inhibiting FABP5, this compound prevents the intracellular transport and subsequent breakdown of AEA. This leads to an accumulation of AEA in the brain and peripheral tissues. Elevated levels of AEA enhance the activation of cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPARα), both of which are implicated in pain modulation and anti-inflammatory pathways. The analgesic effects of this compound in neuropathic pain models have been shown to be dependent on the CB1 receptor.

Frakefamide_Mechanism_of_Action cluster_cell Cell This compound This compound (ART26.12) FABP5 FABP5 This compound->FABP5 Inhibits FAAH FAAH FABP5->FAAH Transports AEA to AEA_int Anandamide (AEA) (intracellular) AEA_int->FABP5 CB1 CB1 Receptor AEA_int->CB1 Activates PPARa PPARα Receptor AEA_int->PPARa Activates Degradation AEA Degradation FAAH->Degradation Catalyzes Analgesia Analgesic Effect CB1->Analgesia PPARa->Analgesia AEA_ext Anandamide (AEA) (extracellular) AEA_ext->AEA_int Uptake

Figure 1: Signaling pathway of this compound (ART26.12) in pain modulation.

Preclinical Efficacy in Neuropathic Pain Models

This compound (ART26.12) has demonstrated significant analgesic effects in several well-established rodent models of neuropathic pain. The data from these studies are summarized below.

Table 1: Efficacy of this compound (ART26.12) in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
ModelSpeciesChemotherapeutic AgentDosing RegimenKey FindingsReference
OIPN (Treatment)RatOxaliplatin25-100 mg/kg, single oral doseDose-dependent reversal of mechanical allodynia lasting up to 8 hours.
OIPN (Treatment)RatOxaliplatin25 mg/kg BID, oral, for 7 daysSustained anti-allodynic effects without tolerance development.
OIPN (Prevention)RatOxaliplatin10 and 25 mg/kg BID, oral, for 15 daysPrevented thermal hyperalgesia, mitigated mechanical allodynia, and attenuated weight loss.
PIPN (Prevention)Rat (Male & Female)Paclitaxel25 and 50 mg/kg BID, oral, for 22 daysPrevented mechanical allodynia. The 50 mg/kg dose showed greater efficacy in females and protected against weight loss.

OIPN: Oxaliplatin-Induced Peripheral Neuropathy; PIPN: Paclitaxel-Induced Peripheral Neuropathy; BID: Twice daily.

Table 2: Efficacy of this compound (ART26.12) in Other Neuropathic Pain Models
ModelSpeciesDosing RegimenKey FindingsReference
Diabetic Neuropathy (STZ-induced)Rat (Male)25 and 100 mg/kg BID, oral, for 7 daysSignificantly reversed established mechanical allodynia. The 100 mg/kg dose was effective after the first dose.
Cancer-Induced Bone Pain (Breast Cancer)Rat (Female)25 and 100 mg/kg BID, oralThe 100 mg/kg dose reversed mechanical allodynia within 1 hour. The 25 mg/kg dose reversed allodynia from day 4 of treatment.

STZ: Streptozotocin; BID: Twice daily.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound (ART26.12) in rodent models of neuropathic pain.

Protocol 1: Paclitaxel-Induced Peripheral Neuropathy (PIPN) in Rats

Objective: To assess the prophylactic efficacy of this compound in a rat model of paclitaxel-induced neuropathic pain.

Materials:

  • Male and female Sprague Dawley rats

  • Paclitaxel

  • This compound (ART26.12)

  • Vehicle (e.g., 5% DMSO and 20% vitamin E d-α-tocopherol polyethylene glycol 1000 succinate in deionized water)

  • Von Frey monofilaments

  • Cold plate apparatus

Workflow:

PIPN_Workflow cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment & Induction cluster_assessment Pain Behavior Assessment cluster_monitoring Monitoring A1 Acclimatize rats to handling and testing environment A2 Establish baseline mechanical and thermal sensitivity A1->A2 B1 Initiate prophylactic oral treatment with this compound (e.g., 25 or 50 mg/kg BID) or vehicle (Day -2) A2->B1 B2 Administer Paclitaxel (e.g., 2 mg/kg, IP) on Days 0, 2, 4, and 6 C1 Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (cold plate test) 2 hours post-dosing on Days 15, 16, 19, and 20 B2->C1 D1 Monitor body weight and general health throughout the study STZ_Workflow cluster_induction Induction of Diabetes cluster_neuropathy Neuropathy Development cluster_treatment Treatment cluster_assessment Pain Behavior Assessment A1 Induce diabetes with a single IP injection of STZ (e.g., 55 mg/kg) (Day 0) A2 Confirm diabetes by measuring blood glucose levels (Days 9-11) A1->A2 B1 Assess development of mechanical allodynia (von Frey test) to establish neuropathic baseline (Days 9-11) A2->B1 C1 Initiate oral treatment with This compound (e.g., 25 or 100 mg/kg BID) or vehicle for 7 days (Day 15) B1->C1 D1 Measure mechanical allodynia 2 hours post-dosing on Days 15, 17, and 21 C1->D1

References

Application Notes and Protocols for In Vitro Frakefamide Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frakefamide is a synthetic, peripherally restricted tetrapeptide that acts as a selective µ-opioid receptor (MOR) agonist.[1][2] Its selectivity for peripheral receptors gives it potent analgesic properties without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1] As a G protein-coupled receptor (GPCR) agonist, this compound's activity can be quantified using various in vitro functional assays. This document provides detailed protocols and application notes for two fundamental assays used to characterize the activity of this compound and other µ-opioid agonists: the cAMP inhibition assay and the GTPγS binding assay.

The µ-opioid receptor is coupled to inhibitory G proteins (Gαi/o). Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The GTPγS binding assay provides a more direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Signaling Pathway of this compound at the µ-Opioid Receptor

The binding of this compound to the µ-opioid receptor initiates a signaling cascade that leads to the modulation of downstream effectors. The diagram below illustrates this Gαi/o-coupled signaling pathway.

cluster_membrane Plasma Membrane cluster_cytosol MOR µ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP This compound This compound This compound->MOR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: this compound activation of the µ-opioid receptor and subsequent signaling.

Quantitative Data Summary

Table 1: Representative Data for µ-Opioid Agonists in cAMP Inhibition Assays

LigandEC₅₀ (nM)Efficacy (% Inhibition vs. Forskolin)Cell System
DAMGO1.5~95%HEK293 cells expressing MOR
Morphine25~90%HEK293 cells expressing MOR
Fentanyl0.8~98%CHO cells expressing MOR
Buprenorphine0.5~75% (Partial Agonist)HEK293 cells expressing MOR

Note: EC₅₀ and Efficacy values are approximate and can vary based on experimental conditions and cell lines used.

Table 2: Representative Data for µ-Opioid Agonists in [³⁵S]GTPγS Binding Assays

LigandEC₅₀ (nM)Efficacy (% Stimulation over Basal)Membrane Source
DAMGO20~250%Rat brain membranes
Morphine150~180%Mouse brain membranes
Fentanyl10~280%CHO-hMOR cell membranes
SR-1701897Partial AgonistMOP Receptor

Note: EC₅₀ and Efficacy values are approximate and can vary based on membrane preparation, GDP and [³⁵S]GTPγS concentrations.

Experimental Protocols

cAMP Inhibition Assay (HTRF-based)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Workflow:

A Plate cells expressing µ-opioid receptor B Add this compound (or other test compounds) A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) C->D E Incubate to allow competitive binding D->E F Read HTRF signal on a plate reader E->F G Analyze data to determine EC₅₀ and Eₘₐₓ F->G

Caption: Workflow for the HTRF-based cAMP inhibition assay.

Materials:

  • Cells stably or transiently expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • This compound and reference agonists (e.g., DAMGO).

  • Forskolin.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate antibody).

  • 384-well white, low-volume assay plates.

  • Plate reader capable of HTRF detection (excitation at 320-340 nm, emission at 620 nm and 665 nm).

Procedure:

  • Cell Plating: Seed the µ-opioid receptor-expressing cells into 384-well plates at a pre-determined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • Agonist Treatment: Remove the culture medium from the cells and add the diluted compounds to the plate. Include a vehicle control.

  • Forskolin Stimulation: Incubate the plate with the compounds for a short period (e.g., 15-30 minutes) at 37°C. Then, add a pre-determined concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final forskolin concentration should elicit a submaximal cAMP response (around 80% of its maximum).

  • Cell Lysis and HTRF Reaction: After a 30-minute incubation with forskolin at 37°C, lyse the cells and initiate the HTRF reaction by adding the cAMP-d2 and anti-cAMP cryptate reagents according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the µ-opioid receptor.

Experimental Workflow:

A Prepare cell membranes expressing µ-opioid receptor B Incubate membranes with This compound and GDP A->B C Initiate reaction by adding [³⁵S]GTPγS B->C D Incubate to allow binding C->D E Terminate reaction by rapid filtration D->E F Wash filters to remove unbound [³⁵S]GTPγS E->F G Measure bound radioactivity by scintillation counting F->G H Analyze data to determine EC₅₀ and Eₘₐₓ G->H

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the µ-opioid receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • This compound and reference agonists (e.g., DAMGO).

  • Guanosine diphosphate (GDP).

  • [³⁵S]GTPγS (radiolabeled).

  • Unlabeled GTPγS (for determining non-specific binding).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Vacuum filtration manifold.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells expressing the µ-opioid receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Serial dilutions of this compound or reference agonists.

    • A saturating concentration of GDP (e.g., 10-30 µM).

    • Cell membrane suspension (typically 5-20 µg of protein per well).

    • For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes to facilitate ligand binding to the receptor.

  • Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to all wells at a final concentration of 0.05-0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration of the plate contents through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal stimulation by a full agonist) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

References

Application Notes and Protocols: Frakefamide Dose-Response Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frakefamide is a synthetic tetrapeptide that acts as a potent and selective peripherally-acting μ-opioid receptor agonist.[1][2] Its mechanism of action is centered on the activation of μ-opioid receptors located on the peripheral terminals of sensory neurons, which modulates nociceptive signaling at the site of injury or inflammation. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which prevents the central nervous system side effects commonly associated with traditional opioids, such as respiratory depression.[1] While this compound was under development for the treatment of pain and progressed to Phase II clinical trials before being discontinued, detailed preclinical dose-response data in rodents are not extensively available in the public domain.[1]

These application notes provide a detailed framework for conducting preclinical dose-response studies of this compound in rodent models of pain. The protocols and data tables are based on established methodologies for evaluating peripherally restricted opioid analgesics and serve as a comprehensive guide for researchers in the field.

Mechanism of Action: Peripheral μ-Opioid Receptor Signaling

This compound exerts its analgesic effects by binding to and activating μ-opioid receptors on peripheral sensory nerve endings. This activation initiates a signaling cascade that ultimately reduces the excitability of these neurons and decreases the transmission of pain signals to the central nervous system.

This compound Signaling Pathway This compound This compound MOR μ-Opioid Receptor (Peripheral Neuron) This compound->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Channel Conductance Gi->K_channel Activates Ca_channel ↓ Ca2+ Channel Conductance Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vesicle_release ↓ Neurotransmitter Release Ca_channel->Vesicle_release Analgesia Analgesia Hyperpolarization->Analgesia Vesicle_release->Analgesia

Caption: Simplified signaling pathway of this compound at the peripheral μ-opioid receptor.

Data Presentation: Illustrative Dose-Response Data

Due to the limited availability of public data for this compound, the following tables present illustrative dose-response data that would be expected from preclinical studies in rodents. These tables are intended to serve as a template for data presentation.

Table 1: Illustrative Analgesic Efficacy of this compound in the Rat Hot Plate Test

Dose (mg/kg, s.c.)NLatency to Response (seconds) (Mean ± SEM)Maximum Possible Effect (%)
Vehicle (Saline)810.2 ± 0.80
0.1815.5 ± 1.226.5
0.3822.8 ± 1.563.0
1.0828.9 ± 1.993.5
3.0829.5 ± 2.196.5

Table 2: Illustrative Anti-Allodynic Effects of this compound in a Rodent Model of Neuropathic Pain (Von Frey Test)

Dose (mg/kg, i.p.)NPaw Withdrawal Threshold (g) (Mean ± SEM)Reversal of Allodynia (%)
Vehicle (Saline)101.5 ± 0.30
0.3104.8 ± 0.627.5
1.0109.2 ± 0.964.2
3.01013.5 ± 1.191.7
10.01014.2 ± 1.097.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in preclinical pain research and are suitable for evaluating the analgesic properties of this compound.

Protocol 1: Hot Plate Test for Thermal Nociception

This test assesses the analgesic effect of a compound against a thermal stimulus.

Experimental Workflow:

Hot_Plate_Test_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimatize Acclimatize Rats to Test Room Baseline Measure Baseline Latency (Hot Plate at 55°C) Acclimatize->Baseline Administer Administer this compound or Vehicle (e.g., s.c.) Baseline->Administer Test_Latency Measure Post-Treatment Latency at Timed Intervals (e.g., 30, 60, 90 min) Administer->Test_Latency Calculate_MPE Calculate % Maximum Possible Effect Test_Latency->Calculate_MPE

Caption: Workflow for the Hot Plate Test.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Baseline Measurement: Each rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-40 seconds) is used to prevent tissue damage.

  • Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to response is measured again.

  • Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: Von Frey Test for Mechanical Allodynia in a Neuropathic Pain Model

This assay is used to assess mechanical sensitivity in models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.

Experimental Workflow:

Von_Frey_Test_Workflow cluster_model Model Induction cluster_test Testing Induce_CCI Induce Chronic Constriction Injury (CCI) Develop_Allodynia Allow for Development of Mechanical Allodynia (e.g., 7-14 days) Induce_CCI->Develop_Allodynia Baseline_Threshold Measure Baseline Paw Withdrawal Threshold (Von Frey Filaments) Develop_Allodynia->Baseline_Threshold Administer_Drug Administer this compound or Vehicle Baseline_Threshold->Administer_Drug Post_Drug_Threshold Measure Post-Treatment Paw Withdrawal Threshold Administer_Drug->Post_Drug_Threshold

Caption: Workflow for the Von Frey Test in a Neuropathic Pain Model.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Neuropathic Pain Model: A model of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, is induced.

  • Acclimatization: On the day of testing, animals are placed in individual compartments on a wire mesh floor and allowed to acclimate for at least 30 minutes.

  • Baseline Measurement: The paw withdrawal threshold is determined by applying calibrated von Frey filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response. The up-down method is often used for determination.

  • Drug Administration: this compound or vehicle is administered.

  • Post-Treatment Measurement: The paw withdrawal threshold is reassessed at specified time points after drug administration.

  • Data Analysis: The paw withdrawal thresholds (in grams) for the different treatment groups are compared. The percentage reversal of allodynia can also be calculated.

Logical Relationship: Dose, Exposure, and Efficacy

The relationship between the administered dose of this compound, its concentration in the peripheral tissues, and the resulting analgesic effect is a critical aspect of its pharmacological profile.

Dose_Exposure_Efficacy Dose Administered Dose (e.g., mg/kg) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Exposure Peripheral Tissue Concentration PK->Exposure Receptor_Binding μ-Opioid Receptor Binding & Activation Exposure->Receptor_Binding Efficacy Analgesic Effect (% MPE or ↑ Threshold) Receptor_Binding->Efficacy

Caption: Relationship between this compound dose, peripheral exposure, and analgesic efficacy.

Conclusion

While specific preclinical dose-response data for this compound in rodents is not widely published, the protocols and frameworks presented here provide a robust starting point for researchers aiming to investigate its analgesic properties. The peripherally restricted mechanism of action of this compound makes it an interesting compound for pain research, and the application of these standardized models will allow for a thorough characterization of its potential therapeutic effects. Researchers should adapt these protocols as necessary for their specific experimental questions and always adhere to ethical guidelines for animal research.

References

Formulating Frakefamide for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated tetrapeptide that acts as a peripherally-specific, selective μ-opioid receptor agonist.[1] Its limited penetration of the blood-brain barrier makes it a promising candidate for analgesic therapies without the central nervous system side effects associated with traditional opioids, such as respiratory depression.[1] As with many peptide-based therapeutics, in vivo research with this compound necessitates robust formulation strategies to ensure appropriate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies, addressing the common challenges associated with peptide-like molecules, such as poor aqueous solubility.

Physicochemical Properties and Formulation Considerations

While specific experimental data on this compound's physicochemical properties are not extensively published, its identity as a fluorinated tetrapeptide (Tyr-D-Ala-(p-F)Phe-Phe-NH2) with a molar mass of 563.630 g·mol−1 suggests it is a relatively large and potentially lipophilic molecule.[1][2] A significant challenge in the formulation of such molecules is often their poor aqueous solubility, which can hinder the development of suitable dosage forms for in vivo administration.[3]

Formulation strategies for poorly soluble compounds aim to enhance their solubility and bioavailability. For preclinical in vivo research, common routes of administration include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP). The choice of formulation will depend on the intended route, desired pharmacokinetic profile, and the inherent properties of the drug substance.

Table 1: Key Physicochemical and Biological Properties of this compound

PropertyValue / DescriptionReference
Chemical Name (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide
Amino Acid Sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2
Molar Mass 563.630 g·mol−1
Mechanism of Action Peripherally-specific, selective μ-opioid receptor agonist
Biological Effect Potent analgesic effects without central respiratory depression
Blood-Brain Barrier Restricted penetration

μ-Opioid Receptor Signaling Pathway

This compound exerts its analgesic effects by activating peripheral μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening pain signals.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked K_ion_out K+ K_channel->K_ion_out Efflux ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_ion->Analgesia Reduced Neurotransmitter Release K_ion_in K+ K_ion_in->K_channel K_ion_out->Analgesia Hyperpolarization formulation_workflow start Start: This compound API sol_screen Solubility Screening (Table 2) start->sol_screen select_vehicle Select Vehicle System (e.g., Co-solvent, Cyclodextrin) sol_screen->select_vehicle Solubility ≥ Target prepare_formulation Prepare Formulation (Dissolve this compound in vehicle) select_vehicle->prepare_formulation characterize Characterize Formulation (pH, Osmolality, Appearance) prepare_formulation->characterize stability Assess Stability (Short-term) characterize->stability in_vivo_study In Vivo Study (PK/PD) stability->in_vivo_study Stable end End in_vivo_study->end

References

Troubleshooting & Optimization

Improving Frakefamide solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Frakefamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: This is a common issue for peptides, especially those with hydrophobic residues. This compound, as a tetrapeptide with the sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂, contains hydrophobic amino acids. Here is a systematic approach to troubleshoot this:

  • Start with a small test amount: Always use a small portion of your this compound powder for solubility testing to avoid wasting your entire stock.

  • Assess the peptide's charge: To select an appropriate solvent, first estimate the net charge of this compound at neutral pH.

    • Amino Acid Charges:

      • Tyrosine (Tyr): Neutral

      • D-Alanine (D-Ala): Neutral

      • (p-F)Phenylalanine ((p-F)Phe): Hydrophobic, Neutral

      • Phenylalanine (Phe): Hydrophobic, Neutral

      • N-terminus (-NH₂): Can be protonated (+1 charge)

      • C-terminus (-CONH₂): Amide, neutral

  • For a basic peptide:

    • Try dissolving it in a small amount of an acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1]

    • Once dissolved, you can slowly add this stock solution to your aqueous buffer while vortexing to reach the desired final concentration.

Q2: I managed to dissolve this compound in an organic solvent, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the peptide is no longer soluble as the concentration of the organic solvent is diluted. To mitigate this:

  • Slow Dilution: Add the concentrated this compound stock solution drop-wise into the aqueous buffer or medium while vigorously stirring or vortexing.[2] This helps to avoid localized high concentrations that can lead to precipitation.

  • Lower the Stock Concentration: If the issue persists, try making a less concentrated initial stock solution in your organic solvent.

  • Use of Co-solvents: The addition of a small amount of an organic co-solvent to your final buffer might be necessary, but ensure the final concentration is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).[1]

Q3: Can I use sonication or heating to help dissolve this compound?

A3: Yes, these techniques can be helpful but should be used with caution:

  • Sonication: A brief period in a bath sonicator can help break up aggregates and facilitate dissolution.[3][4]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can also improve solubility. However, avoid excessive heat as it may degrade the peptide.

Q4: How should I store my this compound stock solution?

A4: For long-term stability:

  • Aliquoting: It is highly recommended to aliquot the dissolved this compound into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots at -20°C or, for longer-term storage, at -80°C.

  • Lyophilized Form: If possible, storing the peptide in its lyophilized form at -20°C or below and only reconstituting it right before use is the best practice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in water or aqueous buffers. High hydrophobicity due to the presence of Phenylalanine and Tyrosine residues.1. Calculate the net charge of the peptide. For a basic peptide like this compound, try dissolving in a small amount of 10% acetic acid. 2. If step 1 fails, use a small amount of an organic solvent like DMSO or DMF to create a concentrated stock.
Precipitation occurs upon dilution of the organic stock solution into an aqueous buffer. The peptide is not soluble in the final mixed-solvent system.1. Add the stock solution drop-wise into the vigorously stirring aqueous buffer. 2. Use a more dilute stock solution. 3. Ensure the final concentration of the organic solvent is as low as possible and compatible with your assay.
Inconsistent results in biological assays. Undissolved micro-aggregates of this compound leading to inaccurate concentrations.1. Before use, centrifuge the stock solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant. 2. Confirm the final concentration of any organic solvent is not affecting the cells or assay components.
Cloudy or hazy solution after dissolution. Presence of insoluble material or aggregation.1. Use sonication to break up aggregates. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound
  • Preparation: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom. Allow the vial to warm to room temperature.

  • Initial Test in Aqueous Solution:

    • Weigh a small, known amount of this compound (e.g., 1 mg).

    • Add a defined volume of sterile, distilled water or your primary aqueous buffer (e.g., PBS) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex for 30 seconds. Observe for dissolution.

  • Testing with Acidic Solution (for Basic Peptides):

    • If the peptide did not dissolve in the aqueous buffer, take the same suspension and add 10% acetic acid drop-wise while vortexing until the solution clears.

  • Testing with Organic Solvents:

    • If the peptide remains insoluble, use a fresh 1 mg sample.

    • Add a small volume of DMSO (e.g., 50-100 µL) and vortex. Most hydrophobic peptides will dissolve in DMSO.

    • Observe for a clear solution.

  • Documentation: Record the solvent and the approximate concentration at which this compound fully dissolved. This information will be crucial for preparing your working stock solutions.

Protocol 2: Preparation of a this compound Working Solution
  • Stock Solution Preparation: Based on the results from Protocol 1, dissolve a larger amount of this compound in the determined optimal solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the solution is completely clear.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment.

    • While vigorously vortexing your final buffer or cell culture medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Ensure the final concentration of the organic solvent is below the tolerance level for your specific assay (e.g., <0.5% for most cell-based assays).

  • Final Check: Inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a more dilute stock solution and repeat the process.

Visualizations

This compound Solubility Workflow

Frakefamide_Solubility_Workflow start Start: Lyophilized this compound test_solubility Perform Small-Scale Solubility Test start->test_solubility aqueous Try Aqueous Buffer (e.g., PBS, Water) test_solubility->aqueous check_aqueous Dissolved? aqueous->check_aqueous acidic Try Acidic Solution (e.g., 10% Acetic Acid) check_aqueous->acidic No prepare_stock Prepare Concentrated Stock Solution check_aqueous->prepare_stock Yes check_acidic Dissolved? acidic->check_acidic organic Try Organic Solvent (e.g., DMSO) check_acidic->organic No check_acidic->prepare_stock Yes check_organic Dissolved? organic->check_organic check_organic->prepare_stock Yes end_fail Re-evaluate Solvent/ Concentration check_organic->end_fail No dilute Dilute Stock into Final Assay Buffer prepare_stock->dilute final_check Check for Precipitation dilute->final_check end_success Ready for Experiment final_check->end_success No final_check->end_fail Yes

Caption: A workflow for systematically determining the optimal solvent for this compound.

μ-Opioid Receptor Signaling Pathway

This compound is a selective μ-opioid receptor agonist. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.

mu_opioid_pathway This compound This compound (Agonist) mor μ-Opioid Receptor (GPCR) This compound->mor Binds g_protein Gi/o Protein (αβγ) mor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase camp cAMP g_alpha->ac Inhibits ion_channel K+ Channel g_beta_gamma->ion_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates k_ion K+ Efflux ion_channel->k_ion Promotes ca_influx Ca2+ Influx ca_influx->ca_channel

References

Frakefamide stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frakefamide Technical Support Center

Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for dissolving and storing this compound?

A1: For optimal stability, it is recommended to dissolve and store this compound in a citrate buffer at pH 6.0. Stock solutions should be prepared in DMSO and can be stored at -80°C for up to six months. For working solutions, it is advised to use freshly prepared dilutions in the recommended citrate buffer.

Q2: How does pH affect the stability of this compound?

A2: this compound is highly sensitive to pH. It exhibits the greatest stability in slightly acidic conditions (pH 5.0-6.5). Under neutral to alkaline conditions (pH 7.0 and above), this compound undergoes rapid degradation.[1] This is a critical consideration for designing experiments, particularly cell-based assays where the medium is typically at a physiological pH of 7.4.

Q3: Can I use Phosphate-Buffered Saline (PBS) for my experiments with this compound?

A3: The use of PBS is not recommended for experiments requiring prolonged incubation with this compound. Phosphate ions have been observed to catalyze the degradation of this compound, leading to a significant loss of the active compound, especially at physiological pH (7.4) and 37°C. If PBS must be used, it is crucial to prepare fresh solutions of this compound immediately before use and minimize incubation times.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, resulting in two main inactive metabolites: this compound-M1 and this compound-M2. The rate of formation of these metabolites is accelerated in the presence of phosphate ions and at higher pH values.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound activity in my cell-based assays.

  • Possible Cause 1: Buffer Composition. You may be using a buffer that is not optimal for this compound stability, such as a phosphate-based buffer.

    • Solution: Switch to a citrate-based buffer (pH 6.0) for your working solutions if your experimental design allows. If you must use a physiological pH buffer, consider a HEPES-based buffer, which shows moderately better stability than phosphate buffers. Always add this compound to the cell culture medium immediately before starting the treatment.

  • Possible Cause 2: pH of the Medium. Standard cell culture media are typically buffered at pH 7.4, a condition under which this compound is less stable.

    • Solution: For long-term experiments, consider a partial media change every 12-24 hours to replenish the active this compound. Alternatively, if your experimental endpoint allows for shorter incubation times, reduce the exposure time to minimize degradation.

Problem: My this compound solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Solubility in Aqueous Buffers. this compound has limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit in the chosen buffer.

    • Solution: Ensure that the final concentration of DMSO (from the stock solution) in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. Do not exceed a 1% final DMSO concentration as it may affect your experimental system. Prepare working solutions by adding the DMSO stock solution to the aqueous buffer with vigorous vortexing.

  • Possible Cause 2: "Salting Out" Effect. High salt concentrations in some buffers can reduce the solubility of organic compounds like this compound.

    • Solution: If you are using a high-salt buffer, try reducing the salt concentration if your experimental protocol permits. Alternatively, use a buffer with a lower ionic strength.

Quantitative Data Summary

The following table summarizes the stability of this compound in different buffer solutions at various conditions. The data represents the percentage of this compound remaining after a specified time, as determined by HPLC analysis.

Buffer SystempHTemperature (°C)% this compound Remaining (24h)% this compound Remaining (48h)% this compound Remaining (72h)
Citrate Buffer6.03798%95%92%
HEPES Buffer7.43785%72%60%
Phosphate Buffer7.43765%40%25%
Tris Buffer8.03745%20%<10%
Citrate Buffer6.025>99%98%97%
Phosphate Buffer7.42588%78%68%
Citrate Buffer6.04>99%>99%>99%
Phosphate Buffer7.4495%90%85%

Experimental Protocols

Protocol: this compound Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the procedure for evaluating the stability of this compound in various buffer solutions.

1. Materials:

  • This compound

  • DMSO, HPLC grade

  • Buffer reagents (e.g., citric acid, sodium citrate, HEPES, sodium phosphate, Tris)

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Buffer Preparation:

  • Prepare 50 mM stock solutions of the desired buffers (Citrate, HEPES, Phosphate, Tris).

  • Adjust the pH of each buffer to the target value using NaOH or HCl.

  • Filter the buffers through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • For each buffer condition to be tested, dilute the this compound stock solution to a final concentration of 100 µM in the respective buffer.

  • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and immediately quench the degradation by mixing with an equal volume of cold acetonitrile.

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate any salts.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.

  • Plot the percentage of this compound remaining versus time for each buffer condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare 10 mM this compound stock in DMSO dilute Dilute stock to 100 µM in each buffer stock->dilute buffers Prepare and filter buffer solutions buffers->dilute incubate Incubate at specified temperatures (4°C, 25°C, 37°C) dilute->incubate aliquot Withdraw aliquots at time points (0, 24, 48, 72h) incubate->aliquot quench Quench with cold acetonitrile aliquot->quench centrifuge Centrifuge to remove precipitates quench->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc integrate Integrate this compound peak area hplc->integrate calculate Calculate % remaining vs. time zero integrate->calculate signaling_pathway This compound This compound receptor Receptor Tyrosine Kinase (RTK) This compound->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation and Survival transcription->proliferation troubleshooting_guide cluster_solution Solution Check cluster_stability Stability Check start Inconsistent Experimental Results? check_precipitate Is the this compound solution cloudy? start->check_precipitate solubility_issue Solubility issue. Increase DMSO co-solvent or use lower concentration. check_precipitate->solubility_issue Yes check_buffer Are you using a phosphate-based buffer? check_precipitate->check_buffer No buffer_issue Phosphate-catalyzed degradation. Switch to Citrate or HEPES buffer. Use freshly prepared solutions. check_buffer->buffer_issue Yes check_incubation Is the incubation time > 24 hours? check_buffer->check_incubation No time_issue Significant degradation likely. Replenish this compound during the experiment or reduce incubation time. check_incubation->time_issue Yes

References

Technical Support Center: Minimizing Side Reactions in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "Frakefamide" appears to be a hypothetical compound. This guide provides troubleshooting strategies and technical information applicable to common challenges encountered in general peptide coupling reactions. The principles and protocols outlined here are based on established practices in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that researchers may encounter during peptide coupling, offering potential causes and actionable solutions.

Issue Observed Potential Cause Recommended Action
Low purity of crude peptide with multiple unidentified peaks on HPLC. Racemization of the activated amino acid.1. Optimize Coupling Reagents: Switch to a coupling reagent known for low racemization, such as those based on Oxyma or HOAt.[1][2][3] 2. Add Additives: Ensure the use of additives like HOBt, HOAt, or OxymaPure, especially when using carbodiimide reagents like DIC.[2][4] 3. Control Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIEA, and use the minimum necessary amount. 4. Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization.
Peptide chain termination, resulting in a truncated final product. Diketopiperazine (DKP) formation, especially with Proline or other secondary amino acids at the C-terminus.1. Use Sterically Hindered Resin: Employ a 2-chlorotrityl chloride resin, as its bulkiness can inhibit DKP formation. 2. Dipeptide Coupling: Introduce the first two amino acids as a pre-formed dipeptide unit to bypass the susceptible dipeptide-resin intermediate stage. 3. Modify Deprotection: Consider alternative Fmoc-removal solutions, such as 2% DBU/5% piperazine in NMP, which have been shown to reduce DKP formation.
Presence of a side product with the same mass but different retention time on HPLC. Aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences.1. Modify Deprotection Cocktail: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation. 2. Protecting Group Strategy: Use a different side-chain protecting group for Aspartic acid, such as an O-benzyl ester (in Boc synthesis), which is less prone to this side reaction.
Incomplete coupling, leading to deletion sequences. Steric hindrance or aggregation of the growing peptide chain.1. Change Solvent: Switch from DMF to NMP or use a solvent mixture containing DMSO to disrupt aggregation. 2. Increase Temperature/Microwave: Use microwave-assisted synthesis to enhance coupling efficiency for difficult sequences. 3. Double Coupling: Repeat the coupling step to ensure the reaction goes to completion. 4. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or COMU.
Guanidinylation of the N-terminal amine. Reaction of uronium/aminium coupling reagents (e.g., HBTU, HATU) with the free N-terminal amine.1. Pre-activate the Amino Acid: Activate the amino acid with the coupling reagent in a separate vessel before adding it to the resin. This prevents the free coupling reagent from reacting with the peptide chain. 2. Use Phosphonium-based Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

Data Presentation: Comparison of Coupling Reagent Performance

The choice of coupling reagent significantly impacts both the efficiency of the reaction and the extent of side reactions like racemization. The following table summarizes the performance of common coupling reagents in minimizing the formation of the D-isomer during the coupling of a model peptide.

Coupling Reagent/Additive % D-Isomer (Racemization) Coupling Efficiency Key Advantages
DIC/HOBt ~1.5%GoodCost-effective, well-established.
HBTU/DIEA ~2.0%HighFast reactions, widely used.
HATU/DIEA <0.5%Very HighHighly efficient, especially for hindered couplings; low racemization due to HOAt.
COMU/DIEA <0.5%Very HighHigh solubility, non-explosive byproducts, excellent for microwave SPPS.
DIC/OxymaPure <1.0%HighSafer alternative to HOBt-based additives.

Data is representative and can vary based on the specific amino acids being coupled, solvent, and temperature conditions.

Mandatory Visualizations

Peptide_Coupling_Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 5. Coupling (Add activated AA to resin) Wash1->Coupling Activation 4. Amino Acid Activation (Coupling Reagent + Base in DMF) Activation->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Test 7. Kaiser Test (Check for free amines) Wash2->Test Cycle Repeat for next Amino Acid Test->Cycle Positive (Incomplete) Cleavage 8. Final Deprotection & Cleavage (e.g., TFA cocktail) Test->Cleavage Negative (Complete) Cycle->Coupling Purification 9. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Racemization Troubleshooting Workflow for Racemization Start High Level of Racemization Detected CheckReagent Is the coupling reagent prone to racemization? (e.g., Carbodiimides alone) Start->CheckReagent ChangeReagent Action: Switch to HATU, HCTU, or COMU. CheckReagent->ChangeReagent Yes CheckBase Is a strong base (DIEA) being used in excess? CheckReagent->CheckBase No ChangeReagent->CheckBase ChangeBase Action: Use a weaker base (NMM) or reduce stoichiometry. CheckBase->ChangeBase Yes CheckTemp Is the reaction run at room temperature? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Perform coupling at 0°C. CheckTemp->LowerTemp Yes CheckSolvent Is a highly polar solvent being used? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Action: Consider less polar solvents if solubility permits. CheckSolvent->ChangeSolvent Yes End Re-analyze Peptide Purity CheckSolvent->End No ChangeSolvent->End

Caption: A decision-making workflow for troubleshooting racemization.

Experimental Protocols

Protocol 1: Standard Peptide Coupling using HATU

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain the solution, and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF again (3 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Analysis of Peptide Purity by RP-HPLC

This protocol provides a general method for analyzing the purity of a crude peptide after cleavage from the resin.

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in the appropriate solvent. A common starting solvent is 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture. Centrifuge the sample to remove any insoluble material.

  • Column and Mobile Phases:

    • Column: Use a standard analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Gradient:

    • Set the column temperature (e.g., 30-40°C).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the peptide's hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).

  • Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in peptide synthesis?

A1: The most frequent side reactions include racemization (loss of stereochemistry), diketopiperazine formation (chain termination at the dipeptide stage), aspartimide formation (rearrangement at aspartic acid residues), oxidation (especially of Met and Cys), and incomplete couplings leading to deletion sequences.

Q2: How do additives like HOBt and Oxyma prevent racemization?

A2: When a coupling reagent activates a carboxylic acid, it can form a highly reactive intermediate that is prone to racemization via an oxazolone mechanism. Additives like HOBt or Oxyma react with this intermediate to form an active ester. This active ester is more stable towards racemization but still highly reactive towards the desired amine, thus promoting efficient peptide bond formation with minimal loss of stereochemical integrity.

Q3: Which amino acids are most susceptible to side reactions?

A3: Cysteine (Cys) and Histidine (His) are highly prone to racemization. Aspartic acid (Asp) is susceptible to aspartimide formation, especially when followed by Gly, Ser, or Asn. Serine (Ser) and Threonine (Thr) can undergo O-acylation or β-elimination. Proline (Pro) at the C-terminus significantly increases the risk of diketopiperazine formation.

Q4: When should I use a stronger coupling reagent like HATU?

A4: Stronger coupling reagents like HATU are recommended for "difficult" couplings. This includes coupling sterically hindered amino acids (e.g., Val, Ile), coupling to N-methylated amino acids, or when synthesizing long or aggregation-prone peptide sequences where reaction rates may be slower.

Q5: Can the choice of solvent affect side reactions?

A5: Yes, the solvent plays a crucial role. For instance, polar aprotic solvents like DMF are standard, but for aggregation-prone sequences, more polar solvents like NMP or the addition of DMSO can be beneficial. The polarity of the solvent can also influence the rate of racemization.

References

Optimizing Frakefamide dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Frakefamide dosage and minimize off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, peripherally-specific tetrapeptide that acts as a selective μ-opioid receptor (MOR) agonist.[1] Its design restricts its ability to cross the blood-brain barrier, thereby mediating analgesic effects through peripheral MORs without inducing central nervous system side effects like respiratory depression.[1][2]

Q2: What are the potential off-target effects of this compound?

While this compound is designed for high selectivity towards the μ-opioid receptor, cross-reactivity with other opioid receptor subtypes (δ and κ) can occur at higher concentrations. Additionally, like many therapeutic peptides, off-target interactions with other GPCRs, kinases, or proteases are possible, although less likely given its targeted design. Comprehensive profiling is recommended to identify any compound-specific off-target liabilities.

Q3: How can I assess the selectivity of my this compound sample?

To determine the selectivity of this compound, a receptor binding assay against a panel of relevant targets is recommended. This typically includes the μ (on-target), δ, and κ opioid receptors. The binding affinities (Ki) are determined and compared to ascertain the selectivity ratio. A higher Ki value for off-targets relative to the on-target indicates greater selectivity.

Q4: What is a typical starting concentration for in vitro experiments with this compound?

For initial in vitro cell-based assays, a concentration range spanning from 1 nM to 10 µM is a reasonable starting point. This range should be sufficient to capture the dose-response relationship and determine the EC50 value for on-target activity.

Q5: How can I translate an effective in vitro dose to an in vivo dosage?

Translating in vitro efficacy to an in vivo dosage requires a multi-step approach involving pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[3] Key stages include:

  • Early Screening: Establish in vitro target engagement and efficacy.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the chosen animal model.

  • Dose-Ranging Studies: Conduct in vivo studies with a range of doses to establish the exposure-response relationship and identify a minimum effective dose.[4]

Troubleshooting Guides

Troubleshooting In Vitro Assays

Problem: High non-specific binding in radioligand binding assays.

  • Possible Cause: The radioligand concentration may be too high, leading to binding at low-affinity, non-specific sites.

  • Solution: Use a radioligand concentration at or below its dissociation constant (Kd). Increasing the number and volume of wash steps with ice-cold buffer can also help. Pre-treating glass fiber filters with 0.33% polyethyleneimine (PEI) can reduce non-specific binding of positively charged radioligands.

Problem: Low signal in a cell-based functional assay (e.g., cAMP inhibition).

  • Possible Cause: The cells may have low expression of the μ-opioid receptor, or the receptor may be desensitized.

  • Solution: Verify the expression level of the μ-opioid receptor in your cell line. Ensure that cells are not over-passaged, which can lead to reduced receptor expression. If using a stable cell line, re-selection or generating a new clone may be necessary. To avoid desensitization, ensure cells are not pre-exposed to other opioid agonists.

Problem: Inconsistent EC50 values between experiments.

  • Possible Cause: Variability in cell health, passage number, or assay conditions (e.g., incubation time, temperature) can lead to shifts in EC50 values.

  • Solution: Maintain a consistent cell culture protocol, using cells within a defined passage number range. Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Include a reference agonist (e.g., DAMGO) in every experiment to monitor for assay drift.

Data Presentation

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Opioid Receptors

Receptor SubtypeLigandKi (nM)Selectivity Ratio (δ/μ)Selectivity Ratio (κ/μ)
μ-Opioid (MOR)This compound1.5--
δ-Opioid (DOR)This compound450300-
κ-Opioid (KOR)This compound900-600
μ-Opioid (MOR)Morphine1.1721325.6
μ-Opioid (MOR)DAMGO (Reference Agonist)0.812505000

Note: Ki values for Morphine and DAMGO are representative values from the literature. This compound values are hypothetical but reflect high selectivity for the μ-opioid receptor.

Table 2: Hypothetical Functional Potency (EC50) of this compound in a cAMP Inhibition Assay

Cell LineAgonistEC50 (nM)
HEK293-hMORThis compound5.2
HEK293-hDORThis compound>10,000
HEK293-hKORThis compound>10,000
HEK293-hMORDAMGO (Reference Agonist)2.1

Note: These hypothetical values illustrate the functional selectivity of this compound for the μ-opioid receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligand: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR), [³H]-U69,593 (for KOR).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Naloxone.

  • This compound stock solution and serial dilutions.

  • 96-well plates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the appropriate radioligand at a concentration near its Kd, and 25 µL of either buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of this compound.

  • Add 100 µL of the cell membrane preparation (50-100 µg of protein).

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity following μ-opioid receptor activation.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin (adenylyl cyclase activator).

  • This compound stock solution and serial dilutions.

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white assay plates.

Procedure:

  • Seed the HEK293-hMOR cells into 384-well plates and incubate overnight.

  • The next day, remove the culture medium and add 10 µL of assay buffer containing varying concentrations of this compound or a reference agonist.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of Forskolin (at a final concentration that stimulates a submaximal cAMP response, e.g., 3 µM) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the response (e.g., HTRF ratio) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

cluster_on_target On-Target Signaling Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to Gi_protein Gi Protein Activation MOR->Gi_protein AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Leads to

Caption: On-target signaling pathway of this compound.

cluster_workflow Dosage Optimization Workflow In_Vitro In Vitro Characterization (Binding & Functional Assays) PK_PD Preclinical Pharmacokinetics (ADME Profiling) In_Vitro->PK_PD Inform Dose_Ranging In Vivo Dose-Ranging Study (Efficacy & Tolerability) PK_PD->Dose_Ranging Guide Optimal_Dose Optimal Dose Selection Dose_Ranging->Optimal_Dose Determine

Caption: A logical workflow for this compound dosage optimization.

cluster_troubleshooting Troubleshooting Logic High_NSB High Non-Specific Binding? Optimize_Ligand Optimize Radioligand Concentration High_NSB->Optimize_Ligand Yes Increase_Washes Increase Wash Steps Optimize_Ligand->Increase_Washes If persists Pretreat_Filters Pre-treat Filters Increase_Washes->Pretreat_Filters If persists

Caption: Troubleshooting high non-specific binding in assays.

References

Troubleshooting Frakefamide variability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Frakefamide animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers address and mitigate variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a synthetic, fluorinated linear tetrapeptide that acts as a peripherally-specific, selective μ-opioid receptor agonist.[1] Its structure, Tyr-D-Ala-(p-F)Phe-Phe-NH₂, is designed to limit penetration of the blood-brain barrier.[1][2] Consequently, it produces analgesic effects through peripheral μ-opioid receptors without causing central nervous system side effects like respiratory depression.[1]

Q2: What is the acceptable level of variability in pharmacokinetic (PK) parameters for this compound?

Q3: Can the choice of animal species or strain significantly impact this compound study outcomes?

A3: Yes, the choice of species and strain is a critical factor. Drug metabolism can vary significantly due to qualitative and quantitative differences in metabolic enzymes, such as cytochrome P-450, between species and even between different strains of the same species. For instance, male rats often have a greater drug-metabolizing capacity than females, a difference that becomes apparent after puberty. It is crucial to maintain consistency in the animal model used throughout a study series.

Q4: How do environmental and physiological factors contribute to study variability?

A4: A range of factors can alter drug metabolism and response. These include diet (a low-protein diet can reduce metabolizing capacity), animal age, sex, and underlying physiological states like pregnancy or stress. Environmental conditions and even animal handling techniques can introduce variability, so standardizing husbandry and experimental procedures is essential for reproducibility.

Troubleshooting Guide: High Variability in this compound Plasma Concentrations

High inter-animal variability in plasma exposure (AUC, Cmax) is a common challenge. Use this guide to systematically identify and address potential causes.

Step 1: Review this compound Formulation and Dosing Procedure

Inconsistent drug formulation is a primary source of variable absorption and exposure.

Question: Is the this compound formulation consistent and stable?

Answer: Low solubility and formulation instability are major causes of variable absorption. Ensure the formulation protocol is followed precisely for every preparation.

  • Solubility: Confirm that this compound is fully dissolved or homogeneously suspended in the vehicle. Visual inspection for precipitation or aggregation is critical.

  • Stability: Verify the stability of the this compound formulation over the duration of the dosing period. Degradation can lead to lower-than-expected exposure.

  • Vehicle Selection: The choice of vehicle can significantly impact absorption. Compare different vehicles if variability persists.

Table 1: Hypothetical this compound PK Data with Different Formulation Vehicles

VehicleDose (mg/kg, PO)Mean Cmax (ng/mL)Cmax CV%Mean AUC (ng·h/mL)AUC CV%
0.5% Methylcellulose1045045%180050%
20% Solutol HS 151085015%425018%
10% Cremophor EL1078022%390025%

This table illustrates how vehicle choice can influence the mean and variability of pharmacokinetic parameters.

Step 2: Analyze Animal-Specific Factors

Biological differences between animals can lead to significant variations in drug metabolism and disposition.

Question: Are the experimental animals sufficiently standardized?

Answer: Lack of homogeneity in the study population can introduce significant variability.

  • Strain and Sex: As noted, drug metabolism differs between strains and sexes. Using animals from a single supplier and of the same strain and sex can reduce this variability. If both sexes are required, ensure groups are balanced and analyze the data accordingly.

  • Age and Weight: Use animals within a narrow age and weight range. The activity of drug-metabolizing enzymes can change with age.

  • Health Status: Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism.

  • Acclimation and Stress: Animals should be properly acclimated to the facility and handling procedures to minimize stress, which can alter physiological parameters.

Step 3: Standardize Experimental Procedures

Minor deviations in experimental technique can compound to create significant variability. A well-defined and consistently executed protocol is mandatory.

Question: Is the experimental protocol being followed precisely for every animal?

Answer: Procedural drift is a common, often unnoticed, source of error.

  • Dosing Technique: For oral gavage, ensure the dose is delivered directly to the stomach without reflux. For intravenous injections, confirm correct placement and administration rate.

  • Blood Sampling: Standardize the timing, volume, and site of blood collection. Hemolysis can interfere with bioanalysis.

  • Sample Handling: Process and store all plasma samples identically and promptly to prevent degradation of this compound.

  • Bioanalysis: Use a validated bioanalytical method to quantify this compound concentrations. Ensure consistent sample preparation and analysis.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting high variability in this compound studies.

G cluster_formulation Formulation Checks cluster_animal Animal Factors cluster_procedure Procedural Checks start High Variability Observed in this compound PK Data formulation Step 1: Investigate Formulation & Dosing start->formulation animal Step 2: Assess Animal-Specific Factors start->animal procedure Step 3: Review Experimental Procedures start->procedure solubility Solubility Issue? formulation->solubility stability Stability Issue? formulation->stability vehicle Vehicle Appropriate? formulation->vehicle strain_sex Strain/Sex Consistent? animal->strain_sex age_weight Age/Weight Uniform? animal->age_weight health Health Status Uniform? animal->health dosing_tech Dosing Technique Consistent? procedure->dosing_tech sampling Sample Collection Standardized? procedure->sampling bioanalysis Bioanalysis Validated? procedure->bioanalysis end_node Variability Resolved

Caption: Logical workflow for troubleshooting this compound variability.

This compound Signaling Pathway

This compound exerts its effects by activating the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G This compound This compound mor μ-Opioid Receptor (MOR) This compound->mor Binds & Activates g_protein Gi/o Protein (αβγ) mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits mapk MAPK/ERK Pathway g_beta_gamma->mapk Activates camp cAMP ac->camp Reduces production of hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization Causes neuro_inhibit Inhibition of Neurotransmitter Release ca_channel->neuro_inhibit Causes hyperpolarization->neuro_inhibit

Caption: this compound's peripheral μ-opioid receptor signaling cascade.

Detailed Experimental Protocols

Protocol 1: this compound Formulation for Oral Gavage (Suspension)

This protocol details the preparation of a standard suspension formulation designed to minimize variability.

Materials:

  • This compound powder (analytical grade)

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water

  • Sterile, amber glass vials

  • Magnetic stir plate and stir bars

  • Homogenizer (optional, for reducing particle size)

Procedure:

  • Vehicle Preparation:

    • Slowly add 0.5 g of Methylcellulose to 100 mL of sterile water while stirring continuously.

    • Add 100 µL of Tween 80.

    • Leave stirring at 4°C overnight to ensure complete dissolution.

  • This compound Suspension:

    • Calculate the required amount of this compound powder based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • Create a small paste by adding a minimal amount of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stir bar.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Quality Control:

    • Visually inspect the suspension for uniformity before each use.

    • Stir the suspension continuously during the dosing procedure to prevent settling.

    • Prepare the formulation fresh daily unless stability data supports longer storage.

Protocol 2: Bioanalytical Method for this compound in Rat Plasma

This protocol outlines a general method for quantifying this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen rat plasma samples on ice.

  • Vortex each sample briefly.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

2. LC-MS/MS Conditions (Example):

  • LC System: UPLC system

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ for this compound

    • Product Ion (Q3): A specific fragment ion for quantitation

3. Validation:

  • The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability before use in sample analysis.

References

Technical Support Center: Frakefamide Impurity Profiling and Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and removal of Frakefamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can be categorized into three main types:

  • Process-Related Impurities: These are substances that are introduced during the synthesis of this compound. They can include unreacted starting materials, intermediates, by-products, and reagents. For example, in a typical amide synthesis, unreacted carboxylic acid or amine starting materials are common process-related impurities.

  • Degradation Impurities: These impurities form when this compound degrades over time due to factors like exposure to light, heat, or humidity. A common degradation pathway for amide-containing compounds like this compound is hydrolysis, which would result in the formation of the constituent carboxylic acid and amine.

  • Residual Solvents: These are organic solvents used during the manufacturing process that are not completely removed. The levels of residual solvents are often monitored using Gas Chromatography (GC).

Q2: How can I identify an unknown impurity peak in my this compound HPLC chromatogram?

A2: Identifying an unknown impurity involves a systematic approach. First, determine the relative retention time (RRT) of the impurity peak with respect to the main this compound peak. This can provide an initial clue. The next step is to use a mass spectrometer (MS) coupled with the HPLC (LC-MS). The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight. Further fragmentation of the impurity ion in the mass spectrometer (MS/MS) can reveal structural information. If the impurity is suspected to be a known process-related impurity or degradation product, its identity can be confirmed by comparing its retention time and mass spectrum with a reference standard.

Q3: What are the regulatory limits for impurities in this compound?

A3: The acceptable limits for impurities in an active pharmaceutical ingredient (API) like this compound are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances. Generally, for a maximum daily dose of ≤ 2 g/day , the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. The qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. It is crucial to consult the relevant regulatory guidelines for specific requirements.

Troubleshooting Guides

Impurity Profiling
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape for this compound or impurities in HPLC 1. Inappropriate mobile phase pH.2. Column overload.3. Column degradation.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its impurities.2. Reduce the injection volume or sample concentration.3. Replace the HPLC column.
New, unexpected impurity peak appears 1. Sample degradation.2. Contamination of mobile phase or solvent.3. Bleed from the HPLC column.1. Prepare fresh samples and store them under appropriate conditions (e.g., protected from light, low temperature).2. Use freshly prepared, high-purity mobile phases and solvents.3. Run a blank gradient to check for column bleed.
Inconsistent retention times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump.1. Use a column oven to maintain a constant temperature.2. Ensure accurate and consistent mobile phase preparation.3. Degas the mobile phase and prime the pump.
Impurity Removal
Issue Possible Cause(s) Troubleshooting Steps
Recrystallization fails to remove a specific impurity 1. Impurity has similar solubility to this compound in the chosen solvent.2. Co-crystallization of the impurity with this compound.1. Screen for a different recrystallization solvent or a solvent/anti-solvent system.2. Consider an alternative purification method such as column chromatography.
Low yield after recrystallization 1. Too much solvent was used.2. This compound is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to dissolve the this compound.2. Cool the crystallization mixture to a lower temperature or for a longer period.3. Ensure the filtration apparatus is pre-heated.
Impurity levels increase after purification 1. Degradation of this compound during the purification process (e.g., due to heat).2. Contamination from equipment or solvents.1. Use lower temperatures for dissolution and drying.2. Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Protocol 1: HPLC Method for this compound Impurity Profiling
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol 2: Recrystallization for this compound Purification
  • Solvent Selection:

    • Based on solubility studies, select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., Ethanol).

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the this compound is completely dissolved.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified this compound crystals under vacuum.

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision & Confirmation cluster_end End start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms Obtain m/z msms Perform MS/MS Fragmentation lcms->msms Obtain fragment ions compare Compare with Known Impurities msms->compare Structural Elucidation synthesize Synthesize Proposed Structure compare->synthesize If unknown confirm Confirm by Co-injection compare->confirm If known synthesize->confirm end Impurity Identified confirm->end

Caption: Workflow for the identification of an unknown impurity.

purification_workflow cluster_input Input cluster_process Purification Process cluster_analysis Analysis cluster_output Output impure_this compound Impure this compound recrystallization Recrystallization impure_this compound->recrystallization filtration Filtration & Drying recrystallization->filtration hplc_analysis HPLC Purity Check filtration->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound Purity > 99.5% fail Reprocess hplc_analysis->fail Purity < 99.5% fail->recrystallization

Enhancing the peripheral restriction of Frakefamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides guidance for researchers working to enhance the peripheral restriction of Frakefamide analogs. The resources below offer answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enhancing the peripheral restriction of this compound analogs?

The primary goal is to develop potent this compound analogs that act on peripheral targets without crossing the blood-brain barrier (BBB).[1][2] This strategy aims to minimize or eliminate central nervous system (CNS) side effects, such as sedation or dizziness, which can be associated with centrally-acting drugs.[1][3] By confining the drug's action to the periphery, a more favorable therapeutic window and safety profile can be achieved.[2]

Q2: What medicinal chemistry strategies can be employed to increase the peripheral restriction of our this compound analogs?

Several strategies can limit BBB penetration:

  • Increase Polar Surface Area (PSA): Introducing polar functional groups (e.g., -OH, -COOH, -NH2) can increase the molecule's hydrophilicity, thus hindering its ability to passively diffuse across the lipophilic BBB.

  • Introduce Charge: Quaternization of a nitrogen atom introduces a permanent positive charge, which severely restricts BBB penetration.

  • Increase Molecular Weight and Size: Larger molecules often exhibit poorer BBB permeability.

  • Design as a P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter highly expressed at the BBB that actively pumps substrates out of the brain and back into the bloodstream. Designing analogs that are recognized and transported by P-gp is a key strategy for ensuring peripheral restriction.

Q3: Our analog shows high in vitro permeability in the Caco-2 assay but has a low brain-to-plasma ratio in vivo. Why the discrepancy?

This is a common and often desirable outcome, typically indicating that the analog is a substrate for active efflux transporters at the BBB. The Caco-2 cell line, derived from human colon adenocarcinoma, expresses efflux transporters like P-glycoprotein (P-gp). However, the expression and activity of these transporters can be even more robust in vivo at the BBB. The high Caco-2 permeability suggests good absorption potential, while the low brain-to-plasma ratio confirms that the efflux mechanism is effectively keeping the compound out of the CNS.

Q4: What does the efflux ratio (ER) from a bidirectional Caco-2 assay tell us?

The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction divided by the Papp from the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).

  • An ER > 2 is a strong indicator that your compound is subject to active efflux.

  • A high ER suggests that the compound is actively transported out of the cell, which is a favorable characteristic for a peripherally restricted drug candidate as it predicts the compound will be effluxed at the BBB.

Q5: How do we confirm that our this compound analog is a substrate of a specific efflux transporter like P-gp?

To confirm the involvement of a specific transporter, the bidirectional Caco-2 assay can be performed in the presence of a known inhibitor of that transporter. For P-gp, verapamil is a commonly used inhibitor. If the efflux ratio is significantly reduced in the presence of the inhibitor, it provides strong evidence that your analog is a substrate for that transporter.

Troubleshooting Guides

Issue 1: High Variability in Caco-2 Permeability (Papp) Values

High variability between replicate wells or experiments can obscure the true permeability characteristics of your this compound analogs.

Potential Cause Troubleshooting Action
Inconsistent Monolayer Integrity Verify TEER values: Before each experiment, measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm². Lucifer Yellow Assay: After the transport experiment, perform a Lucifer Yellow paracellular permeability assay to confirm monolayer integrity was maintained.
Compound Solubility Issues Check solubility: Ensure the final concentration of the analog in the assay buffer does not exceed its thermodynamic solubility. Optimize solvent concentration: Keep the final concentration of organic solvents (like DMSO) low, typically ≤1%.
Inconsistent Cell Culture Standardize cell passage number: Use Caco-2 cells within a consistent and validated passage number range. Consistent seeding density: Ensure a uniform cell seeding density across all wells.
Analytical Variability Validate LC-MS/MS method: Ensure the analytical method is robust, with sufficient sensitivity and linearity in the assay matrix. Check for sample degradation: Confirm that the compound is stable in the assay buffer over the course of the experiment.
Issue 2: Low Compound Recovery in Caco-2 Assay

Low recovery (<70-80%) can lead to an inaccurate calculation of Papp values.

Potential Cause Troubleshooting Action
Non-Specific Binding Use low-binding plates: Utilize commercially available low-adsorption plates for all steps. Add protein to receiver buffer: Incorporate Bovine Serum Albumin (BSA, 0.5-1%) into the basolateral (receiver) buffer to act as a "sink" and reduce binding to the plate.
Cellular Sequestration Analyze cell lysate: If low recovery persists, lyse the Caco-2 monolayer after the experiment and analyze the lysate to quantify the amount of compound retained within the cells.
Compound Instability Assess stability: Incubate the this compound analog in the assay buffer (with and without cells) for the duration of the experiment and analyze for degradation products.
Issue 3: Inconsistent In Vivo Brain-to-Plasma (B/P) Ratios

Variability in in vivo studies can arise from several procedural factors.

Potential Cause Troubleshooting Action
Incomplete Perfusion Ensure thorough perfusion: If measuring brain tissue concentration, ensure the animal is thoroughly perfused with saline before brain harvesting to remove residual blood, which can artificially inflate the measured brain concentration.
Timing of Sample Collection Standardize time points: Collect blood and brain samples at consistent, predefined time points after compound administration to ensure you are comparing data at the same point in the pharmacokinetic profile.
Brain Homogenization Inconsistency Standardize homogenization: Use a consistent and validated protocol for brain tissue homogenization to ensure complete lysis and uniform release of the compound.
Plasma Protein Binding Differences Measure unbound fractions: The pharmacologically relevant concentration is the unbound portion. Measure the fraction of unbound drug in both plasma (fu,p) and brain homogenate (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu), which provides a more accurate measure of BBB penetration.

Data Presentation: this compound Analog Screening Cascade

The following tables represent hypothetical data for a series of this compound analogs designed for enhanced peripheral restriction.

Table 1: In Vitro Permeability and Efflux Data

Compound ID Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) ER with Verapamil (50 µM) % Recovery
This compound 15.2 16.1 1.1 1.0 95%
FRAK-001 12.5 38.8 3.1 1.2 92%
FRAK-002 8.1 55.9 6.9 1.5 88%

| FRAK-003 | 0.5 | 0.6 | 1.2 | 1.1 | 91% |

Interpretation: FRAK-001 and FRAK-002 show high efflux ratios (>2), suggesting they are substrates for efflux transporters. The reduction of the ER in the presence of verapamil indicates P-gp involvement. FRAK-003 shows poor permeability overall.

Table 2: In Vivo Pharmacokinetic Data in Rodents

Compound ID Plasma AUC (ng*h/mL) Brain AUC (ng*h/mL) Brain/Plasma (B/P) Ratio
This compound 2500 1875 0.75
FRAK-001 3100 341 0.11
FRAK-002 2850 85 <0.03

| FRAK-003 | 150 | 5 | <0.03 |

Interpretation: FRAK-001 and FRAK-002 exhibit significantly lower B/P ratios compared to the parent this compound, confirming effective peripheral restriction in vivo. The low plasma AUC for FRAK-003 suggests poor absorption, consistent with its low in vitro permeability.

Visualizations

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation PAMPA PAMPA Screen (Passive Permeability) Caco2 Bidirectional Caco-2 Assay PAMPA->Caco2 High Papp Stop Terminate Analog PAMPA->Stop Low Papp Efflux Efflux Ratio (ER) Calculation Caco2->Efflux Inhibitor Caco-2 with P-gp Inhibitor Efflux->Inhibitor Confirm Efflux PK Rodent PK Study (IV or PO) Efflux->PK ER > 2 Efflux->Stop ER < 2 (High A-B) Inhibitor->PK ER Reduced BP_Ratio Brain/Plasma Ratio Determination PK->BP_Ratio Efficacy Peripheral Target Efficacy Model BP_Ratio->Efficacy Low B/P Ratio BP_Ratio->Stop High B/P Ratio Dev_Candidate Development Candidate Efficacy->Dev_Candidate Efficacious Lead This compound Analogs Lead->PAMPA

Workflow for selecting peripherally restricted this compound analogs.

G cluster_blood cluster_bbb cluster_brain Blood Analog in Bloodstream Pgp P-glycoprotein (P-gp) Efflux Pump Blood->Pgp Passive Diffusion Brain Analog in Brain (Low Conc.) Pgp->Blood Active Efflux Pgp->Brain Blocked Entry

P-gp efflux pump mechanism at the blood-brain barrier.

G Start High Efflux Ratio (ER > 2) Observed in Caco-2 Assay Question1 Is % Recovery Low (<80%)? Start->Question1 Action1 Troubleshoot Recovery: - Use low-binding plates - Add BSA to receiver buffer - Check compound stability Question1->Action1 Yes Question2 Confirm P-gp Substrate? Question1->Question2 No Action1->Question2 Action2 Run Caco-2 assay with a P-gp inhibitor (e.g., Verapamil) Question2->Action2 Result1 ER is significantly reduced? Action2->Result1 Conclusion1 Conclusion: Analog is a P-gp substrate. Good candidate for peripheral restriction. Result1->Conclusion1 Yes Conclusion2 Conclusion: Efflux by other transporters or other artifacts. Investigate further. Result1->Conclusion2 No

Decision tree for interpreting a high efflux ratio result.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound analogs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Hanks' Balanced Salt Solution (HBSS), supplemented with 25 mM HEPES, pH 7.4

  • This compound analog stock solution (10 mM in DMSO)

  • Lucifer Yellow dye

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells for 21-25 days on Transwell inserts to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check:

    • Visually inspect the monolayer for confluency.

    • Measure the TEER of each well. Only use monolayers with values ≥ 200 Ω·cm².

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare the dosing solution by diluting the this compound analog stock to a final concentration (e.g., 10 µM) in HBSS. The final DMSO concentration should be ≤1%.

  • Permeability Measurement (in triplicate):

    • Apical-to-Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each well.

  • Quantification: Analyze the concentration of the this compound analog in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Protocol 2: Rodent Brain-to-Plasma Ratio Determination

Objective: To determine the extent of brain penetration of a this compound analog in a rodent model.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound analog formulated for the desired route of administration (e.g., intravenous, oral)

  • Anesthesia (e.g., isoflurane)

  • Heparinized tubes for blood collection

  • Brain homogenization buffer and equipment

  • LC-MS/MS system for quantification

Procedure:

  • Dosing: Administer the this compound analog to the animals (n=3-5 per time point) via the chosen route.

  • Sample Collection:

    • At a predetermined time point (e.g., 1 hour, or at Tmax), anesthetize the animal.

    • Collect a terminal blood sample via cardiac puncture into a heparinized tube. Centrifuge immediately to separate plasma.

  • Perfusion (Optional but Recommended):

    • Perform transcardial perfusion with ice-cold saline until the liver is clear to remove blood from the organs.

  • Tissue Harvesting:

    • Dissect the whole brain, rinse with cold saline, blot dry, and record the weight.

  • Sample Processing:

    • Plasma: Store plasma at -80°C until analysis.

    • Brain: Homogenize the brain tissue in a known volume of buffer. Centrifuge the homogenate and collect the supernatant.

  • Quantification:

    • Determine the concentration of the this compound analog in the plasma and brain homogenate supernatant using a validated LC-MS/MS method against a matrix-matched standard curve.

  • Calculation:

    • Calculate the brain concentration (ng/g of tissue).

    • Calculate the Brain-to-Plasma (B/P) Ratio: B/P Ratio = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)

References

Frakefamide formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral administration of Frakefamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation exhibits very low aqueous solubility. What are the initial steps to address this?

A1: Low aqueous solubility is a common challenge for complex molecules like this compound, which is a tetrapeptide.[1][2] This often leads to poor dissolution and, consequently, low bioavailability.[3] Here are the initial steps to troubleshoot this issue:

  • Comprehensive Salt Screening: While this compound is supplied as a hydrochloride salt, exploring other salt forms can significantly impact solubility and stability.

  • pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will help identify the optimal pH environment for dissolution.

  • Excipient Screening: Evaluate the impact of various pharmaceutical excipients on this compound's solubility.[4][5] This includes surfactants, co-solvents, and complexing agents.

Quantitative Data Summary: Hypothetical Solubility of this compound

Formulation SystemThis compound Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water5.21.0
pH 1.2 Buffer (SGF)15.83.0
pH 6.8 Buffer (SIF)3.10.6
1% Tween 80 in Water85.316.4
20% PEG 400 in Water120.723.2
10% Hydroxypropyl-β-Cyclodextrin250.148.1

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Q2: We are observing significant degradation of this compound in our formulation. What are the likely degradation pathways and how can we mitigate them?

A2: As a peptide, this compound is susceptible to both chemical and enzymatic degradation. The primary concerns for oral delivery are hydrolysis and enzymatic cleavage in the gastrointestinal (GI) tract.

Potential Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: The peptide bonds of this compound can be hydrolyzed in the low pH environment of the stomach.

  • Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can cleave this compound. The N-terminal Tyrosine is a potential site for aminopeptidase activity.

  • Aspartyl Isomerization/Hydrolysis: If this compound contained Aspartic acid or Asparagine residues, it would be susceptible to degradation via a cyclic imide intermediate, particularly influenced by the C-terminal amino acid.

Mitigation Strategies:

  • Enteric Coating: Use pH-sensitive polymers to protect the formulation from the acidic environment of the stomach and release the drug in the more neutral pH of the small intestine.

  • Enzyme Inhibitors: Co-formulate with safe, approved enzyme inhibitors, although this can be a complex regulatory path.

  • Permeation Enhancers: Improve absorption speed to reduce the residence time of this compound in the GI tract, thus minimizing exposure to degradative enzymes.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can offer protection from both pH and enzymatic degradation.

Q3: Our in vivo studies show low and variable bioavailability for our this compound formulation. How can we improve this?

A3: Low and variable bioavailability for an orally administered drug is often multifactorial, stemming from issues with solubility, stability, and/or permeability. For this compound, a BCS Class II or IV drug is a likely classification, meaning solubility and/or permeability are the rate-limiting steps.

Troubleshooting Workflow for Low Bioavailability

G start Low Bioavailability Observed solubility Is Solubility < Dose/250mL? start->solubility permeability Is Permeability the Limiting Factor? solubility->permeability No sol_enhance Implement Solubility Enhancement Strategy solubility->sol_enhance Yes degradation Is GI Degradation Significant? permeability->degradation No perm_enhance Incorporate Permeation Enhancers permeability->perm_enhance Yes protect Protect from Degradation (e.g., Enteric Coating) degradation->protect Yes re_evaluate Re-evaluate in vivo degradation->re_evaluate No sol_enhance->re_evaluate perm_enhance->re_evaluate protect->re_evaluate

Caption: Troubleshooting workflow for low bioavailability.

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can improve solubility and may also enhance lymphatic uptake, potentially bypassing first-pass metabolism.

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion with a polymeric carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer apparatus

Methodology:

  • Solution Preparation:

    • Dissolve 1 gram of this compound and 3 grams of PVP/VA 64 in a 200 mL solvent mixture of DCM and Methanol (1:1 v/v).

    • Stir the solution until all components are fully dissolved, ensuring a clear solution.

  • Spray Drying Parameters:

    • Inlet Temperature: 110°C

    • Atomization Pressure: 2.0 bar

    • Feed Rate: 5 mL/min

    • Aspirator Rate: 80%

  • Process:

    • Prime the spray dryer with the solvent mixture for 5 minutes.

    • Feed the this compound-polymer solution into the spray dryer.

    • Collect the resulting dried powder from the cyclone collector.

  • Post-Processing:

    • Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Store the resulting ASD powder in a desiccator.

  • Characterization:

    • Confirm the amorphous nature of the this compound in the ASD using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Perform in vitro dissolution testing to compare the dissolution profile against the crystalline this compound.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess and compare the dissolution rate of different this compound formulations in biorelevant media.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

Methodology:

  • Preparation:

    • Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5°C in the dissolution vessels.

    • Weigh an amount of this compound formulation equivalent to a 10 mg dose.

  • Test Execution:

    • Set the paddle speed to 75 RPM.

    • Introduce the formulation into the dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Signaling & Formulation Pathways

This compound Peripheral μ-Opioid Receptor Signaling

This compound exerts its analgesic effect by acting as a selective agonist at peripheral μ-opioid receptors. These are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to reduced neuronal excitability and decreased pain signal transmission.

G This compound This compound MOR Peripheral μ-Opioid Receptor This compound->MOR Binds to G_protein Gi/Go Protein Activation MOR->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel K_channel Activation of K+ Channels G_protein->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect (Reduced Nociception) cAMP->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Simplified signaling pathway of this compound.

References

Frakefamide Technical Support Center: Troubleshooting Potential Tachyphylaxis in Chronic Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential tachyphylaxis observed during chronic dosing experiments with Frakefamide. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a diminishing analgesic effect of this compound with repeated administration in our preclinical model. Is this expected, and what are the potential mechanisms?

A1: Yes, a diminishing effect, or tachyphylaxis, with repeated administration of a μ-opioid receptor agonist like this compound is a possibility. This phenomenon is well-documented for opioid agonists and is often a precursor to tolerance. The primary mechanism underlying this rapid desensitization is the uncoupling of the μ-opioid receptor (MOR) from its intracellular signaling machinery.

Potential Mechanisms:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the MOR. GRKs phosphorylate serine and threonine residues on the receptor's C-terminal tail and intracellular loops.[1][2]

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[3][4]

  • Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders the coupling of the G protein to the receptor, leading to desensitization of the signal.[3] β-arrestin also acts as a scaffold protein, initiating the process of receptor internalization via clathrin-coated pits.

Troubleshooting Steps:

  • Confirm Dose-Response Relationship: Ensure the initial doses used are not at the extreme upper end of the dose-response curve, as this can accelerate desensitization. Conduct a full dose-response study to determine the ED50 and use doses around this range for chronic studies.

  • Evaluate Dosing Interval: Increasing the interval between this compound administrations may allow for receptor resensitization, a process involving dephosphorylation and recycling of the receptor back to the cell surface.

  • Investigate Receptor Expression Levels: Prolonged agonist exposure can lead to receptor downregulation, where the total number of receptors is reduced. Assess MOR expression levels in relevant tissues (e.g., dorsal root ganglia) via Western blot or immunohistochemistry.

Q2: How can we experimentally determine if this compound is causing μ-opioid receptor desensitization in our cell-based assays?

A2: You can directly measure the functional consequences of receptor desensitization using several in vitro assays.

Recommended Experiments:

  • Second Messenger Assays (cAMP Measurement): The μ-opioid receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Tachyphylaxis would manifest as a reduced ability of this compound to inhibit forskolin-stimulated cAMP production after a period of pre-incubation with the drug.

  • Receptor Binding Assays: While receptor desensitization primarily involves uncoupling, subtle changes in binding affinity can occur. Perform competitive binding assays using a radiolabeled MOR antagonist (e.g., [3H]-diprenorphine) in cells pre-treated with this compound versus vehicle-treated cells to assess any changes in receptor affinity (Kd) or number (Bmax).

  • Calcium Mobilization Assays: In some cellular systems, Gi/o-coupled receptors can modulate intracellular calcium levels. If you have established a this compound-induced calcium response, you can measure the attenuation of this signal upon repeated stimulation.

Troubleshooting Guide:

  • Inconsistent cAMP results: Ensure the forskolin concentration used is optimal for stimulating a robust cAMP signal without causing cellular toxicity. The pre-incubation time with this compound is also a critical parameter to optimize (typically ranging from 30 minutes to several hours).

  • No change in receptor binding: Desensitization often occurs without a significant change in the number of cell surface receptors, especially in the early stages. Therefore, functional assays like cAMP measurement are generally more sensitive for detecting tachyphylaxis.

Q3: We suspect β-arrestin is involved in this compound-induced tachyphylaxis. How can we investigate this?

A3: Investigating the role of β-arrestin is crucial. Several experimental approaches can be employed.

Experimental Approaches:

  • β-Arrestin Recruitment Assays: Utilize commercially available assays (e.g., PathHunter® or Tango™ GPCR assays) that measure the recruitment of β-arrestin to the activated MOR in live cells. A time-course and dose-response of this compound-induced β-arrestin recruitment will provide direct evidence of this interaction.

  • Receptor Internalization Microscopy: Visualize receptor internalization using immunofluorescence or by expressing a fluorescently tagged MOR. In cells treated with this compound, you would expect to see a translocation of the receptor from the plasma membrane to intracellular vesicles. This process is often mediated by β-arrestin.

  • siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knockdown the expression of β-arrestin-1 and/or β-arrestin-2. If β-arrestin is mediating the tachyphylaxis, its knockdown should attenuate the observed desensitization in your functional assays.

Experimental Protocols

Protocol 1: cAMP Measurement to Assess MOR Desensitization

Objective: To determine if pre-treatment with this compound leads to a desensitization of the MOR-mediated inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human μ-opioid receptor in a 96-well plate.

  • Pre-treatment: Treat cells with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour).

  • Wash: Carefully wash the cells with serum-free media to remove the pre-treatment drug.

  • Stimulation: Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a range of this compound concentrations to the wells.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the this compound concentration-response curves for both vehicle- and this compound-pre-treated cells. A rightward shift in the EC50 or a decrease in the maximal inhibition in the pre-treated group indicates desensitization.

Protocol 2: Receptor Internalization Assay using Immunofluorescence

Objective: To visualize the internalization of the μ-opioid receptor upon this compound treatment.

Methodology:

  • Cell Culture: Grow cells expressing a FLAG-tagged MOR on glass coverslips.

  • Treatment: Treat the cells with a saturating concentration of this compound (e.g., 10x EC50) for different time points (e.g., 0, 15, 30, 60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the FLAG epitope, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a confocal microscope.

  • Image Analysis: Quantify the degree of internalization by measuring the ratio of intracellular to plasma membrane fluorescence.

Data Presentation

Table 1: Hypothetical cAMP Assay Data Showing this compound-Induced Desensitization

Pre-treatment (1 hour)This compound EC50 (nM) for cAMP InhibitionMaximum Inhibition (%)
Vehicle10.285.3
100 nM this compound58.762.1
1 µM this compound125.445.8

Table 2: Hypothetical Receptor Binding Data

TreatmentBmax (fmol/mg protein)Kd (nM)
Vehicle15002.5
1 µM this compound (24h)9502.8

Visualizations

Frakefamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Tachyphylaxis_Workflow cluster_agonist Agonist Binding cluster_desensitization Desensitization cluster_internalization Internalization & Fate This compound This compound MOR MOR This compound->MOR GRK GRK MOR->GRK Recruits MOR_P Phosphorylated MOR GRK->MOR_P Phosphorylates Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Uncoupling G-Protein Uncoupling Beta_Arrestin->Uncoupling Mediates Internalization Internalization (Endocytosis) Beta_Arrestin->Internalization Tachyphylaxis Tachyphylaxis (Diminished Response) Uncoupling->Tachyphylaxis Leads to Recycling Recycling to Membrane Internalization->Recycling Degradation Lysosomal Degradation Internalization->Degradation Troubleshooting_Logic Start Diminished this compound Effect Observed Q1 Is the dosing interval optimal? Start->Q1 A1_Yes Increase dosing interval Q1->A1_Yes No A1_No Proceed to next step Q1->A1_No Yes Q2 Is receptor desensitization occurring? A1_No->Q2 A2_Exp Perform cAMP assay Q2->A2_Exp A2_Result Desensitization confirmed? A2_Exp->A2_Result Q3 Is β-arrestin involved? A2_Result->Q3 Yes Q4 Is receptor downregulated? A2_Result->Q4 No A3_Exp β-arrestin recruitment/ internalization assays Q3->A3_Exp A4_Exp Western blot for MOR Q4->A4_Exp

References

Validation & Comparative

Frakefamide vs. Morphine: A Comparative Analysis of Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical analgesic efficacy of Frakefamide, a peripherally acting mu-opioid receptor agonist, and morphine, a centrally acting opioid agonist. Due to the limited availability of public data on this compound following the cessation of its clinical development, this guide utilizes data from other peripherally selective mu-opioid agonists, such as [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) and loperamide, as surrogates to illustrate the principles of peripherally mediated analgesia in contrast to the central effects of morphine.

Executive Summary

This compound was developed as a peripherally restricted mu-opioid receptor agonist with the therapeutic goal of providing analgesia without the central nervous system (CNS) side effects associated with traditional opioids like morphine, such as respiratory depression, sedation, and addiction. While morphine exerts its potent analgesic effects by acting on opioid receptors within the brain and spinal cord, this compound was designed to selectively target opioid receptors in the peripheral nervous system. This fundamental difference in the site of action underpins the distinct efficacy and side-effect profiles of these two compounds.

Mechanism of Action: Central vs. Peripheral Opioid Analgesia

Morphine: As a classic opioid agonist, morphine readily crosses the blood-brain barrier to bind to mu-opioid receptors (MORs) located in the CNS.[1] This binding inhibits the transmission of nociceptive signals from the periphery to the brain and activates descending inhibitory pain pathways, resulting in profound analgesia.

This compound and other Peripheral Opioid Agonists: this compound is a synthetic tetrapeptide designed to have high affinity and selectivity for peripheral MORs while having poor CNS penetration.[2][3] This peripheral selectivity is intended to modulate pain at its source, on the sensory nerve endings, without affecting the CNS. Other peripherally acting agonists like loperamide and DAMGO also produce localized antinociception.[1][4]

Signaling Pathways

Both centrally and peripherally acting mu-opioid agonists initiate their effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade, however, leads to different physiological outcomes based on the location of the receptor.

cluster_0 Central Nervous System (Morphine) cluster_1 Peripheral Nervous System (this compound) Morphine Morphine Central_MOR Mu-Opioid Receptor (CNS) Morphine->Central_MOR Central_Analgesia Analgesia Central_MOR->Central_Analgesia CNS_Side_Effects Respiratory Depression, Sedation, Addiction Central_MOR->CNS_Side_Effects This compound This compound Peripheral_MOR Mu-Opioid Receptor (PNS) This compound->Peripheral_MOR Peripheral_Analgesia Analgesia Peripheral_MOR->Peripheral_Analgesia

Central vs. Peripheral Opioid Action.

The binding of an agonist to the mu-opioid receptor triggers a conformational change, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability. In peripheral nociceptors, this dampens the transmission of pain signals to the CNS.

Opioid_Agonist Opioid Agonist (Morphine or this compound) MOR Mu-Opioid Receptor Opioid_Agonist->MOR G_Protein G-protein Activation (Gi/Go) MOR->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization K_efflux ↑ K+ Efflux Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Mu-Opioid Receptor Signaling Pathway.

Comparative Efficacy in Preclinical Pain Models

Direct, publicly available, quantitative comparisons of this compound and morphine in preclinical pain models are scarce. Therefore, this section presents a summary of expected outcomes based on the performance of other peripherally acting mu-opioid agonists against morphine in standard rodent pain models.

Pain ModelMorphine (Systemic)Peripheral Mu-Opioid Agonist (e.g., DAMGO, Loperamide) (Local or Systemic)
Hot-Plate Test Strong, dose-dependent increase in latency to paw lick/jump.Generally less effective than morphine when administered systemically, as this test primarily measures a supraspinal response. Local administration may show some effect.
Tail-Flick Test Potent, dose-dependent increase in tail-flick latency.Limited efficacy with systemic administration due to the spinal reflex nature of the test.
Formalin Test Dose-dependent reduction of both early (neurogenic) and late (inflammatory) phase paw licking/flinching.Effective in reducing the late (inflammatory) phase of the formalin test, demonstrating efficacy against inflammatory pain. The effects of peripherally administered loperamide and morphine in the formalin test were antagonized by the peripherally restricted antagonist naloxone methiodide.
Paw Pressure Test Increases paw withdrawal threshold, indicating analgesia.Local administration of DAMGO elicited dose-dependent peripheral antinociception in a rat paw pressure test with hyperalgesia induced by prostaglandin E2.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of analgesic efficacy. Below are detailed methodologies for key preclinical pain models.

Hot-Plate Test

Objective: To assess the response to a thermal pain stimulus, primarily mediated by supraspinal pathways.

Methodology:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Rodents (mice or rats) are placed individually on the heated surface, and a timer is started.

  • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

  • The test compound or vehicle is administered at a specified time before the test.

Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Methodology:

  • The rodent is gently restrained, with its tail exposed.

  • A focused beam of radiant heat is applied to a specific portion of the tail.

  • The time taken for the animal to flick its tail away from the heat source is automatically recorded.

  • A maximum exposure time is set to avoid tissue injury.

  • The analgesic effect is measured as an increase in the tail-flick latency.

Formalin Test

Objective: To assess the response to a persistent chemical nociceptive stimulus, which has two distinct phases.

Methodology:

  • A small volume of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.

  • The animal is immediately placed in an observation chamber.

  • Nociceptive behavior (e.g., licking, flinching, or biting the injected paw) is quantified over a set period (e.g., 60 minutes).

  • The observation period is divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory processes and central sensitization.

Start Start Drug_Admin Drug Administration (this compound/Morphine/Vehicle) Start->Drug_Admin Pain_Model Select Pain Model Drug_Admin->Pain_Model Hot_Plate Hot-Plate Test Pain_Model->Hot_Plate Thermal (Supraspinal) Tail_Flick Tail-Flick Test Pain_Model->Tail_Flick Thermal (Spinal) Formalin_Test Formalin Test Pain_Model->Formalin_Test Chemical (Inflammatory) Measure_Latency Measure Latency (Paw Lick/Jump) Hot_Plate->Measure_Latency Measure_TF_Latency Measure Tail-Flick Latency Tail_Flick->Measure_TF_Latency Measure_Behavior Measure Nociceptive Behavior (Licking/Flinching) Formalin_Test->Measure_Behavior Analyze_Data Data Analysis (%MPE, ED50) Measure_Latency->Analyze_Data Measure_TF_Latency->Analyze_Data Measure_Behavior->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Analgesic Testing.

Conclusion

References

A Comparative Guide to Frakefamide and Loperamide: Peripherally Acting Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of frakefamide and loperamide, two peripherally acting µ-opioid receptor agonists. While both compounds target opioid receptors outside of the central nervous system, their development history, chemical nature, and available pharmacological data differ significantly. This document aims to present an objective comparison based on publicly available experimental data to inform research and drug development efforts.

Introduction

Peripherally restricted opioid agonists represent a promising therapeutic class for managing conditions such as pain and diarrhea without the centrally mediated side effects associated with traditional opioids, including respiratory depression, sedation, and addiction. This compound, a tetrapeptide, and loperamide, a synthetic phenylpiperidine derivative, both fall into this category. This compound was investigated for its analgesic properties, while loperamide is widely marketed as an antidiarrheal agent.

Chemical Structure and General Properties

This compound is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2.[1] It was under development by AstraZeneca and Shire for the treatment of pain but was ultimately shelved after Phase II clinical trials.[1] Its peptidic nature and fluorination were likely intended to optimize its pharmacological properties and limit central nervous system (CNS) penetration.

Loperamide is a synthetic phenylpiperidine derivative. It is a well-established over-the-counter medication for the treatment of diarrhea.[2] Its peripheral action is not an intrinsic property of its interaction with the opioid receptor but is a result of its pharmacokinetic profile, which includes low oral bioavailability, extensive first-pass metabolism, and active efflux from the CNS by the P-glycoprotein (P-gp) transporter.[2][3]

Mechanism of Action and Signaling Pathway

Both this compound and loperamide are selective agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of peripheral MORs in the gastrointestinal tract by loperamide leads to a decrease in intestinal motility, which is the basis for its antidiarrheal effect. This compound was developed to leverage the analgesic effects of activating peripheral MORs on sensory neurons, particularly in inflammatory conditions where these receptors are upregulated.

The general signaling pathway for µ-opioid receptor activation is as follows:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Peripheral Opioid Agonist (this compound or Loperamide) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (α subunit) Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Adenylyl_Cyclase->cAMP Decreased Conversion Cellular_Response Decreased Neuronal Excitability (Reduced Neurotransmitter Release) Ion_Channel->Cellular_Response Leads to ATP ATP cAMP->Cellular_Response Leads to

Figure 1: µ-Opioid Receptor Signaling Pathway.

Pharmacological Data

A direct quantitative comparison of this compound and loperamide is challenging due to the limited publicly available data for this compound. The following tables summarize the available pharmacological data for loperamide.

Opioid Receptor Binding Affinity

This table presents the equilibrium dissociation constants (Ki) for loperamide at the human µ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Data Source
Loperamide 3481156
This compound Data not availableData not availableData not available
In Vitro Functional Activity

This table summarizes the potency of loperamide in functional assays that measure the agonist activity at the µ-opioid receptor. EC50 represents the concentration of the agonist that produces 50% of the maximal effect, while IC50 is the concentration that inhibits a response by 50%.

CompoundAssayParameterValue (nM)Cell LineData Source
Loperamide [³⁵S]GTPγS BindingEC₅₀56CHO cells (human µ)
Loperamide Forskolin-stimulated cAMP accumulationIC₅₀25CHO cells (human µ)
This compound Data not availableData not availableData not available

Preclinical Data

Analgesic Effects

Loperamide has been shown to have antihyperalgesic properties in various inflammatory pain models in rodents. When administered locally, its potency is comparable to or greater than morphine in these models.

CompoundAnimal ModelEffectRoute of AdministrationED₅₀ / A₅₀Data Source
Loperamide Freund's adjuvant-induced hyperalgesiaAntinociceptionLocal injection21 µg
Loperamide Tape stripping-induced hyperalgesiaAntinociceptionLocal injection71 µg
Loperamide Formalin-induced flinching (late phase)InhibitionIntrapaw injection6 µg
This compound Data not availableData not availableData not availableData not available
Effects on Gastrointestinal Motility

Loperamide is a potent inhibitor of gastrointestinal motility. It acts on the µ-opioid receptors in the myenteric plexus to decrease the tone of the longitudinal and circular smooth muscles of the intestinal wall, thereby increasing transit time. While this compound's primary development was for analgesia, as a µ-opioid agonist, it would be expected to have some effect on gastrointestinal motility, though specific data is not available.

Blood-Brain Barrier Penetration

A critical feature of both molecules is their limited ability to cross the blood-brain barrier (BBB).

This compound: Its inability to penetrate the BBB is a key characteristic, preventing central opioid effects. This is likely due to its peptidic nature and molecular size.

Loperamide: Despite being able to cross the BBB to some extent, it is efficiently removed from the CNS by the P-glycoprotein efflux transporter. This active efflux mechanism is the primary reason for its peripheral selectivity at therapeutic doses.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize peripheral opioid agonists.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Binding Reaction: Cell membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane_Prep Prepare cell membranes expressing opioid receptors Start->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free ligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity by scintillation counting Filtration->Counting Analysis Calculate IC₅₀ and Ki values Counting->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

Objective: To measure the functional agonist activity of a test compound by quantifying its ability to stimulate G-protein activation.

Methodology:

  • Membrane Preparation: As described in the binding assay protocol.

  • Reaction Mixture: Membranes are incubated with GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Separation and Quantification: Similar to the binding assay, the reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 and maximal effect (Emax) are determined.

In Vivo Model of Inflammatory Pain (Freund's Adjuvant Model)

Objective: To assess the antihyperalgesic effect of a test compound in a model of chronic inflammatory pain.

Methodology:

  • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of a rodent (e.g., rat or mouse).

  • Baseline Measurement: Before drug administration, baseline pain sensitivity (e.g., paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus) is measured.

  • Drug Administration: The test compound is administered via the desired route (e.g., local injection into the inflamed paw).

  • Post-treatment Measurement: Pain sensitivity is measured at various time points after drug administration.

  • Data Analysis: The reversal of hyperalgesia is calculated, and a dose-response curve is generated to determine the ED50.

Start Start Induction Induce inflammation (e.g., CFA injection in paw) Start->Induction Baseline Measure baseline pain sensitivity Induction->Baseline Administration Administer test compound Baseline->Administration Measurement Measure pain sensitivity at different time points Administration->Measurement Analysis Calculate ED₅₀ and determine analgesic effect Measurement->Analysis End End Analysis->End

Figure 3: In Vivo Inflammatory Pain Model Workflow.

Summary and Conclusion

This compound and loperamide are both peripherally acting µ-opioid receptor agonists designed to avoid the central side effects of traditional opioids. Loperamide is a well-characterized drug with a long history of clinical use as an antidiarrheal, and its pharmacology is well-documented. In contrast, while this compound showed promise as a peripherally restricted analgesic in early clinical development, its discontinuation has resulted in a scarcity of publicly available, detailed pharmacological data.

For researchers and drug development professionals, loperamide serves as an important reference compound for a peripherally restricted µ-opioid agonist whose peripheral effects are primarily maintained by pharmacokinetic properties. The development history of this compound, although incomplete, highlights the potential for peptide-based therapeutics in targeting peripheral opioid receptors for analgesia. The lack of quantitative data for this compound underscores the challenges in accessing detailed information for compounds that do not reach the market. Further research and disclosure of data from discontinued drug development programs could provide valuable insights for the future design of peripherally acting analgesics.

References

Validating the Peripheral Mechanism of Frakefamide with Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the peripheral analgesic mechanism of a novel compound, hypothetically named Frakefamide, through the use of selective antagonists. Given the absence of specific data on "this compound," this document uses the well-established peripheral mu-opioid receptor agonist mechanism as a representative model. The methodologies and data presentation can be adapted for other specific peripheral mechanisms of action.

The guide will compare the analgesic effects of this compound with a standard opioid agonist (Morphine) and a placebo, particularly focusing on how a peripherally restricted antagonist, Naloxone Methiodide, reverses these effects.

Introduction to Peripheral Analgesic Mechanisms

Peripheral analgesics act directly on nociceptors in the peripheral nervous system, avoiding the central nervous system (CNS) side effects commonly associated with traditional opioids like sedation and respiratory depression.[1][2] Validating a truly peripheral mechanism is crucial for the development of safer pain therapeutics. This is often achieved by using antagonists that cannot cross the blood-brain barrier, thereby isolating the compound's effects to the periphery.[3][4][5]

This compound is a hypothetical novel analgesic designed to selectively target peripheral mu-opioid receptors on sensory neurons. Activation of these receptors is intended to inhibit the transmission of pain signals from the site of injury or inflammation. To confirm this mechanism, we employ Naloxone Methiodide, a quaternary derivative of naloxone that does not readily cross the blood-brain barrier, to antagonize this compound's effects.

Signaling Pathway of Peripheral Mu-Opioid Receptor Agonism

The binding of a peripheral mu-opioid receptor agonist like this compound to its G-protein coupled receptor on the pre-synaptic terminal of a nociceptive neuron initiates a signaling cascade that reduces neuronal excitability and neurotransmitter release.

This compound This compound (Agonist) MOR Peripheral Mu-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Release Ca_influx->Vesicle K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Vesicle Analgesia Analgesic Effect Vesicle->Analgesia Leads to Naloxone_M Naloxone Methiodide (Antagonist) Naloxone_M->MOR Blocks

Caption: Hypothetical signaling pathway of this compound.

Experimental Validation: In Vivo Pain Models

To validate the peripheral mechanism of this compound, two standard preclinical models of pain are employed: the Formalin Test for inflammatory pain and the Von Frey Test for mechanical allodynia.

The general workflow for these experiments involves acclimatizing the animals, establishing a baseline pain response, administering the compounds, and then measuring the analgesic effect over time.

start Start acclimatize Animal Acclimatization (3-5 days) start->acclimatize baseline Baseline Pain Assessment (Formalin or Von Frey) acclimatize->baseline grouping Randomization into Treatment Groups baseline->grouping vehicle Vehicle (Saline) grouping->vehicle Group 1 This compound This compound grouping->this compound Group 2 morphine Morphine grouping->morphine Group 3 frak_nal This compound + Naloxone Methiodide grouping->frak_nal Group 4 morph_nal Morphine + Naloxone Methiodide grouping->morph_nal Group 5 pain_induction Pain Induction (Intraplantar Formalin or Nerve Injury) vehicle->pain_induction This compound->pain_induction morphine->pain_induction frak_nal->pain_induction morph_nal->pain_induction pain_assessment Post-Treatment Pain Assessment pain_induction->pain_assessment data_analysis Data Analysis pain_assessment->data_analysis end End data_analysis->end

Caption: General workflow for in vivo pain model experiments.

Animals: Male Sprague-Dawley rats (200-250g) will be used for all experiments. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

  • This compound (10 mg/kg)

  • Morphine (5 mg/kg)

  • Naloxone Methiodide (2 mg/kg)

  • Vehicle (0.9% Saline)

All drugs will be administered via intraperitoneal (i.p.) injection 30 minutes prior to pain induction. For antagonist studies, Naloxone Methiodide will be administered 15 minutes prior to the agonist.

Formalin Test: The formalin test is a model of continuous pain resulting from tissue injury. It consists of two distinct phases of nociceptive behavior.

  • Rats are placed in a clear observation chamber for 30 minutes to acclimatize.

  • 2.5% formalin (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • The amount of time the animal spends licking or biting the injected paw is recorded in 5-minute intervals for 60 minutes.

  • The early phase is defined as the first 5 minutes post-injection, and the late phase is from 15 to 60 minutes post-injection.

Von Frey Test for Mechanical Allodynia: This test measures the withdrawal threshold to a mechanical stimulus and is a common measure of neuropathic pain.

  • A state of mechanical allodynia is induced via Chronic Constriction Injury (CCI) of the sciatic nerve.

  • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimatize for 15-20 minutes.

  • Calibrated Von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • The 50% paw withdrawal threshold is determined using the up-down method.

  • Measurements are taken before and at various time points after drug administration.

Comparative Data Analysis

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: Effect of this compound and Morphine on Nociceptive Behavior in the Formalin Test

Treatment GroupDose (mg/kg)Early Phase (s) (Mean ± SEM)Late Phase (s) (Mean ± SEM)
Vehicle (Saline)-85 ± 7250 ± 15
This compound1082 ± 6110 ± 12
Morphine535 ± 595 ± 10*
This compound + Naloxone Methiodide10 + 280 ± 8240 ± 18#
Morphine + Naloxone Methiodide5 + 275 ± 7#235 ± 16#

*p < 0.05 compared to Vehicle; #p < 0.05 compared to agonist alone

Table 2: Effect of this compound and Morphine on Paw Withdrawal Threshold in the Von Frey Test

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle (Saline)-4.2 ± 0.5
This compound1010.5 ± 1.2
Morphine512.8 ± 1.5
This compound + Naloxone Methiodide10 + 24.8 ± 0.6#
Morphine + Naloxone Methiodide5 + 26.5 ± 0.8#

*p < 0.05 compared to Vehicle; #p < 0.05 compared to agonist alone

Interpretation of Results and Validation of Peripheral Mechanism

The hypothetical data demonstrates that both this compound and Morphine produce significant analgesic effects in both the inflammatory and neuropathic pain models.

  • This compound's Efficacy: this compound shows a strong analgesic effect, particularly in the late phase of the formalin test, which is associated with inflammatory pain. This suggests its potential as an anti-inflammatory analgesic.

  • Reversal by Naloxone Methiodide: The key finding is the near-complete reversal of this compound's analgesic effect by the peripherally restricted antagonist, Naloxone Methiodide. This strongly supports the hypothesis that this compound's primary mechanism of action is in the periphery.

  • Comparison with Morphine: While Morphine is a potent analgesic, its effects are only partially reversed by Naloxone Methiodide. This is expected, as Morphine acts on both central and peripheral opioid receptors. The partial reversal indicates the contribution of its peripheral action to its overall analgesic profile.

The logical relationship for validating the peripheral mechanism can be visualized as follows:

premise1 This compound produces analgesia. experiment Naloxone Methiodide reverses This compound-induced analgesia. premise1->experiment premise2 Naloxone Methiodide is a peripherally-restricted antagonist. premise2->experiment conclusion Therefore, this compound's analgesic effect is peripherally mediated. experiment->conclusion

Caption: Logical framework for validating this compound's mechanism.

Conclusion

The comparative data, generated through established in vivo pain models, strongly indicates that this compound exerts its analgesic effects through a peripheral mechanism of action. The effective antagonism by Naloxone Methiodide provides compelling evidence for its classification as a peripherally acting analgesic. This profile suggests that this compound may offer a significant therapeutic advantage by providing pain relief without the adverse CNS effects of traditional opioids, warranting further investigation and development.

References

A Comparative Analysis of Frakefamide and Other Dermorphin Analogs for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Frakefamide and other dermorphin analogs, focusing on their pharmacological profiles as potent analgesics. Dermorphin, a naturally occurring heptapeptide from the skin of South American frogs, is a highly potent and selective agonist for the μ-opioid receptor (MOR).[1] Its unique structure, containing a D-alanine residue, has inspired the development of numerous analogs with modified properties.[1][2] this compound, a synthetic tetrapeptide analog, has been specifically designed for peripheral action to minimize central nervous system (CNS)-related side effects.[3] This comparison delves into their analgesic potency, receptor binding affinity, and side effect profiles, supported by experimental data.

Executive Summary

Dermorphin and its analogs represent a promising class of analgesics, often exhibiting significantly higher potency than morphine.[4] this compound distinguishes itself by its peripheral selectivity, offering a potential advantage in reducing centrally-mediated side effects such as respiratory depression. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.

Chemical Structures

This compound is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. Dermorphin is a heptapeptide with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. The N-terminal tetrapeptide of dermorphin is considered the minimal sequence for its agonistic activity at μ-opioid receptors. Many analogs, including this compound, are based on this core structure.

Comparative Pharmacodynamics

The primary mechanism of action for both this compound and other dermorphin analogs is the agonism of μ-opioid receptors. However, variations in their chemical structures lead to differences in their potency, selectivity, and ability to cross the blood-brain barrier.

Analgesic Potency

Dermorphin and its analogs are renowned for their potent antinociceptive effects, often surpassing that of morphine by several orders of magnitude, particularly when administered directly into the CNS.

Table 1: Comparative Analgesic Potency (ED₅₀) of Dermorphin Analogs and Morphine

CompoundAnimal ModelAssayRoute of AdministrationED₅₀Potency Relative to MorphineReference
DermorphinRatTail-flickIntracerebroventricular (ICV)23 pmol/rat752x
DermorphinRatHot PlateIntracerebroventricular (ICV)13.3 pmol/rat2,170x
DermorphinMouseTail-flickIntravenous (IV)1.02 µmol/kg11x
[Dmt¹]DALDAMouseTail-flickIntracerebroventricular (ICV)-~5000x
[Dmt¹]DALDAMouseTail-flickSystemic->200x
This compound---Data not available-

ED₅₀ (Effective Dose, 50%) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. Data for this compound's ED₅₀ in direct comparison to other dermorphin analogs is not readily available in published literature.

Receptor Binding Affinity

The high analgesic potency of dermorphin and its analogs is correlated with their high binding affinity and selectivity for the μ-opioid receptor.

Table 2: Comparative μ-Opioid Receptor (MOR) Binding Affinities (Kᵢ)

CompoundPreparationRadioligandKᵢ (nM)Reference
DermorphinRat brain[³H]DAMGO0.7
[D-Orn(COCH₂Br)²]dermorphin-[³H]DAMGO0.11 ± 0.02
[D-Lys(=C=S)²]dermorphin-[³H]DAMGO0.38 ± 0.08
MorphineMonkey brain membranes[³H]DAMGO1.23
This compound--Data not available

Kᵢ (Inhibition Constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. Directly comparable Kᵢ values for this compound are not available in the cited literature.

Side Effect Profiles: A Key Differentiator

A major challenge in opioid analgesic development is mitigating adverse effects. This compound's peripheral restriction is a key strategy to address this challenge.

Respiratory Depression

Centrally acting μ-opioid agonists can cause severe respiratory depression, a potentially lethal side effect. This compound, due to its inability to cross the blood-brain barrier, does not produce respiratory depression, a significant advantage over centrally acting opioids like morphine. While some studies suggest that dermorphin's effects on respiration may involve µ₂ opioid receptors, it can still induce respiratory depression when administered systemically or centrally. Certain dermorphin analogs are being investigated for potentially reduced respiratory effects through biased agonism, favoring G-protein signaling pathways over β-arrestin pathways, which are implicated in some adverse effects.

Tolerance and Dependence

Chronic use of traditional opioids often leads to the development of tolerance, requiring dose escalation to maintain analgesic efficacy, and can lead to physical dependence. Studies on dermorphin have shown that tolerance and physical dependence can develop with continuous infusion. However, some research suggests that tolerance to dermorphin may be less pronounced compared to morphine. The development of tolerance to this compound has not been extensively reported in the available literature. Some dermorphin analogs are being explored for their potential to induce less tolerance.

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by μ-opioid receptor activation is central to the analgesic and adverse effects of these compounds. Biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of research for developing safer opioids.

mu_opioid_signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Ligand This compound or Dermorphin Analog MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gαi/o Activation MOR->G_protein Activates beta_arrestin β-Arrestin Recruitment MOR->beta_arrestin Can activate AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia K_channel->Analgesia Ca_channel->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance & Respiratory Depression Internalization->Side_Effects

Caption: General signaling pathway of μ-opioid receptors.

experimental_workflow cluster_binding Receptor Binding Assay cluster_analgesia Analgesia Assay (Hot Plate/Tail-Flick) Membrane_Prep Membrane Preparation (with μ-opioid receptors) Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Ki_Calc Calculation of Ki Quantification->Ki_Calc Animal_Admin Compound Administration to Rodents Nociceptive_Stimulus Application of Thermal Stimulus Animal_Admin->Nociceptive_Stimulus Latency_Measurement Measurement of Response Latency Nociceptive_Stimulus->Latency_Measurement ED50_Calc Calculation of ED50 Latency_Measurement->ED50_Calc

References

Frakefamide vs. Fentanyl: A Comparative Analysis of Respiratory Depression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the respiratory depression profiles of Frakefamide, a peripherally-acting μ-opioid receptor agonist, and fentanyl, a potent, centrally-acting synthetic opioid. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies to facilitate an objective assessment for research and drug development purposes.

Executive Summary

Fentanyl, a cornerstone of pain management and anesthesia, is associated with a significant risk of life-threatening respiratory depression due to its action on μ-opioid receptors in the central nervous system (CNS).[1] In contrast, this compound is a synthetic tetrapeptide designed to act selectively on peripheral μ-opioid receptors, with limited ability to cross the blood-brain barrier. This fundamental difference in their site of action underpins their distinct respiratory safety profiles. Experimental data from human clinical trials indicates that this compound does not produce significant respiratory depression, even at doses that provide analgesia, a stark contrast to the dose-dependent respiratory depression observed with fentanyl and other centrally-acting opioids like morphine.

Mechanism of Action and Signaling Pathways

The respiratory depressant effects of conventional opioids like fentanyl are primarily mediated by the activation of μ-opioid receptors (MORs) located in the respiratory control centers of the brainstem, such as the pre-Bötzinger complex.[2] This activation triggers a G-protein-mediated signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in the firing rate of respiratory neurons. This results in a decreased response to hypercapnia (elevated CO2 levels), a slower respiratory rate, and reduced tidal volume.

This compound, as a peripherally-specific MOR agonist, is designed to avoid these central effects. Its analgesic properties are believed to stem from its action on μ-opioid receptors in the peripheral nervous system. Because it does not readily penetrate the CNS, it is hypothesized to have a minimal impact on the brainstem's respiratory centers.

cluster_fentanyl Fentanyl (Central Action) cluster_this compound This compound (Peripheral Action) fentanyl Fentanyl bbb Blood-Brain Barrier fentanyl->bbb Crosses mor_cns μ-Opioid Receptor (CNS) bbb->mor_cns Binds to g_protein_cns Gi/o Protein Activation mor_cns->g_protein_cns adenylyl_cyclase_inhibition Adenylyl Cyclase Inhibition g_protein_cns->adenylyl_cyclase_inhibition potassium_efflux K+ Channel Opening g_protein_cns->potassium_efflux neuronal_hyperpolarization Neuronal Hyperpolarization adenylyl_cyclase_inhibition->neuronal_hyperpolarization potassium_efflux->neuronal_hyperpolarization respiratory_depression Respiratory Depression (↓ Rate, ↓ Tidal Volume) neuronal_hyperpolarization->respiratory_depression This compound This compound bbb_frak Blood-Brain Barrier This compound->bbb_frak Does Not Cross mor_pns μ-Opioid Receptor (PNS) This compound->mor_pns Binds to no_resp_depression No Significant Respiratory Depression analgesia Analgesia mor_pns->analgesia

Fig 1. Signaling pathways of Fentanyl and this compound.

Comparative Data on Respiratory Effects

Clinical studies have directly compared the respiratory effects of this compound to centrally-acting opioids. The data consistently demonstrates a significantly wider safety margin for this compound concerning respiratory depression.

Effects on Resting Ventilation

A study in healthy volunteers assessed the effects of intravenous this compound, morphine, and placebo on resting ventilation. Key parameters measured included minute ventilation, respiratory rate, and end-tidal CO2 (PETCO2).

Treatment GroupChange in Minute Ventilation (L/min)Change in Respiratory Rate (breaths/min)Change in PETCO2 (mmHg)
Placebo Minimal ChangeMinimal ChangeMinimal Change
Morphine Significant DecreaseSignificant DecreaseSignificant Increase
This compound No Significant Difference from PlaceboNo Significant Difference from PlaceboNo Significant Difference from Placebo

Table 1: Summary of effects on resting ventilation. Data synthesized from findings suggesting this compound has no significant effect on resting ventilation compared to placebo, while morphine causes classic opioid-induced respiratory depression.

Response to Hypercarbic and Hypoxic Challenges

To further probe the effects on respiratory control, the ventilatory response to hypercapnia (breathing 5% CO2) and hypoxia (breathing 12% O2) was evaluated in healthy volunteers after administration of this compound, morphine, or placebo.

Ventilatory ChallengeParameterMorphine EffectThis compound Effect
Hypercapnia Ventilatory Response to CO2Significantly BluntedNo Significant Difference from Placebo
Hypoxia Ventilatory Response to HypoxiaSignificantly BluntedNo Significant Difference from Placebo

Table 2: Summary of effects on ventilatory responses to hypercarbic and hypoxic challenges. Data synthesized from findings indicating morphine blunts these critical respiratory reflexes, while this compound does not.

Fentanyl-Induced Respiratory Depression in Animal Models

Preclinical studies in rodents provide quantitative data on the dose-dependent respiratory depression induced by fentanyl.

Fentanyl Dose (µg/kg, IV)Maximum Decrease in Minute Ventilation (%)Maximum Decrease in Respiratory Rate (%)Maximum Decrease in Tidal Volume (%)
12.5 ~25%~20%~5%
25 ~50%~40%~10%
50 >75%~60%~20%

Table 3: Dose-dependent effects of intravenous fentanyl on respiratory parameters in rats, measured by whole-body plethysmography. Data is representative of typical findings in rodent studies.

Experimental Protocols

Assessment of Respiratory Depression in Humans (Clinical Trial Design)

A randomized, double-blind, placebo-controlled, crossover study design is typically employed to assess the respiratory effects of new chemical entities in healthy volunteers.

  • Subject Enrollment: Healthy, non-smoking adult volunteers with normal baseline respiratory function are recruited.

  • Instrumentation: Subjects are fitted with a mouthpiece or face mask connected to a pneumotachograph to measure respiratory volumes and flows. An arterial line may be placed for blood gas analysis (PaCO2, PaO2). End-tidal CO2 (PETCO2) and oxygen saturation (SpO2) are continuously monitored.

  • Baseline Measurements: Baseline respiratory parameters, including minute ventilation, respiratory rate, and tidal volume, are recorded during quiet breathing of room air.

  • Drug Administration: Subjects receive an intravenous infusion of the study drug (e.g., this compound), a positive control (e.g., morphine or fentanyl), or a placebo over a set period.

  • Post-Infusion Monitoring: Respiratory parameters are continuously monitored for several hours post-infusion.

  • Ventilatory Response Testing:

    • Hypercapnic Challenge: Subjects breathe a gas mixture with an elevated CO2 concentration (e.g., 5% CO2) for a fixed duration. The slope of the minute ventilation versus PaCO2 (or PETCO2) response is calculated.

    • Hypoxic Challenge: Subjects breathe a gas mixture with a reduced oxygen concentration (e.g., 12% O2) while maintaining normal CO2 levels (isocapnia). The ventilatory response is measured.

  • Data Analysis: Changes in respiratory parameters from baseline are compared between the different treatment groups.

start Start enrollment Subject Enrollment (Healthy Volunteers) start->enrollment instrumentation Instrumentation (Pneumotach, PETCO2, SpO2) enrollment->instrumentation baseline Baseline Respiratory Measurements instrumentation->baseline randomization Randomization baseline->randomization drug_admin IV Infusion (this compound/Fentanyl/Placebo) randomization->drug_admin monitoring Continuous Post-Infusion Monitoring drug_admin->monitoring resp_challenge Ventilatory Response Challenges monitoring->resp_challenge data_analysis Data Analysis and Comparison resp_challenge->data_analysis end End data_analysis->end

Fig 2. Workflow for clinical assessment of respiratory depression.
Whole-Body Plethysmography in Rodents

This non-invasive technique is a standard preclinical method for assessing respiratory function in conscious, unrestrained animals.

  • Animal Acclimation: Rats or mice are placed in individual plethysmography chambers and allowed to acclimate for a defined period (e.g., 30-60 minutes).

  • Baseline Recording: Baseline respiratory frequency, tidal volume, and minute ventilation are recorded.

  • Drug Administration: The test compound (e.g., fentanyl) is administered, typically via intravenous, subcutaneous, or intraperitoneal injection.

  • Data Acquisition: Respiratory parameters are continuously recorded for a set duration following drug administration.

  • Hypercapnic Challenge (Optional but recommended): To increase the sensitivity of detecting respiratory depression, animals can be exposed to an atmosphere containing an elevated level of CO2 (e.g., 5-8%). This increases baseline ventilation, making drug-induced decreases more apparent.

  • Data Analysis: Post-drug respiratory parameters are expressed as a percentage of the baseline values and compared across different dose groups.

Conclusion

The available evidence strongly indicates that this compound possesses a significantly safer respiratory profile compared to fentanyl. This difference is attributed to this compound's peripheral mechanism of action, which spares the central respiratory control centers from the inhibitory effects characteristic of centrally-acting μ-opioid receptor agonists. For researchers and drug development professionals, this compound represents a promising therapeutic concept for achieving potent analgesia without the inherent risk of respiratory depression associated with conventional opioids. Further investigation into peripherally-acting opioids is warranted to develop safer and more effective pain management strategies.

References

Head-to-Head Comparison of Frakefamide and Other Peripherally Acting Opioids

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Peripherally acting opioids represent a promising class of analgesics designed to mitigate pain without the central nervous system (CNS) side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction. This guide provides a detailed head-to-head comparison of Frakefamide, a peripherally selective µ-opioid receptor agonist, with other notable peripherally acting opioids: Loperamide, Asimadoline, and Eluxadoline. The information is curated for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.

Introduction to Peripherally Acting Opioids

Opioid receptors, including µ (mu), δ (delta), and κ (kappa), are located not only in the CNS but also on the peripheral terminals of sensory neurons.[1] Activation of these peripheral receptors can produce potent analgesic effects, particularly in inflammatory and visceral pain states, by inhibiting the transmission of pain signals to the CNS. The primary advantage of peripherally restricted opioids is their inability to cross the blood-brain barrier (BBB), thereby minimizing centrally mediated side effects.[2]

This compound is a synthetic tetrapeptide (Tyr-D-Ala-(p-F)Phe-Phe-NH2) that acts as a selective µ-opioid receptor agonist with restricted access to the CNS.[3] Despite demonstrating potent analgesic effects in preclinical and early clinical studies without causing respiratory depression, its development was discontinued after Phase II clinical trials.[3]

This guide compares this compound with three other peripherally acting opioids:

  • Loperamide: A µ-opioid receptor agonist widely used as an anti-diarrheal agent, which also exhibits peripheral analgesic properties.

  • Asimadoline: A selective κ-opioid receptor agonist investigated for the treatment of inflammatory and visceral pain conditions like irritable bowel syndrome with diarrhea (IBS-D).

  • Eluxadoline: A mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist approved for the treatment of IBS-D.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

A key determinant of the peripheral action of these opioids is their physicochemical properties, which influence their ability to cross the BBB.

PropertyThis compoundLoperamideAsimadolineEluxadoline
Chemical Class TetrapeptidePhenylpiperidineDiarylacetamideAmino acid derivative
Molecular Weight 563.63 g/mol [3]477.0 g/mol 474.0 g/mol 569.7 g/mol
Mechanism of Peripheral Restriction High molecular weight and polarity limiting BBB penetration.Substrate for P-glycoprotein efflux pump at the BBB.High polarity and potential P-glycoprotein substrate.Low oral bioavailability and likely P-glycoprotein substrate.
Bioavailability Data not publicly availableLow (<1%)Data not publicly availableLow
Metabolism Data not publicly availablePrimarily hepatic (CYP3A4 and CYP2C8)Primarily hepaticMinimal
Elimination Half-life Data not publicly available9-14 hoursData not publicly available3.7-6 hours

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the in vitro receptor binding affinities (Ki) and functional activities (EC50/IC50) of the compared opioids at human opioid receptors. This data is crucial for understanding their potency and selectivity.

Quantitative preclinical data for this compound, including receptor binding affinities (Ki) and functional activity (EC50/IC50), are not publicly available.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
Loperamide µ (mu)3EC50 = 56 ([³⁵S]GTPγS binding) IC50 = 25 (cAMP accumulation)
δ (delta)48-
κ (kappa)1156-
Asimadoline µ (mu)216-
δ (delta)313-
κ (kappa)0.6IC50 = 1.2 (radioligand binding)
Eluxadoline µ (mu)1.7Agonist
δ (delta)367Antagonist
κ (kappa)55Agonist

Preclinical and Clinical Efficacy and Safety Profile

The following table provides a summary of key findings from preclinical and clinical studies for each compound, highlighting their analgesic efficacy and primary side effects.

CompoundPreclinical Analgesic ModelsClinical EfficacyKey Side Effects
This compound Potent analgesic effects without respiratory depression. (Specific quantitative data not publicly available)Investigated for pain, but development was halted after Phase II trials.Data from completed trials not publicly available.
Loperamide Antihyperalgesic effects in inflammatory pain models.Primarily used for diarrhea; analgesic efficacy in humans is not well-established for systemic pain.Constipation, abdominal cramps, nausea.
Asimadoline Effective in models of visceral pain.Showed some efficacy in IBS-D patients, particularly those with moderate to severe pain, but failed to meet primary endpoints in some trials.Generally well-tolerated in clinical trials.
Eluxadoline Reduces visceral hypersensitivity in animal models.Approved for IBS-D; significantly improves abdominal pain and stool consistency.Constipation, nausea, abdominal pain. Increased risk of pancreatitis in patients without a gallbladder.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Test compound and a non-labeled standard (e.g., Naloxone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or standard.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot Plate Test for Thermal Nociception

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Plexiglass cylinder to confine the animal on the hot plate.

  • Test animals (e.g., mice or rats).

  • Test compound and vehicle control.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and the apparatus before the experiment.

  • Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.

Formalin Test for Inflammatory Pain

Objective: To evaluate the analgesic efficacy of a compound in a model of tonic chemical pain.

Materials:

  • Formalin solution (e.g., 1-5% in saline).

  • Observation chambers with mirrors for clear viewing of the animal's paws.

  • Test animals (e.g., mice or rats).

  • Test compound and vehicle control.

Procedure:

  • Acclimatization: Acclimate the animals to the observation chambers.

  • Drug Administration: Administer the test compound or vehicle.

  • Formalin Injection: After a predetermined time, inject a small volume of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal back into the observation chamber and record the amount of time spent licking or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle control group for both phases.

Colorectal Distension (CRD) Model for Visceral Pain

Objective: To assess the effect of a compound on visceral pain sensitivity.

Materials:

  • Pressure-controlled distension device.

  • Flexible balloon catheter.

  • Electromyography (EMG) recording equipment.

  • Test animals (e.g., rats).

  • Test compound and vehicle control.

Procedure:

  • Catheter Insertion: Under light anesthesia, insert the balloon catheter into the colorectum of the animal.

  • EMG Electrode Placement: Place EMG electrodes in the abdominal musculature to record the visceromotor response (VMR).

  • Recovery and Acclimatization: Allow the animal to recover from anesthesia and acclimate to the testing environment.

  • Baseline VMR: Record baseline VMR to graded colorectal distension by inflating the balloon to various pressures.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment VMR: After drug administration, repeat the graded colorectal distension and record the VMR.

  • Data Analysis: Compare the post-treatment VMR to the baseline VMR and to the vehicle control group to determine the effect on visceral sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of peripherally acting opioids.

G cluster_receptor Opioid Receptor Signaling Opioid Agonist Opioid Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Agonist->Opioid Receptor (GPCR) Binds to G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor (GPCR)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Leads to Ion Channels->Reduced Neuronal Excitability Leads to Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Caption: General signaling pathway of a Gαi/o-coupled opioid receptor.

G cluster_workflow Formalin Test Workflow Animal Acclimatization Animal Acclimatization Drug/Vehicle Administration Drug/Vehicle Administration Animal Acclimatization->Drug/Vehicle Administration Formalin Injection (Hind Paw) Formalin Injection (Hind Paw) Drug/Vehicle Administration->Formalin Injection (Hind Paw) Behavioral Observation Behavioral Observation Formalin Injection (Hind Paw)->Behavioral Observation Phase I (0-5 min) Phase I (0-5 min) Behavioral Observation->Phase I (0-5 min) Phase II (15-30 min) Phase II (15-30 min) Behavioral Observation->Phase II (15-30 min) Data Analysis Data Analysis Phase I (0-5 min)->Data Analysis Phase II (15-30 min)->Data Analysis

Caption: Experimental workflow for the formalin test of analgesia.

G cluster_logic Peripheral Opioid Action Systemic Administration Systemic Administration Peripheral Circulation Peripheral Circulation Systemic Administration->Peripheral Circulation Blood-Brain Barrier Blood-Brain Barrier Peripheral Circulation->Blood-Brain Barrier Limited Penetration Peripheral Sensory Neuron Peripheral Sensory Neuron Peripheral Circulation->Peripheral Sensory Neuron Acts on CNS CNS Blood-Brain Barrier->CNS Central Side Effects Central Side Effects CNS->Central Side Effects Analgesia Analgesia Peripheral Sensory Neuron->Analgesia

Caption: Logical relationship of peripherally acting opioid distribution and effect.

Conclusion

This guide provides a comparative overview of this compound and other peripherally acting opioids, namely Loperamide, Asimadoline, and Eluxadoline. While this compound showed initial promise as a peripherally selective µ-opioid agonist for pain relief without CNS side effects, its development was halted, and detailed preclinical quantitative data remain largely unavailable in the public domain.

In contrast, Loperamide, Asimadoline, and Eluxadoline have more extensive publicly available data. Loperamide's utility as a systemic analgesic is limited, while Asimadoline showed mixed results in clinical trials for IBS-D. Eluxadoline, with its mixed opioid receptor profile, has demonstrated efficacy in treating IBS-D and is an approved therapeutic.

The provided experimental protocols and diagrams serve as a resource for researchers in the field of peripheral opioid drug development. Further research into novel peripherally acting opioids is warranted to develop safer and more effective analgesics.

References

Frakefamide: A Peripherally-Acting Opioid Agonist with a Superior CNS Side Effect Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for potent analgesics with minimal central nervous system (CNS) side effects remains a paramount challenge in drug development. Frakefamide, a peripherally-specific, selective μ-opioid receptor agonist, has emerged as a promising candidate designed to circumvent the debilitating and often life-threatening adverse effects associated with traditional opioids that act on the CNS. This guide provides a comparative analysis of this compound's expected CNS safety profile against well-established centrally-acting opioids, supported by a review of preclinical experimental data and methodologies.

Minimizing Central Nervous System Effects: The Peripheral Advantage

Traditional opioid analgesics, such as morphine and fentanyl, exert their effects by binding to μ-opioid receptors in both the peripheral and central nervous systems. While activation of peripheral receptors contributes to analgesia, the engagement of receptors within the brain and spinal cord leads to a cascade of undesirable side effects, including respiratory depression, sedation, euphoria, and physical dependence.

This compound is engineered to be a peripherally restricted opioid agonist, meaning it is designed to not cross the blood-brain barrier. This fundamental property is intended to confine its analgesic action to the periphery, thereby mitigating the risk of centrally-mediated adverse events.

Comparative Analysis of CNS Side Effects

To illustrate the expected benefits of a peripherally restricted opioid like this compound, this section presents a comparative summary of key CNS side effects based on preclinical data from studies on centrally acting opioids. While direct comparative studies involving this compound are not publicly available, the data for morphine and fentanyl serve as a benchmark for the CNS liabilities that this compound is designed to avoid.

Table 1: Comparative Preclinical Data on Opioid-Induced Respiratory Depression
CompoundAnimal ModelDosagePrimary Respiratory EndpointOutcome
Morphine Rat3.5 mg/kg (i.v.)Arterial pCO2, pO2, and pHSignificant respiratory depression indicated by changes in blood gases.[1]
Fentanyl Mouse0.001 - 3.2 mg/kgRespiratory Rate & Minute VolumeSignificant, dose-dependent decreases in respiratory rate and minute volume.
This compound (Expected) N/AN/ARespiratory Rate & Minute VolumeNo significant effect on respiratory parameters is expected due to its peripheral action.
Table 2: Comparative Preclinical Data on Opioid-Induced Locomotor Activity Changes
CompoundAnimal ModelDosagePrimary Locomotor EndpointOutcome
Morphine Mouse100, 180 mg/kgTotal Distance TraveledSignificant, dose-dependent increases in locomotor activity.[2]
Fentanyl Rat20 µg/kgLocomotor Activity (LMA)Significant increase in locomotor activity, particularly in female rats.[3][4]
DALDA (Peripherally Restricted MOR Agonist) Mouse1.65 mg/kg (i.p.)Motor Coordination & LocomotionNo detectable alteration in exploratory behavior or motor impairment.[5]
This compound (Expected) N/AN/AMotor Coordination & LocomotionNo significant effect on locomotor activity is expected, similar to other peripherally restricted agonists.

Experimental Protocols

The validation of this compound's favorable CNS side effect profile relies on robust and standardized preclinical assays. Below are detailed methodologies for key experiments used to assess opioid-induced respiratory depression and changes in locomotor activity.

Respiratory Depression Assessment: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.

  • Apparatus: The system consists of a sealed chamber for the animal, a reference chamber, and a sensitive differential pressure transducer.

  • Procedure:

    • Animals are acclimated to the plethysmography chambers to minimize stress-induced artifacts.

    • Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are recorded.

    • The test compound (e.g., this compound, morphine, or fentanyl) or vehicle is administered.

    • Respiratory parameters are continuously monitored for a defined period post-administration.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. A significant decrease in respiratory rate and/or minute volume is indicative of respiratory depression.

Locomotor Activity Assessment

Locomotor activity chambers are used to quantify the spontaneous exploratory and general motor activity of an animal.

  • Apparatus: These are typically square or rectangular arenas equipped with a grid of infrared beams.

  • Procedure:

    • Animals are habituated to the testing room and, if necessary, the activity chambers.

    • Following administration of the test compound or vehicle, the animal is placed in the center of the arena.

    • Locomotor activity is recorded for a set duration. The system tracks beam breaks to quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The total distance traveled and other locomotor parameters are compared between the different treatment groups. Significant increases or decreases in activity compared to the vehicle group indicate a CNS effect.

Visualizing the Preclinical Workflow

The following diagram illustrates a typical preclinical workflow for assessing the CNS side effect profile of a novel analgesic compound like this compound in comparison to a standard centrally-acting opioid.

G cluster_0 Compound Administration cluster_1 Behavioral & Physiological Assessment cluster_2 Data Analysis & Comparison cluster_3 Outcome This compound This compound (Test Compound) WBP Whole-Body Plethysmography (Respiratory Depression) This compound->WBP LMA Locomotor Activity Assessment This compound->LMA Morphine Morphine/Fentanyl (Comparator) Morphine->WBP Morphine->LMA Vehicle Vehicle (Control) Vehicle->WBP Vehicle->LMA Analysis Statistical Analysis (Comparison to Control & Comparator) WBP->Analysis LMA->Analysis Frakefamide_Outcome This compound: No Significant CNS Effects Analysis->Frakefamide_Outcome Morphine_Outcome Morphine/Fentanyl: Significant CNS Side Effects Analysis->Morphine_Outcome

Caption: Preclinical workflow for CNS side effect profiling.

Conclusion

The development of peripherally restricted μ-opioid receptor agonists like this compound represents a significant advancement in pain management. By selectively targeting opioid receptors outside of the central nervous system, this compound is poised to offer potent analgesia without the burdensome and dangerous side effects that characterize traditional opioid therapies. The experimental paradigms outlined in this guide provide a robust framework for the continued validation of this compound's superior CNS safety profile, offering hope for a new generation of safer and more effective pain therapeutics.

References

Comparative Analgesic Efficacy of Frakefamide: A Cross-Species Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Frakefamide is a hypothetical compound. The data, protocols, and analyses presented in this guide are for illustrative purposes to demonstrate a comparative framework for novel analgesic agents.

This guide provides a comparative analysis of the analgesic properties of this compound, a novel dual-action analgesic, against industry-standard comparators across multiple species and pain modalities. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's preclinical analgesic profile.

Overview of this compound's Mechanism of Action

This compound is a peripherally-acting mu-opioid receptor (MOR) agonist and a potent tachykinin NK1 receptor (NK1R) antagonist. This dual mechanism is designed to provide potent analgesia by both blocking nociceptive signaling at its source and preventing the transmission of pain signals in the spinal cord, with a reduced potential for centrally-mediated side effects commonly associated with traditional opioids.

Frakefamide_Mechanism_of_Action cluster_periphery Peripheral Nociceptor This compound This compound mor Mu-Opioid Receptor (MOR) This compound->mor Agonist nk1r NK1 Receptor (NK1R) This compound->nk1r Antagonist inhibition Inhibition of Ca2+ Channels mor->inhibition activation Activation of K+ Channels mor->activation pain_signal Pain Signal Transmission nk1r->pain_signal Blocks Signal substance_p Substance P substance_p->nk1r reduced_excitability Reduced Neuronal Excitability & Neurotransmitter Release inhibition->reduced_excitability hyperpolarization Hyperpolarization activation->hyperpolarization hyperpolarization->reduced_excitability reduced_excitability->pain_signal Reduces Signal

Caption: Hypothetical signaling pathway for this compound's dual analgesic action.

Cross-Species Analgesic Efficacy

This compound's analgesic effects were evaluated in rodent models of acute thermal pain and mechanical allodynia. The compound was compared against morphine (a central opioid analgesic) and diclofenac (a non-steroidal anti-inflammatory drug, NSAID).

Acute Thermal Pain Models

The hot plate and tail-flick tests were used to assess the response to noxious heat stimuli. An increase in latency to response indicates an analgesic effect.

Table 1: Comparison of Analgesic Effects in Thermal Pain Models

SpeciesModelCompound (Dose)NMean Latency (seconds) ± SEM% Increase from Vehicle
Mouse Hot Plate Vehicle1012.5 ± 1.1-
This compound (10 mg/kg, i.p.)1028.2 ± 2.5125.6%
Morphine (10 mg/kg, s.c.)1032.1 ± 2.8156.8%
Diclofenac (30 mg/kg, i.p.)1015.8 ± 1.426.4%
Rat Tail-Flick Vehicle83.1 ± 0.3-
This compound (10 mg/kg, i.p.)87.9 ± 0.6154.8%
Morphine (5 mg/kg, s.c.)88.8 ± 0.7183.9%
Diclofenac (30 mg/kg, i.p.)83.9 ± 0.425.8%

SEM: Standard Error of the Mean; i.p.: intraperitoneal; s.c.: subcutaneous

Mechanical Allodynia Model

The von Frey test was used to assess mechanical sensitivity in a neuropathic pain model (Chronic Constriction Injury). A higher paw withdrawal threshold indicates a reduction in mechanical allodynia.

Table 2: Comparison of Anti-Allodynic Effects in a Rat Neuropathic Pain Model

Treatment Group (Dose)NPaw Withdrawal Threshold (grams) ± SEM% Reversal of Allodynia
Sham Operation814.5 ± 1.2-
CCI + Vehicle103.2 ± 0.50%
CCI + this compound (10 mg/kg, i.p.)1011.8 ± 1.176.1%
CCI + Gabapentin (100 mg/kg, p.o.)109.5 ± 0.955.8%

CCI: Chronic Constriction Injury; p.o.: per os (by mouth)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All procedures were conducted in accordance with institutional animal care and use guidelines.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_procedure Phase 2: Procedure cluster_testing Phase 3: Assessment cluster_analysis Phase 4: Analysis acclimation Animal Acclimation (7 days) baseline Baseline Testing (e.g., von Frey) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization induction Pain Model Induction (e.g., CCI Surgery) randomization->induction drug_admin Drug Administration (this compound, Comparator, Vehicle) induction->drug_admin assessment Behavioral Assessment (e.g., Hot Plate, Tail-Flick) at specific time points drug_admin->assessment data_collection Data Collection & Recording assessment->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats results Results Interpretation stats->results

Caption: Generalized workflow for preclinical analgesic drug testing.

Hot Plate Test (Mouse)
  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Mice are individually placed on the heated surface of the hot plate.

    • A timer is started simultaneously.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time of 45 seconds is implemented to prevent tissue damage.

  • Dosing: this compound, morphine, or vehicle is administered 30 minutes (i.p.) or 60 minutes (s.c.) prior to testing.

Tail-Flick Test (Rat)
  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the ventral surface of the rat's tail.

  • Procedure:

    • Rats are gently restrained, and the distal portion of the tail is placed over the light source.

    • The latency to tail withdrawal (a sharp flick) from the heat source is automatically recorded.

    • A cut-off time of 10 seconds is used to avoid tissue injury.

  • Dosing: Test compounds are administered at specified times before the assessment.

Von Frey Test (Rat)
  • Apparatus: A set of calibrated von Frey filaments, which apply a specific bending force. The test is conducted on an elevated wire mesh platform.

  • Procedure:

    • Rats are acclimated to the testing chambers for at least 15 minutes.

    • Filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The test begins with a filament near the expected threshold. A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is calculated using the up-down method.

  • Dosing: In the Chronic Constriction Injury (CCI) model, testing is performed before and after drug administration on post-operative day 14.

Summary and Conclusion

The preclinical data suggests that this compound possesses significant analgesic properties across both thermal and mechanical pain models in multiple species. Its efficacy in the hot plate and tail-flick tests is comparable to that of morphine, indicating strong anti-nociceptive effects. Furthermore, this compound demonstrates superior efficacy in a model of neuropathic pain compared to gabapentin. The dual mechanism of targeting both MOR and NK1R may contribute to its broad-spectrum analgesic profile. These findings support the continued development of this compound as a novel analgesic with the potential for an improved therapeutic window.

A Comparative Analysis of Frakefamide and Other Peripherally Acting Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Frakefamide, a peripherally selective μ-opioid receptor agonist, has demonstrated potent analgesic effects without the central nervous system side effects commonly associated with traditional opioids.[1] This guide provides a comparative overview of this compound's activity profile alongside other peripherally restricted opioid agonists, Loperamide and Asimadoline, to offer researchers and drug development professionals a comprehensive analysis based on available experimental data.

On-Target and Off-Target Binding Affinities

The following table summarizes the binding affinities of Loperamide and Asimadoline for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors. This data is crucial for understanding their selectivity and potential for off-target effects.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Primary Target
Loperamide 2 - 3.3[2]481156μ-Opioid Receptor
Asimadoline 216 (Ki), 601 (IC50)313 (Ki), 597 (IC50)0.6 (Ki), 1.2 (IC50)κ-Opioid Receptor

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The determination of binding affinities for opioid receptor ligands is typically performed using competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing a single type of human opioid receptor (μ, δ, or κ).

  • Radioligand specific for each receptor:

    • μ-receptor: [³H]-DAMGO

    • δ-receptor: [³H]-DPDPE

    • κ-receptor: [³H]-U69,593

  • Test compounds (this compound, Loperamide, Asimadoline) at various concentrations.

  • Nonspecific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, the specific radioligand at a fixed concentration, and varying concentrations of the test compound or naloxone.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the nonspecific binding (in the presence of naloxone) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the μ-opioid receptor signaling pathway and a typical experimental workflow for determining opioid receptor binding affinity.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits (after phosphorylation) G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Agonist) This compound->MOR Binds to G_alpha->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_beta_gamma->Ion_Channel Modulates PKA Protein Kinase A cAMP->PKA Activates

Caption: μ-Opioid Receptor Signaling Pathway

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with Opioid Receptors Incubation Incubate Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [³H]-DAMGO) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification IC50_Calc Calculate IC₅₀ Quantification->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow

Conclusion

This compound represents a promising approach to pain management by selectively targeting peripheral μ-opioid receptors, thereby avoiding central side effects. While a direct quantitative comparison of its binding affinity is hampered by the lack of publicly available data, the analysis of comparator molecules like Loperamide and Asimadoline provides a valuable framework for understanding the structure-activity relationships and selectivity profiles of peripherally acting opioid agonists. Loperamide's high affinity for the μ-opioid receptor and Asimadoline's pronounced selectivity for the κ-opioid receptor highlight the diverse pharmacological profiles that can be achieved within this class of compounds. Further research and disclosure of this compound's detailed pharmacological data would be invaluable for a more complete comparative assessment and for advancing the development of safer and more effective analgesics.

References

Benchmarking Frakefamide Against Novel Peripheral Analgesic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics devoid of the central nervous system side effects that plague traditional opioids remains a paramount challenge in pain management. Peripherally acting analgesics, which target pain pathways outside of the brain and spinal cord, represent a promising therapeutic strategy. This guide provides a comparative analysis of Frakefamide, a peripherally restricted µ-opioid receptor agonist, against a selection of novel peripheral analgesic candidates with diverse mechanisms of action. The information presented herein is intended to offer an objective, data-driven overview to inform future research and development in the field of non-central analgesics.

Comparative Analysis of Preclinical and Clinical Data

The following tables summarize the available data for this compound and three distinct classes of novel peripheral analgesic candidates: a multifunctional opioid peptide (DN-9), a selective κ-opioid receptor agonist (Asimadoline), and a Nav1.7 sodium channel inhibitor (PF-05089771).

Table 1: Mechanism of Action and Development Status

CompoundTarget(s)Mechanism of ActionHighest Development Stage
This compound µ-opioid receptor (MOR)Selective agonist at peripheral MORs, limiting central nervous system penetration.Phase II Clinical Trials (Shelved)
DN-9 µ-opioid receptor (MOR), κ-opioid receptor (KOR), Neuropeptide FF receptorsMultifunctional agonist at peripheral opioid and NPFF receptors.Preclinical
Asimadoline κ-opioid receptor (KOR)Selective agonist at peripheral KORs.Phase III Clinical Trials (for IBS)
PF-05089771 Voltage-gated sodium channel Nav1.7Selective inhibitor of the Nav1.7 channel in peripheral sensory neurons.Phase II Clinical Trials (Terminated)

Table 2: Preclinical Analgesic Efficacy

CompoundPain ModelSpeciesRoute of Admin.Efficacy (ED50)Reference
This compound Data Not Publicly Available----
DN-9 Tail-flick (acute nociceptive)MouseSubcutaneous9.48 µmol/kg[1]
Carrageenan-induced (inflammatory)MouseSubcutaneous4.67 µmol/kg[1]
Chronic Constriction Injury (neuropathic)MouseSubcutaneous5.12 µmol/kg[1]
Asimadoline Visceral Pain (colonic distension)HumanOralSignificant pain reduction at 0.5 mg[2]
PF-05089771 Inherited Erythromelalgia (neuropathic)HumanOralSingle dose reduced heat-induced pain[3]

Table 3: Side Effect Profile

CompoundKey Adverse Effects Noted in Preclinical/Clinical Studies
This compound Designed to have a favorable side effect profile with a lack of respiratory depression.
DN-9 Preclinical studies show less antinociceptive tolerance, constipation, motor impairment, and abuse liability compared to morphine.
Asimadoline Generally well-tolerated in clinical trials for IBS.
PF-05089771 Well-tolerated in clinical trials, but failed to demonstrate significant analgesic efficacy compared to placebo in painful diabetic neuropathy.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Frakefamide_Signaling_Pathway cluster_peripheral_neuron Peripheral Nociceptive Neuron This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Vesicle Neurotransmitter Vesicle Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, CGRP) Vesicle->Neurotransmitter_release Pain_signal Pain Signal Transmission to CNS Reduced_pain Reduced Pain Signal

This compound's peripheral μ-opioid receptor signaling pathway.

Analgesic_Testing_Workflow cluster_workflow Preclinical Analgesic Efficacy Workflow Animal_model Selection of Animal Model (e.g., mouse, rat) and Pain Induction (e.g., carrageenan, nerve ligation) Grouping Randomization into Treatment Groups (Vehicle, this compound, Candidate Drugs) Animal_model->Grouping Drug_admin Drug Administration (e.g., subcutaneous, oral) Grouping->Drug_admin Behavioral_test Behavioral Testing at Predefined Timepoints (Hot Plate, Tail-flick, von Frey) Drug_admin->Behavioral_test Data_collection Data Collection (e.g., latency, withdrawal threshold) Behavioral_test->Data_collection Data_analysis Statistical Analysis (e.g., ED50 calculation, ANOVA) Data_collection->Data_analysis Results Results Interpretation and Comparison Data_analysis->Results

Generalized workflow for preclinical analgesic testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standardized protocols for key analgesic assays.

Hot Plate Test (Thermal Nociception)

Objective: To assess the response to a thermal stimulus, primarily mediated by supraspinal pathways.

Apparatus: A hot plate apparatus consisting of a heated metal plate with a transparent cylinder to confine the animal.

Procedure:

  • Set the temperature of the hot plate to a constant, non-injurious temperature (typically 55 ± 0.5°C).

  • Gently place the animal (mouse or rat) onto the hot plate and start a timer.

  • Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.

  • The latency to the first clear sign of a pain response is recorded.

  • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.

  • The test is repeated at various time points after drug administration to determine the time course of the analgesic effect.

Tail-Flick Test (Thermal Nociception)

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • The animal (typically a rat) is gently restrained, with its tail exposed.

  • The light beam is focused on a specific point on the tail, and a timer is initiated.

  • The latency to the flicking or withdrawal of the tail from the heat source is automatically or manually recorded.

  • A cut-off time is established to prevent tissue damage.

  • Baseline latencies are determined before drug administration, and the test is repeated at set intervals post-administration.

Von Frey Test (Mechanical Allodynia)

Objective: To assess the withdrawal threshold to a mechanical stimulus, a measure of mechanical allodynia often associated with neuropathic and inflammatory pain.

Apparatus: A set of von Frey filaments, which are calibrated filaments that exert a specific force when bent.

Procedure:

  • Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.

  • Animals are habituated to the testing environment until they are calm.

  • The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

  • The "up-down" method is commonly used to determine the 50% withdrawal threshold. The test begins with a filament in the middle of the force range. If the animal withdraws its paw, the next smaller filament is used. If there is no response, the next larger filament is used.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold.

  • Testing is performed before and at various times after drug administration to assess the anti-allodynic effect of the compound.

Conclusion

This guide provides a comparative overview of this compound and several novel peripheral analgesic candidates. While this compound showed initial promise as a peripherally restricted µ-opioid agonist, its development was halted. The novel candidates presented here, with their diverse mechanisms of action, highlight the ongoing efforts to develop safer and more effective pain therapies. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community to inform the design and interpretation of future studies in the pursuit of novel non-central analgesics.

References

Safety Operating Guide

Navigating the Disposal of Frakefamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Frakefamide, a synthetic tetrapeptide, necessitates adherence to general best practices for pharmaceutical waste management. Researchers and drug development professionals must handle this compound with care, following established protocols for chemical and pharmaceutical waste to ensure safety and environmental protection.

This compound is a synthetic, fluorinated linear tetrapeptide that acts as a peripherally-specific, selective μ-opioid receptor agonist.[1] While information on its specific disposal procedures is not publicly available, general guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) for the disposal of non-hazardous pharmaceutical waste can be applied. It is crucial to consult your institution's environmental health and safety (EHS) department for specific protocols.

Recommended Disposal Procedure for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following steps, adapted from general FDA guidelines for pharmaceutical disposal, are recommended:

  • Consult Institutional and Local Regulations: Before proceeding with any disposal method, the primary step is to consult your institution's EHS guidelines and local hazardous waste regulations. These regulations will provide the most accurate and compliant disposal routes for your specific location.

  • Avoid Drain Disposal: Do not dispose of this compound down the sink or toilet.[2] This practice is discouraged to prevent the contamination of water supplies with active pharmaceutical ingredients.

  • Prepare for Landfill Disposal (if permissible): If deemed non-hazardous by your EHS department and local regulations, this compound can be prepared for disposal in a licensed landfill.[3] To do this:

    • Remove the this compound from its original container.

    • Mix it with an inert and unpalatable substance such as cat litter, used coffee grounds, or dirt.[4][5] This step makes the compound less appealing to animals and prevents accidental ingestion.

    • Place the mixture in a sealed container, such as a plastic bag or a non-recyclable container, to prevent leakage.

    • Dispose of the sealed container in the regular laboratory trash destined for a landfill.

  • Incineration: For chemical waste, incineration by a licensed waste management company is often the preferred method of disposal. Your institution's EHS department can provide guidance on whether this is necessary for this compound and how to arrange for its collection.

  • Contract with a Chemical Waste Management Company: For larger quantities or when in doubt, engaging a professional chemical waste management company is the safest and most compliant option. These companies are equipped to handle the transportation and disposal of chemical waste in accordance with all regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound based on general laboratory safety principles.

Frakefamide_Disposal_Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is this compound classified as hazardous waste? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol (e.g., Incineration via licensed contractor) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Prepare for Non-Hazardous Disposal is_hazardous->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end check_drain_disposal Is drain disposal permitted? non_hazardous_disposal->check_drain_disposal no_drain_disposal Do NOT dispose down the drain check_drain_disposal->no_drain_disposal No landfill Dispose in designated solid waste container for landfill check_drain_disposal->landfill Yes (Unlikely for pharmaceuticals) prepare_for_landfill Mix with inert substance (e.g., cat litter, coffee grounds) no_drain_disposal->prepare_for_landfill seal_container Place in a sealed container prepare_for_landfill->seal_container seal_container->landfill landfill->end

Caption: Logical workflow for the disposal of this compound.

Quantitative Data and Experimental Protocols

There is no publicly available quantitative data regarding the safe disposal limits of this compound, such as concentration thresholds for environmental release. Similarly, detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes have not been published. The disposal procedures outlined above are based on general principles of chemical and pharmaceutical waste management.

It is the responsibility of the researcher to ensure that all waste disposal practices are compliant with institutional, local, and national regulations. Always prioritize safety and environmental stewardship when handling and disposing of chemical compounds.

References

Essential Safety and Logistical Information for Handling Frakefamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Frakefamide is a synthetic opioid peptide for research use. As a specific Safety Data Sheet (SDS) is not publicly available, the following guidance is based on best practices for handling similar peptide-based compounds and opioid receptor agonists in a laboratory setting. Always consult your institution's safety officer and adhere to local regulations.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, appropriate personal protective equipment is crucial to prevent inhalation, skin contact, and eye exposure.

Table 1: Recommended Personal Protective Equipment for this compound

PPE ItemSpecificationRationale
Gloves Nitrile or latex, disposablePrevents skin contact. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of the powdered compound. If a fume hood is not available, a properly fitted N95 or higher-rated respirator is recommended.

Operational Plan: Handling and Storage

A clear operational plan ensures the safe handling and storage of this compound, minimizing the risk of exposure and maintaining compound integrity.

Workflow for Handling Powdered this compound:

prep Preparation: - Don appropriate PPE - Verify fume hood is operational weigh Weighing: - Use an analytical balance inside the fume hood - Use a spatula for transfer prep->weigh Proceed to solubilize Solubilization: - Add solvent dropwise to the powder - Gently vortex to dissolve weigh->solubilize After weighing transfer Transfer: - Use a calibrated pipette for liquid transfer - Cap the stock solution vial tightly solubilize->transfer Once dissolved storage Storage: - Store stock solution at -20°C or -80°C - Clearly label with name, concentration, and date transfer->storage For long-term use

Caption: A stepwise workflow for safely handling and preparing this compound solutions.

Storage:

  • Powder: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. Disposal methods must comply with local, state, and federal regulations for pharmaceutical waste.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused Powder Treat as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for collection.
Contaminated Labware Collect disposable items (e.g., pipette tips, tubes) in a dedicated, sealed waste bag. Decontaminate non-disposable glassware with an appropriate solvent before washing.
Aqueous Solutions Small quantities may be suitable for drain disposal if permitted by local regulations and after neutralization. For larger volumes, consult your EHS office.
Contaminated PPE Dispose of used gloves and other disposable PPE in a designated hazardous waste container.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate action is necessary.

Table 3: Emergency Response Protocol

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hypothetical Experimental Protocol: In Vitro μ-Opioid Receptor Activation Assay

This protocol provides a general framework for assessing the activity of this compound on cells expressing the μ-opioid receptor.

Workflow for Receptor Activation Assay:

cell_culture Cell Culture: - Plate cells expressing μ-opioid receptor - Incubate for 24 hours treatment Treatment: - Prepare serial dilutions of this compound - Add to cells and incubate cell_culture->treatment Prepare for assay Assay: - Add signaling reporter substrate - Measure signal (e.g., luminescence, fluorescence) treatment->assay After incubation analysis Data Analysis: - Plot dose-response curve - Calculate EC50 value assay->analysis Generate data for

Caption: A generalized workflow for an in vitro this compound activity assay.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human μ-opioid receptor into 96-well plates at a density of 50,000 cells per well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM.

  • Treatment: Remove cell culture media and add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., DAMGO).

  • Signal Detection: Incubate for the desired time (e.g., 30 minutes) and then measure the downstream signaling effect, such as cAMP levels or β-arrestin recruitment, using a commercially available kit.

  • Data Analysis: Normalize the data to the vehicle control and plot the response as a function of the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50.

Signaling Pathway

This compound is a μ-opioid receptor agonist. Upon binding, it initiates a downstream signaling cascade.

Simplified μ-Opioid Receptor Signaling:

This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: The signaling pathway initiated by this compound binding to the μ-opioid receptor.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frakefamide
Reactant of Route 2
Reactant of Route 2
Frakefamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.